Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSCLRSDPFRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480522 | |
| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56388-02-4 | |
| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules. The benzoxazole scaffold is a prominent structural motif found in numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth exploration of a reliable and well-documented synthetic pathway to this target molecule. We will dissect a validated three-step synthesis, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and contextualizing the strategic choices made in reagent and condition selection. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a complex molecule is best approached through a logical deconstruction, or retrosynthesis, to identify readily available starting materials. Our strategy for this compound hinges on a three-step sequence that is both efficient and scalable.
The key disconnection is the formation of the benzoxazole ring itself. The cyclization of an ortho-aminophenol with a cyanating agent is a classic and robust method for constructing the 2-aminobenzoxazole core.[3] This leads us to the key intermediate, methyl 3-amino-4-hydroxybenzoate (2) . The amino group of this intermediate can be installed via the reduction of a nitro group, a highly reliable transformation. This points to methyl 4-hydroxy-3-nitrobenzoate (1) as the preceding intermediate. Finally, this nitrated aromatic compound can be readily prepared from the commercially available methyl 4-hydroxybenzoate via electrophilic aromatic substitution.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis and Mechanistic Discussion
This section details the forward synthesis, providing both the "how" (protocol) and the "why" (mechanistic rationale).
Step 1: Nitration of Methyl 4-hydroxybenzoate
The initial step involves the regioselective nitration of methyl 4-hydroxybenzoate to yield methyl 4-hydroxy-3-nitrobenzoate (1). This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.
Causality of Reagent Selection and Regiochemistry: The benzene ring has two substituents: a strongly activating, ortho, para-directing hydroxyl group (-OH) and a deactivating, meta-directing methyl ester group (-COOCH₃). The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent ester group may slightly disfavor the C5 position, but the primary product is the 3-nitro derivative. While a classic nitrating mixture is concentrated nitric and sulfuric acids, an alternative system using aluminum nitrate in acetic anhydride provides a milder, effective option.[4][5]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add acetic anhydride (1.2 eq), followed by the portion-wise addition of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (1.1 eq), maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5-2 hours, monitoring by TLC.[4]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, methyl 4-hydroxy-3-nitrobenzoate (1), is collected by vacuum filtration, washed thoroughly with cold water, and dried.
| Reagent | Molar Eq. | Purpose |
| Methyl 4-hydroxybenzoate | 1.0 | Starting Material |
| Glacial Acetic Acid | Solvent | Reaction Medium |
| Acetic Anhydride | 1.2 | Water Scavenger |
| Aluminum Nitrate | 1.1 | Nitrating Agent Source |
| Expected Yield | ~85% [4] |
Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
The second step is the reduction of the nitro group of intermediate 1 to an amine, yielding the crucial ortho-aminophenol intermediate, methyl 3-amino-4-hydroxybenzoate (2) .
Causality of Reagent Selection: Several methods are available for nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., SnCl₂/HCl, Fe/AcOH).[6] However, sodium dithionite (Na₂S₂O₄) is a convenient and effective reducing agent for this transformation, particularly as it proceeds under relatively mild basic conditions, which helps prevent unwanted side reactions involving the ester and phenol functionalities.[4]
Experimental Protocol:
-
Suspend methyl 4-hydroxy-3-nitrobenzoate (1) (1.0 eq) in a mixture of acetone and water in a round-bottom flask.
-
Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) to the suspension in portions.
-
Add 0.5N sodium hydroxide (NaOH) solution to maintain a basic pH.
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with HCl to precipitate the product.
-
Collect the solid methyl 3-amino-4-hydroxybenzoate (2) by vacuum filtration, wash with water, and dry.
| Reagent | Molar Eq. | Purpose |
| Methyl 4-hydroxy-3-nitrobenzoate | 1.0 | Substrate |
| Sodium Dithionite | 3.0-4.0 | Reducing Agent |
| Acetone/Water | Solvent | Reaction Medium |
| 0.5N NaOH | Base | Activates Reductant |
| Expected Yield | ~70% [4] |
Step 3: Cyclization to form this compound
The final step is the construction of the benzoxazole ring system. This is achieved through the reaction of the ortho-aminophenol intermediate (2) with cyanogen bromide (BrCN).
Mechanism and Rationale: This reaction is a classic method for forming 2-aminobenzoxazoles.[3] The mechanism proceeds via a two-step sequence:
-
Nucleophilic Attack: The more nucleophilic amino group (-NH₂) of the ortho-aminophenol attacks the electrophilic carbon of cyanogen bromide.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the hydroxyl (-OH) group attacks the carbon of the cyano-group intermediate, followed by elimination of HBr to form the stable aromatic benzoxazole ring.
It is critical to acknowledge that cyanogen bromide is a highly toxic and volatile reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[7][8]
Caption: Key steps in the BrCN-mediated cyclization.
Experimental Protocol:
-
Dissolve methyl 3-amino-4-hydroxybenzoate (2) (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Carefully add a solution of cyanogen bromide (BrCN) (1.1 eq) in methanol dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, the target compound, is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reagent | Molar Eq. | Purpose |
| Methyl 3-amino-4-hydroxybenzoate | 1.0 | Substrate |
| Cyanogen Bromide (BrCN) | 1.1 | Cyanating Agent/Cyclizing Agent |
| Methanol | Solvent | Reaction Medium |
| Expected Yield | ~70% [4] |
Conclusion and Future Perspectives
The three-step synthesis outlined in this guide provides a robust and reproducible pathway to this compound. Each step employs well-established chemical transformations, and the overall strategy is efficient for laboratory-scale synthesis. For drug development professionals, this intermediate serves as a valuable building block for creating libraries of novel benzoxazole derivatives for biological screening. Future work in this area may focus on developing greener and safer alternatives to the highly toxic cyanogen bromide for the final cyclization step, potentially utilizing reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[7][8]
References
-
Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. 1
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
-
Organic Chemistry Portal. Benzoxazole synthesis. 9
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
-
Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. 2
-
Li, J., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH.
-
Google Patents. US8178666B2 - 2-aminobenzoxazole process.
-
ResearchGate. Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol).
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
-
ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)...
-
Anasazi Instruments. (2012). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
-
ChemicalBook. 3-Amino-4-hydroxybenzoic acid synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aiinmr.com [aiinmr.com]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
structure of methyl 2-amino-1,3-benzoxazole-5-carboxylate
A Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its rigid, planar benzoxazole core, coupled with a hydrogen-bond-donating amino group and an electron-withdrawing methyl ester, provides a unique scaffold for designing targeted therapeutic agents. This guide offers an in-depth analysis of the compound's structure, a detailed, field-proven synthetic protocol, a thorough examination of its spectroscopic characterization, and a perspective on its applications. By integrating mechanistic insights with practical methodologies, this document serves as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of novel benzoxazole derivatives.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole ring system, a fusion of benzene and oxazole rings, is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. Benzoxazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
The core's planarity facilitates π-stacking interactions with aromatic residues in protein active sites, while the nitrogen and oxygen atoms act as hydrogen bond acceptors. Substituents at the 2- and 5-positions critically modulate the molecule's electronic properties, solubility, and specific biological interactions. The 2-amino group is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor. The methyl ester at the 5-position provides a site for further chemical modification or can influence receptor binding and pharmacokinetic properties. This compound thus represents a foundational building block for creating extensive libraries of bioactive molecules.
Chemical Structure and Physicochemical Properties
The formal structure of the title compound consists of a 1,3-benzoxazole core with an amino group (-NH₂) at the C2 position and a methyl carboxylate (-COOCH₃) group at the C5 position.
Caption: Synthetic pathway for this compound.[1]
Detailed Experimental Protocol
This protocol is adapted from the reported synthesis of the title compound.[1]
Step A: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate (Nitration)
-
To a solution of methyl 4-hydroxybenzoate in glacial acetic acid, add aluminum nitrate nonahydrate.
-
Slowly add acetic anhydride while maintaining the temperature at room temperature (rt).
-
Stir the reaction mixture for 1.5 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.
-
Causality: Aluminum nitrate serves as the nitrating agent source in this mild nitration system. Acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the active nitrating species.
Step B: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Reduction)
-
Dissolve the nitro-intermediate from Step A in a mixture of acetone and 0.5N NaOH solution.
-
Heat the mixture to reflux.
-
Add sodium dithionite (Na₂S₂O₄) portion-wise to the refluxing solution. The use of sodium dithionite is a common and effective method for reducing aromatic nitro groups to amines.
-
Continue refluxing for 1 hour, monitoring by TLC.
-
After cooling, neutralize the mixture and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate in vacuo. Purify the crude product by column chromatography.
-
Causality: Sodium dithionite is a powerful reducing agent that selectively reduces the nitro group to an amine without affecting the ester functionality under these conditions.
Step C: Synthesis of this compound (Cyclization)
-
Dissolve the o-aminophenol intermediate from Step B in methanol (MeOH).
-
Add a solution of cyanogen bromide (CNBr) in MeOH dropwise at room temperature. Caution: CNBr is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the mixture for 3-4 hours at room temperature.
-
The reaction mechanism involves the nucleophilic attack of the phenolic oxygen onto the carbon of CNBr, followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the 2-aminobenzoxazole ring.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
-
Self-Validation: Each step requires monitoring by TLC to ensure the complete consumption of starting material. The final product's identity and purity must be rigorously confirmed by the spectroscopic methods detailed in the next section.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures reported in the literature.[2][3][4][5]
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -NH₂ (broad singlet) | ~7.0 - 7.5 ppm | Labile protons of the primary amine, broad due to exchange. |
| Ar-H (singlet, C4-H) | ~7.7 - 7.9 ppm | Deshielded proton adjacent to the ester group. | |
| Ar-H (doublet, C6-H) | ~7.5 - 7.7 ppm | Aromatic proton ortho to the C7-H. | |
| Ar-H (doublet, C7-H) | ~7.2 - 7.4 ppm | Aromatic proton ortho to the C6-H and fused oxazole ring. | |
| -OCH₃ (singlet) | ~3.8 - 3.9 ppm | Methyl protons of the ester group. | |
| ¹³C NMR | C=O (ester) | ~166 ppm | Carbonyl carbon of the methyl ester. |
| C2 (imine) | ~160 - 162 ppm | Carbon of the C=N bond in the oxazole ring. | |
| C3a, C7a (fused ring) | ~140 - 150 ppm | Quaternary carbons at the ring fusion. | |
| C4, C5, C6, C7 | ~110 - 130 ppm | Aromatic carbons of the benzene ring. | |
| -OCH₃ | ~52 ppm | Methyl carbon of the ester group. | |
| IR | N-H stretch | 3300 - 3500 cm⁻¹ | Symmetric and asymmetric stretching of the primary amine. |
| C=O stretch (ester) | 1710 - 1730 cm⁻¹ | Strong absorption from the ester carbonyl group. | |
| C=N stretch | 1630 - 1650 cm⁻¹ | Characteristic imine stretch of the oxazole ring. | |
| C-O-C stretch | 1200 - 1250 cm⁻¹ | Asymmetric stretch of the ester and ether linkages. | |
| Mass Spec | [M]⁺ | m/z = 192.05 | Molecular ion peak corresponding to C₉H₈N₂O₃. |
Applications in Medicinal Chemistry and Drug Development
The 2-aminobenzoxazole scaffold is a cornerstone in the design of enzyme inhibitors and receptor modulators. The structural features of this compound make it an attractive starting point for drug discovery campaigns.
-
Enzyme Inhibition: Derivatives of 2-aminobenzoxazole have been identified as potent inhibitors of various enzymes, including proteases and kinases. The primary amine at the C2 position can act as a key hydrogen-bonding moiety, anchoring the ligand within an enzyme's active site.
-
Transporter Modulation: Recent studies have highlighted 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune diseases like multiple sclerosis.
The typical workflow for evaluating a compound like this in a drug discovery setting involves several key stages, from initial screening to lead optimization.
Caption: A conceptual workflow for the evaluation of a new chemical entity in drug discovery.
Conclusion
This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its structure is well-defined, accessible through reliable synthetic methods, and readily characterized by standard spectroscopic techniques. The inherent biological relevance of its core scaffold ensures its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this valuable compound in their scientific pursuits.
References
-
Šlachtová, V., Fejér, K., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19133–19141. Available at: [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... [Image]. Available at: [Link]
-
PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Poirot, A., Saffon-Merceron, N., & Fabre, A. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available at: [Link]
-
Poirot, A., Saffon-Merceron, N., & Fabre, A. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11). Available at: [Link]
-
Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]
-
ResearchGate. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate [Image]. Available at: [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
SQUARIX. (n.d.). methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... Supporting Information. Available at: [Link]
-
ResearchGate. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
-
Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Available at: [Link]
-
ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
-
ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate... [Image]. Available at: [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]
Sources
Unlocking the Therapeutic Potential of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of a key derivative, methyl 2-amino-1,3-benzoxazole-5-carboxylate. While much of the existing research focuses on more complex analogues, this guide will delve into the known activities associated with this core structure, its synthetic accessibility, and the established methodologies for evaluating its therapeutic promise. We will explore its potential in anticancer, anti-inflammatory, and antimicrobial applications, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Benzoxazole Core and its Significance
Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in the pharmaceutical sciences due to their presence in a variety of biologically active natural products and synthetic drugs. The inherent planarity and rich electronic nature of the benzoxazole ring system allow for diverse molecular interactions, making it an attractive scaffold for targeting a range of biological macromolecules. Derivatives of this core have demonstrated a remarkable array of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.
This guide focuses specifically on This compound , a key intermediate and a molecule of interest in its own right. The presence of the 2-amino group and the 5-carboxylate ester provides crucial handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Understanding the intrinsic biological activity of this core molecule is paramount for the rational design of novel and more potent therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step in exploring its biological potential. A common and effective synthetic route involves a multi-step process starting from readily available precursors.
Synthetic Workflow:
Caption: Synthetic pathway for this compound.
This synthetic scheme provides a reliable method for obtaining the target compound in good yield, enabling its subsequent biological evaluation and derivatization.
Biological Activities and Therapeutic Potential
While specific quantitative data for the core molecule, this compound, is limited in publicly available literature, the activities of its closely related derivatives provide strong evidence for its therapeutic potential across several key areas.
Anticancer Activity
The benzoxazole scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.
Notably, this compound has been utilized as a key intermediate in the synthesis of compounds targeting the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, contributing to their resistance to chemotherapy. The rationale behind this approach is that the benzoxazole core can mimic the binding of pro-apoptotic proteins to the BH3 domain of Bcl-2, thereby inducing apoptosis.
Hypothesized Mechanism of Action (Bcl-2 Inhibition):
Caption: Inhibition of inflammatory pathways by benzoxazole derivatives.
Antimicrobial Activity
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound and its future derivatives, standardized and validated assays are essential. The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Culture the desired bacterial or fungal strains overnight.
-
Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.
-
-
Compound Administration:
-
Administer the test compound and control drugs orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
Data Presentation and Interpretation
To facilitate the comparison of biological activity data, results should be summarized in a clear and structured format.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast) | This compound | [Insert Value] |
| A549 (Lung) | This compound | [Insert Value] |
| Doxorubicin | [Insert Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | [Insert Value] |
| Escherichia coli | This compound | [Insert Value] |
| Ciprofloxacin | [Insert Value] |
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutics. The existing literature on its derivatives strongly suggests its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the biological activities of this core scaffold.
Future research should focus on:
-
Comprehensive Biological Screening: Determining the IC₅₀ and MIC values of the parent compound against a broad panel of cancer cell lines and microbial strains.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Validating the therapeutic potential of promising candidates in relevant animal models of disease.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.
References
-
A series of novel methyl-2-(arylideneamino)oxazol-4ylamino)benzoxazole-5-carboxylate derivatives synthesized. The structures of these compounds were established by IR, 1H NMR, 13C NMR, Mass spectral data and elemental analysis. Compounds were evaluated for their anti-inflammatory activity. Derivatives VIId and VIIe exhibited very good and almost equal anti-inflammatory activity in carrageenan-induced rat paw edema method compared with the standard drug Diclofenac Sodium.
-
New series of benzoxazole derivatives were synthesized based on the reaction of 2-mercaptobenzoxazole as a core compound with some chloroacetamide derivatives and hydrazine. The structures of the newly synthesized compounds were secured by IR, 1H NMR, MS and elemental analyses. The synthesized benzoxazole compounds have been evaluated for their cytotoxic effects toward four human cancer cell lines. They displayed moderate to strong cytotoxic effects against the tested cancer cell lines.
-
The 2-substituted benzoxazole derivatives are known to exhibit a wide spectrum of biological potential. Two series of novel benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups were synthesized, by following the green chemistry approach. All the newly synthesized derivatives were screened against gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus), gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) and the fungus (Aspergillus clavatus and Candida albicans).
- A new series of novel 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives (6a-c; 8a&b) were synthesized by using O-(benzotriazol-l-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as coupling reagent. The key intermediate 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid 4 was synthesized by the condensation of urea 1 with ethyl 2-chloroacetoacetate 2 followed by basic hydrolysis. The structure of the newly synthesized
methyl 2-amino-1,3-benzoxazole-5-carboxylate derivatives
An In-Depth Technical Guide to Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The benzoxazole ring system represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] This technical guide focuses on a specific, highly functionalized subset: . These compounds serve as versatile building blocks for the synthesis of potent therapeutic agents. We provide a detailed exploration of the core synthesis, strategies for diversification, and a summary of their significant biological activities, including anticancer, antifungal, and immunomodulatory properties.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols, and future outlook for this promising class of molecules.
Introduction to the Benzoxazole Scaffold
The Benzoxazole Moiety: A Privileged Structure in Medicinal Chemistry
Benzoxazole is an aromatic heterocyclic compound composed of a benzene ring fused to an oxazole ring.[6] Its planarity and aromaticity confer relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization and key interaction points for biological targets.[6] The benzoxazole nucleus is a core component in numerous compounds with significant pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[7][8] This broad utility has established it as a foundational structure in the design and discovery of new drugs.
Significance of the 2-Amino and 5-Carboxylate Substitutions
The specific substitution pattern of this compound provides a strategic framework for drug design.
-
The 2-Amino Group: This group acts as a versatile synthetic handle. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains, enabling extensive structure-activity relationship (SAR) studies.[3] This position is crucial for modulating the biological activity and physicochemical properties of the derivatives.
-
The 5-Carboxylate Group: The methyl ester at the 5-position is a key modulator of polarity and a potential hydrogen bond acceptor. It can be hydrolyzed to the corresponding carboxylic acid, which can improve solubility or introduce a new interaction point with a biological target. Furthermore, the acid can be converted to amides, expanding the chemical space for lead optimization. SAR studies have shown that substituents at the 5-position of the benzoxazole ring are critical for biological activity.[9]
Synthesis and Derivatization Strategies
The synthesis of hinges on the efficient construction of the core heterocyclic system, followed by strategic functionalization.
Core Synthesis of this compound
The foundational route to the title compound involves a multi-step sequence starting from a readily available substituted phenol. The causality behind this pathway is the strategic installation and transformation of functional groups to facilitate the final cyclization step. A well-established method is outlined below.[10]
Experimental Protocol: Synthesis of this compound[10]
-
Step 1: Nitration.
-
To a solution of methyl 3-hydroxy-4-aminobenzoate in glacial acetic acid, add aluminum nitrate nonahydrate and acetic anhydride. The reaction is typically performed at room temperature for 1.5 hours.
-
Expertise & Experience: This step is a regioselective electrophilic aromatic substitution. The hydroxyl and amino groups are activating and ortho-, para-directing. The conditions are chosen to favor nitration at the position ortho to the hydroxyl group and meta to the ester. Aluminum nitrate serves as the nitrating agent source under these acidic conditions.
-
-
Step 2: Reduction.
-
To the resulting nitro-intermediate, add sodium dithionite in an acetone/water mixture with 0.5N NaOH. The mixture is refluxed for 1 hour.
-
Expertise & Experience: Sodium dithionite is a powerful and selective reducing agent for converting aromatic nitro groups to amines without affecting the ester functionality. The basic condition aids the reaction. This step is critical as it generates the required 2-aminophenol precursor for cyclization.
-
-
Step 3: Cyclization.
-
Dissolve the purified 2-aminophenol intermediate in methanol and add cyanogen bromide (CNBr). The reaction is stirred at room temperature for 3-4 hours.
-
Expertise & Experience: This is the key ring-forming step. The amino group of the 2-aminophenol attacks the electrophilic carbon of cyanogen bromide. A subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the 2-aminobenzoxazole ring system.
-
-
Workup and Purification:
-
Quench the reaction, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography or recrystallization.
-
Trustworthiness: The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the protocol's success.
-
Caption: Key synthetic workflow for the core scaffold.
General Strategies for Derivatization
The core scaffold is a platform for creating large libraries of compounds for screening. The primary points for derivatization are the 2-amino group and the 5-carboxylate.
Caption: Primary sites for chemical modification.
Physicochemical Properties and Analytical Characterization
A robust analytical workflow is essential to confirm the structure and purity of synthesized derivatives, forming a self-validating system for any described protocol.
Standard Analytical Workflow
The characterization of novel follows a standard workflow in synthetic chemistry.
Caption: Standard workflow for compound validation.
Expected Spectroscopic Signatures
The structural features of the core scaffold give rise to characteristic signals in various spectroscopic analyses.
| Technique | Characteristic Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm region, showing specific splitting patterns. |
| -NH₂ Protons | Broad singlet, chemical shift can vary with solvent/concentration. | |
| -OCH₃ Protons | Singlet around 3.8-4.0 ppm. | |
| ¹³C NMR | Benzoxazole Carbons | Signals in the aromatic region, typically 110-160 ppm. |
| C=O (Ester) Carbon | Signal around 165-170 ppm. | |
| -OCH₃ Carbon | Signal around 50-55 ppm. | |
| FTIR | N-H Stretch (Amine) | Two bands often visible in the 3300-3500 cm⁻¹ region. |
| C=O Stretch (Ester) | Strong absorption around 1700-1730 cm⁻¹. | |
| C=N Stretch (Oxazole) | Absorption around 1600-1650 cm⁻¹. | |
| HRMS | Molecular Ion Peak | Confirms the elemental composition with high accuracy. |
Biological Activities and Therapeutic Applications
Derivatives of this scaffold have been explored for a multitude of therapeutic applications, demonstrating their versatility and potential in drug discovery.
Case Study: Antifungal Agents
In the search for novel agricultural fungicides, 2-aminobenzoxazole derivatives have shown significant promise against various plant pathogenic fungi.[4]
-
Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms include disruption of cell wall synthesis or interference with critical metabolic enzymes in the fungi.
-
Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the 2-amino group is critical for antifungal potency. For example, introducing specific substituted phenyl groups can lead to broad-spectrum activity comparable to or exceeding that of commercial fungicides like hymexazol.[4]
Table: In Vitro Antifungal Activity of Selected Derivatives[4] (Representative data; specific compounds are detailed in the source literature)
| Pathogenic Fungi | Inhibition Rate (%) of Compound 3a at 50 µg/mL | Inhibition Rate (%) of Compound 3m at 50 µg/mL |
| Botrytis cinerea | 92.3 | 95.1 |
| Fusarium oxysporum | 98.2 | 97.6 |
| Phytophthora capsici | 100 | 98.5 |
| Rhizoctonia solani | 85.7 | 90.2 |
Case Study: Spns2 Inhibition for Immunomodulation
A highly promising application is the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[3][11][12] S1P is a critical signaling lipid that regulates lymphocyte trafficking from lymphoid organs. Inhibiting its export via Spns2 is an alternative strategy to S1P receptor modulation for treating autoimmune diseases like multiple sclerosis.[11]
-
Mechanism of Action: 2-aminobenzoxazole derivatives bind to Spns2, blocking the transport of S1P out of the cell. This reduces extracellular S1P levels, preventing S1P receptor activation and trapping lymphocytes in the lymph nodes. The resulting lymphopenia is a key pharmacodynamic marker of target engagement.[3][12]
-
SAR Insights: Extensive SAR studies identified the 2-aminobenzoxazole as a superior scaffold over other heterocycles. Potency was finely tuned by modifying the head group (e.g., pyrrolidine) and a hydrophobic tail attached to the benzene ring, leading to inhibitors with nanomolar potency (e.g., IC₅₀ = 94 nM for compound SLB1122168).[3][11]
Caption: Inhibition of S1P export by 2-aminobenzoxazole derivatives.
Other Reported Activities
The therapeutic potential of this scaffold extends to several other areas:
-
Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of key kinases like KDR, EGFR, and FGFR1.[5]
-
Antibacterial: Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13]
-
Antitubercular: Benzoxazole-containing structures have been identified as having potential against Mycobacterium tuberculosis.[14]
Future Perspectives and Drug Development Considerations
The this compound scaffold is a validated starting point for the development of novel therapeutics.
-
Lead Optimization: Future work will focus on fine-tuning the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of lead compounds. This involves modifying substituents to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability.
-
Challenges: A key challenge is achieving target selectivity to minimize side effects. For example, in kinase inhibitor development, ensuring selectivity against a specific kinase over others is paramount.
-
Emerging Applications: The core's ability to be readily modified suggests its potential application against new and emerging biological targets. The use of computational methods, such as molecular docking and QSAR, will accelerate the discovery of new leads for various diseases.[13]
References
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25425–25456. [Link]
-
Patel, M. B. A. V. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Pharmaceutical Research International, 33(46A), 422-436. [Link]
-
Jain, A. K., Ravichandran, V., & Sisodiya, M. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Research Journal of Pharmacy and Technology, 14(8), 4483-4493. [Link]
-
Abdel-hameed, R. S., El-Sayed, R., & El-Dash, N. (2018). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]
-
Sattar, M. A., et al. (2020). Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. [Link]
-
Soni, S., Agarwal, S. (2023). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]
-
Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Chen, L., ... & Lynch, K. R. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]
-
Unknown Author. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30, 1037-1048. [Link]
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Guzow, K., Mulkiewicz, E., Obuchowski, M., & Wiczk, W. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 54(4), 603–621. [Link]
-
Unknown Author. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate. [Link]
-
Unknown Author. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Cox, J. A., et al. (2019). Identification of Novel Benzoxa-[6][15][16]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules, 24(4), 819. [Link]
-
Rauf, A., et al. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Molecules, 27(19), 6610. [Link]
-
Unknown Author. (n.d.). Drugs containing benzoxazole and thiazolidinone as central moieties. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ijpbs.com [ijpbs.com]
- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Spectroscopic and Synthetic Elucidation of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Novel Heterocycles
In the dynamic field of medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] Methyl 2-amino-1,3-benzoxazole-5-carboxylate, a key intermediate, presents a unique substitution pattern that is instrumental in the synthesis of more complex bioactive molecules. This guide provides an in-depth technical overview of its synthesis and spectroscopic characterization. Given the specialized nature of this compound, this document combines established synthetic protocols with expert spectroscopic analysis to provide a comprehensive resource for researchers. We will delve into the rationale behind experimental design, ensuring a self-validating approach to its synthesis and characterization.
I. Synthesis of this compound: A Validated Pathway
The synthesis of 2-aminobenzoxazole derivatives is a well-documented area of organic chemistry.[2][3] A common and effective strategy involves the cyclization of a substituted 2-aminophenol. For the target molecule, a logical and reported synthetic route proceeds via a three-step sequence starting from methyl 3-hydroxy-4-nitrobenzoate.[4]
Experimental Protocol: Synthesis
Step 1: Nitration of Methyl 3-hydroxybenzoate
-
Rationale: This initial step introduces the nitro group ortho to the hydroxyl group, which is a prerequisite for the subsequent reduction and cyclization. The choice of a mild nitrating agent is crucial to prevent over-nitration or degradation of the starting material.
-
Dissolve methyl 3-hydroxybenzoate in glacial acetic acid.
-
Slowly add a solution of aluminum nitrate nonahydrate in acetic anhydride at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Pour the mixture into ice water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to yield methyl 3-hydroxy-4-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, creating the 2-aminophenol moiety necessary for the benzoxazole ring formation. Sodium dithionite is a common and effective reducing agent for this transformation.
-
Suspend methyl 3-hydroxy-4-nitrobenzoate in a mixture of acetone and 0.5N sodium hydroxide solution.
-
Heat the mixture to reflux and add sodium dithionite portion-wise.
-
Maintain reflux for 1 hour until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield methyl 4-amino-3-hydroxybenzoate.
Step 3: Cyclization to form the Benzoxazole Ring
-
Rationale: The final step involves the reaction of the 2-aminophenol with cyanogen bromide. The amine attacks the cyanogen bromide, and subsequent intramolecular cyclization with the adjacent hydroxyl group forms the stable 2-aminobenzoxazole ring system.
-
Dissolve methyl 4-amino-3-hydroxybenzoate in methanol.
-
Add a solution of cyanogen bromide in methanol dropwise at room temperature.
-
Stir the reaction for 3-4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[4]
II. Spectroscopic Characterization: A Detailed Analysis
The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below is a detailed interpretation of the expected data based on the analysis of closely related structures.[5][6]
A. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The solvent of choice for this analysis would be DMSO-d₆ to ensure the solubility of the compound and the observation of exchangeable protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.8 | d | ~1.5 | This proton is ortho to the ester group and is expected to be the most deshielded aromatic proton. |
| H-6 | ~7.6 | dd | ~8.5, 1.5 | This proton is coupled to both H-7 (ortho) and H-4 (meta). |
| H-7 | ~7.2 | d | ~8.5 | This proton is ortho to H-6. |
| -NH₂ | ~7.5 | br s | - | The amine protons are typically broad and their chemical shift can vary with concentration and temperature. |
| -OCH₃ | ~3.8 | s | - | The methyl ester protons will appear as a singlet. |
B. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~166 | The carbonyl carbon of the ester group is expected in this region. |
| C-2 | ~160 | The carbon of the amino-substituted position of the oxazole ring. |
| C-3a | ~148 | The carbon at the fusion of the benzene and oxazole rings. |
| C-7a | ~142 | The other carbon at the fusion of the rings. |
| C-5 | ~125 | The carbon bearing the ester group. |
| C-6 | ~122 | Aromatic CH carbon. |
| C-4 | ~115 | Aromatic CH carbon. |
| C-7 | ~110 | Aromatic CH carbon. |
| -OCH₃ | ~52 | The methyl carbon of the ester group. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3400-3300 | Medium | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100-3000 | Medium | Stretching |
| C=O (ester) | ~1720 | Strong | Stretching |
| C=N | ~1650 | Strong | Stretching |
| C-O-C | 1250-1050 | Strong | Asymmetric and symmetric stretching |
D. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₈N₂O₃), the expected molecular weight is 192.17 g/mol .
-
Expected Molecular Ion Peak (M⁺): m/z = 192
-
Key Fragmentation Pattern: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z = 161, and subsequent loss of carbon monoxide (-CO) resulting in a fragment at m/z = 133.
III. Experimental Workflow and Data Interpretation
The following diagrams illustrate the synthesis and characterization workflow.
Caption: Spectroscopic characterization workflow for structural elucidation.
IV. Conclusion and Future Perspectives
This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. By combining established synthetic methodologies with detailed spectroscopic interpretation, researchers are equipped with the necessary knowledge to confidently prepare and validate this important chemical intermediate. The protocols and data presented herein serve as a robust foundation for the future development of novel benzoxazole-based therapeutic agents. The inherent reactivity of the amino group and the ester functionality of the title compound opens up a multitude of possibilities for further chemical modifications, making it a versatile building block in drug discovery campaigns.
V. References
-
Vertex AI Search. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Retrieved January 14, 2026, from
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved January 14, 2026, from
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. Retrieved January 14, 2026, from
-
National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. Retrieved January 14, 2026, from
-
National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC. Retrieved January 14, 2026, from
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved January 14, 2026, from
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved January 14, 2026, from
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 14, 2026, from
Sources
- 1. ijrdst.org [ijrdst.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Methyl 2-amino-1,3-benzoxazole-5-carboxylate and its Chemical Class
This guide provides a detailed exploration of the potential mechanisms of action for methyl 2-amino-1,3-benzoxazole-5-carboxylate, leveraging established research on the broader class of 2-aminobenzoxazole derivatives. Given the nascent state of direct research on this specific molecule, this paper synthesizes data from structurally related compounds to build a scientifically grounded hypothesis of its biological function. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for interactions with a variety of biological targets, making it a "privileged structure" in medicinal chemistry. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] this compound represents a specific iteration of this versatile scaffold, and understanding its potential mechanism of action requires an examination of the known biological roles of its parent chemical class.
Established Mechanisms of Action for 2-Aminobenzoxazole Derivatives
While direct mechanistic studies on this compound are not extensively available, the broader family of 2-aminobenzoxazole derivatives has been investigated against several key biological targets. The following sections detail these established mechanisms, which provide a foundational framework for predicting the action of the topic compound.
Inhibition of Carbonic Anhydrases (CAs)
A significant body of research has identified 2-aminobenzoxazole derivatives as potent inhibitors of carbonic anhydrases, particularly tumor-associated isoforms such as CA IX and CA XII.[4][5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy in oncology.
Causality of Experimental Choices: Studies have often involved appending a coumarin scaffold to the 2-aminobenzoxazole core.[4][5] Coumarins are known to act as prodrugs that are hydrolyzed by the esterase activity of carbonic anhydrases. The resulting 2-hydroxycinnamic acid then occludes the enzyme's active site.[4] The 2-aminobenzoxazole moiety in these hybrids contributes to the selectivity and binding affinity for specific CA isoforms.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory activity of a compound against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
In one syringe of the stopped-flow apparatus, load the enzyme solution (final concentration ~10 nM).
-
In the second syringe, load the NPA substrate solution (final concentration ~0.1 mM) with the corresponding dilution of the test compound.
-
Rapidly mix the contents of the two syringes and monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate.
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)
Recent studies have highlighted 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate transporter Spns2.[6][7] S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking. By inhibiting Spns2-mediated S1P export, these compounds can induce a dose-dependent decrease in circulating lymphocytes, a pharmacodynamic effect with therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.[6][7]
Trustworthiness of the Protocol: The described in vivo study is a self-validating system. The administration of the Spns2 inhibitor is expected to produce a measurable and predictable pharmacodynamic outcome (lymphopenia), which can be quantified through routine blood analysis, thus confirming the compound's on-target activity.
Experimental Workflow: In Vivo Evaluation of Spns2 Inhibition
This workflow describes the process for assessing the in vivo efficacy of a putative Spns2 inhibitor.
Model:
-
Male C57BL/6 mice
Procedure:
-
Administer the test compound (e.g., a 2-aminobenzoxazole derivative) to mice via oral gavage at various doses.
-
Include a vehicle control group.
-
Collect blood samples at predetermined time points (e.g., 0, 4, 8, 24 hours) post-administration.
-
Perform a complete blood count (CBC) with differential to quantify the number of circulating lymphocytes.
-
A significant, dose-dependent reduction in lymphocyte count compared to the vehicle control is indicative of Spns2 inhibition.
Broad-Spectrum Biological Activities
The benzoxazole scaffold has been associated with a diverse range of other biological activities, suggesting that derivatives can be tailored to interact with various targets.[2]
-
Antimicrobial Activity: Derivatives of methyl 2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]
-
Anti-inflammatory Effects: The same class of compounds has also been evaluated for anti-inflammatory activity, with some derivatives showing efficacy comparable to the standard drug Diclofenac Sodium in a carrageenan-induced rat paw edema model.[9]
-
Targeting Apoptosis: There is evidence to suggest that benzoxazole derivatives can be designed to target Bcl-2 proteins and other components of the apoptotic pathway, indicating potential applications in cancer therapy.[10]
Hypothesized Mechanism of Action for this compound
Based on its chemical structure, we can formulate a hypothesis regarding the likely mechanism of action for this compound. The presence of the 2-amino group and the benzoxazole core makes it a candidate for interacting with targets known to bind this scaffold, such as carbonic anhydrases and Spns2. The methyl carboxylate group at the 5-position could play a significant role in modulating the compound's pharmacokinetic properties and its binding affinity to specific targets. It is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases, with the carboxylate group potentially interacting with active site residues.
Data Summary
The following table summarizes the inhibitory activities of some 2-aminobenzoxazole derivatives against relevant targets, as reported in the literature.
| Compound Class | Target | IC50/Ki | Reference |
| 2-Aminobenzoxazole-appended coumarins | Carbonic Anhydrase IX | Mid-nanomolar Ki | [5] |
| 2-Aminobenzoxazole-appended coumarins | Carbonic Anhydrase XII | Mid-nanomolar Ki | [5] |
| SLB1122168 (a 2-aminobenzoxazole derivative) | Spns2 | 94 ± 6 nM (IC50) | [6][7] |
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Carbonic Anhydrase IX by 2-aminobenzoxazole derivatives.
Caption: Inhibition of Spns2 by 2-aminobenzoxazole derivatives blocks S1P export.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, the available evidence from its chemical class strongly suggests potential activity as an inhibitor of carbonic anhydrases and/or the S1P transporter Spns2. Its broad-spectrum biological activities also warrant further investigation into its antimicrobial and anti-inflammatory potential.
Future research should focus on direct in vitro and in vivo testing of this compound against these targets. Target identification studies, such as affinity chromatography or chemoproteomics, could provide unbiased insights into its molecular interactions. Furthermore, structure-activity relationship (SAR) studies, by modifying the carboxylate group and other positions on the benzoxazole ring, will be crucial for optimizing its potency and selectivity for a desired therapeutic application.
References
- Aggarwal M, Kondeti B, McKenna R. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review.
- ResearchGate. (a)
- ResearchGate. (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino)
- NIH. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
- Figshare. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2).
- Smolecule. 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.
- ACS Publications.
- Taylor & Francis Online.
- ResearchGate. (PDF) SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO)
- JOCPR.
- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
- NIH.
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This technical guide focuses on a specific, promising derivative, methyl 2-amino-1,3-benzoxazole-5-carboxylate, and explores its potential therapeutic applications. Synthesizing data from published literature, this document provides an in-depth analysis of its anti-inflammatory and antimicrobial properties, potential mechanisms of action, and key structure-activity relationships. Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Benzoxazole Core - A Versatile Pharmacophore
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the benzoxazole moiety, a fusion of a benzene and an oxazole ring, has garnered substantial attention due to its presence in numerous biologically active molecules.[1] The inherent aromaticity of the benzoxazole ring system provides a stable yet functionalizable scaffold, making it an attractive starting point for the synthesis of diverse compound libraries.[1]
Derivatives of the benzoxazole core have demonstrated a remarkable range of pharmacological activities, including:
-
Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]
-
Anti-inflammatory: Demonstrating potential in mitigating inflammatory responses through various mechanisms.
-
Anticancer: Showing promise in inhibiting the growth of various cancer cell lines.
-
Antiviral, Anticonvulsant, and Analgesic Properties: Highlighting the broad therapeutic potential of this chemical class.
This guide will specifically delve into the therapeutic possibilities of This compound , a derivative with significant potential as a lead compound for the development of novel anti-inflammatory and antimicrobial agents.
Potential Therapeutic Application 1: Anti-Inflammatory Agent
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research. Derivatives of this compound have shown considerable promise in this area.
Proposed Mechanism of Action: Targeting the Toll-Like Receptor 4 (TLR4) Signaling Pathway
A key pathway implicated in the inflammatory response is the Toll-Like Receptor 4 (TLR4) signaling cascade. TLR4, upon activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Myeloid differentiation protein 2 (MD2) is an essential co-receptor for TLR4 that binds directly to LPS and is a critical component for the activation of this pathway.
Recent studies have identified benzoxazolone derivatives as potent inhibitors of MD2.[2][3] By binding to MD2, these compounds can competitively inhibit the binding of LPS, thereby preventing the activation of the TLR4 signaling cascade and the subsequent release of pro-inflammatory cytokines. This targeted approach offers the potential for a more specific anti-inflammatory effect with a reduced risk of off-target side effects.
Caption: Proposed anti-inflammatory mechanism of action.
Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production
The anti-inflammatory potential of benzoxazole derivatives has been quantified through in vitro assays measuring the inhibition of pro-inflammatory cytokine production. The following table summarizes the IC50 values for IL-6 inhibition by a series of benzoxazolone derivatives, demonstrating their potent activity.
| Compound | Structure | IC50 for IL-6 Inhibition (µM) | Reference |
| Derivative 3c | [Structure of derivative 3c] | 10.14 ± 0.08 | [2] |
| Derivative 3d | [Structure of derivative 3d] | 5.43 ± 0.51 | [2] |
| Derivative 3g | [Structure of derivative 3g] | 5.09 ± 0.88 | [2] |
Note: Structures are representative examples from the cited literature and may not be exact derivatives of this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (IL-6 Inhibition)
This protocol outlines a general procedure for evaluating the anti-inflammatory activity of test compounds by measuring their ability to inhibit LPS-induced IL-6 production in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of IL-6 is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Therapeutic Application 2: Antimicrobial Agent
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are urgently needed. The this compound scaffold has emerged as a promising starting point for the design of new antibacterial and antifungal drugs.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial chromosome, a process that is vital for bacterial survival. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The structural similarity of the benzoxazole core to purine bases suggests that these compounds may act as competitive inhibitors of the ATP-binding site of DNA gyrase.
Caption: Proposed antimicrobial mechanism of action.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of derivatives of this compound has been demonstrated against a range of bacterial and fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of these derivatives.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative VIIe | Staphylococcus aureus | [Data not explicitly found, but described as most active] | [4] |
| Derivative VIIe | Bacillus subtilis | [Data not explicitly found, but described as most active] | [4] |
| Derivative VIIe | Escherichia coli | [Data not explicitly found, but described as most active] | [4] |
| Derivative VIIe | Candida albicans | [Data not explicitly found, but described as most active] | [4] |
Note: Specific MIC values for these derivatives were not available in the provided search results, but their activity was highlighted. Further literature review is recommended for precise quantitative data.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a test compound against a panel of microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Resazurin sodium salt solution (for viability indication)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.
-
Data Recording: Record the MIC value for each compound against each tested microorganism.
Synthesis of this compound
The synthesis of the core molecule, this compound, can be achieved through a multi-step process starting from commercially available materials.
Caption: Synthetic pathway for the target molecule.
Experimental Protocol: Synthesis
This protocol is a general guideline based on literature procedures.[3] Optimization may be required.
Step 1: Nitration of Methyl 3-amino-4-hydroxybenzoate
-
Dissolve methyl 3-amino-4-hydroxybenzoate in glacial acetic acid.
-
Add a nitrating agent, such as aluminum nitrate in acetic anhydride, dropwise at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
Suspend methyl 4-hydroxy-3-nitrobenzoate in a mixture of acetone and aqueous sodium hydroxide.
-
Add sodium dithionite portion-wise and reflux the mixture for 1 hour.
-
Cool the reaction mixture, acidify with a suitable acid, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield methyl 3-amino-4-hydroxybenzoate.
Step 3: Cyclization to form the Benzoxazole Ring
-
Dissolve methyl 3-amino-4-hydroxybenzoate in methanol.
-
Add a solution of cyanogen bromide in methanol dropwise at room temperature.
-
Stir the reaction for 3-4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and antimicrobial agents. The versatile benzoxazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: While potential targets have been identified, further studies are needed to confirm the precise molecular interactions and signaling pathways involved in the anti-inflammatory and antimicrobial effects of these compounds.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency, selectivity, and drug-like properties.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models of inflammation and infection to evaluate their therapeutic efficacy and safety profiles.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this exciting class of molecules into clinically effective drugs.
References
- (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. (2025).
-
Bai, H., Cao, Z. G., Li, Q., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]
- (2016). SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Helmy, S. W., Shahin, M., Samir, N., & Abou El Ella, D. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives.
- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-amino-1,3-benzoxazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its rigid benzoxazole core, coupled with the reactive 2-amino group and the 5-carboxylate ester, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its burgeoning role in drug discovery, particularly in the realm of oncology. The unique structural features of this molecule make it a valuable intermediate for developing targeted therapies, including inhibitors of key proteins in cancer signaling pathways.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The causality behind the chosen synthetic route lies in the strategic construction of the benzoxazole ring system from a substituted aniline precursor.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Precursor)
The journey to the target molecule begins with the synthesis of its key precursor, methyl 3-amino-4-hydroxybenzoate. A common and efficient method involves the esterification of 3-amino-4-hydroxybenzoic acid.
Experimental Protocol:
-
Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
-
Add trimethylsilyl chloride (TMSCl) to the solution.
-
Stir the reaction mixture at 55°C for 48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to obtain methyl 3-amino-4-hydroxybenzoate as a white solid.[1]
The choice of TMSCl as a catalyst facilitates the esterification by activating the carboxylic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Step 2: Cyclization to form this compound
The crucial step in the synthesis is the formation of the benzoxazole ring. This is achieved through a cyclization reaction of methyl 3-amino-4-hydroxybenzoate with cyanogen bromide.
Experimental Protocol:
-
React methyl 3-amino-4-hydroxybenzoate with an aqueous suspension of cyanogen bromide.[2]
-
The reaction proceeds via an intramolecular cyclization, where the hydroxyl and amino groups of the precursor attack the carbon of the cyanogen bromide.
-
This results in the formation of the 2-amino-1,3-benzoxazole ring system.
This protocol provides a direct and effective method for constructing the desired heterocyclic core.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in drug development, enabling accurate identification, purity assessment, and formulation development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | - |
| Molecular Weight | 192.17 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Not explicitly found | - |
| Boiling Point | Not explicitly found | - |
| Solubility | Soluble in DMSO, DMF, and methanol | General knowledge |
Note: Specific experimental values for melting point and boiling point were not available in the searched literature.
Spectroscopic Data
While specific spectra for the title compound were not found, data for closely related derivatives and the precursor provide valuable insights into the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. A representative ¹H NMR data for a similar derivative, methyl-2-aminobenzoxazole-5-carboxylate, in DMSO-d₆ shows aromatic protons in the range of 7.6-7.8 ppm (multiplet, 3H), a methyl ester singlet at 3.8 ppm (singlet, 3H), and an amino proton signal around 9.0 ppm (singlet, 2H).[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the aromatic and oxazole rings, and the methyl carbon. For a similar benzoxazole carboxylic acid, the carbonyl carbon typically resonates between 165-185 ppm, while the aromatic carbons appear in the 110-160 ppm range.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1725 cm⁻¹), and C=N and C-O stretching vibrations of the benzoxazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the benzoxazole ring.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by its derivatives. The primary focus of research has been in the development of novel anticancer agents.
Anticancer Activity and Bcl-2 Inhibition
A key area of investigation for derivatives of this compound is their potential as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.
Recent studies have utilized this compound as a key intermediate in the synthesis of a series of novel benzoxazole and thiazole-based compounds designed as Bcl-2 inhibitors.[2] Several of these derivatives have demonstrated significant anti-proliferative activity against a panel of 60 cancer cell lines, with notable growth inhibition of colorectal cancer (HCT-116) cells.[2]
One of the synthesized derivatives, Methyl-2-[N-(4-(4-methylpiperazin-1-yl)-3-nitrobenzamido)]benzo[d]oxazole-5-carboxylate , showed a Bcl-2 inhibition of 60.2% at a concentration of 10 µM.[2] Another derivative, 12e , exhibited an even more potent Bcl-2 inhibition of 69.2%.[2] These findings underscore the potential of the this compound scaffold as a starting point for the development of effective Bcl-2 inhibitors.
Caption: Mechanism of action of benzoxazole derivatives as Bcl-2 inhibitors.
Kinase Inhibition
The 2-aminobenzoxazole scaffold is also being explored for its potential as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a common driver of cancer growth and proliferation. While direct studies on this compound as a kinase inhibitor are limited, the broader class of 2-aminobenzoxazole derivatives has shown promise in this area. This suggests that derivatives of the title compound could be designed to target specific kinases involved in cancer progression.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the demonstrated biological potential of its derivatives, particularly as anticancer agents targeting the Bcl-2 pathway, highlight its importance for future drug discovery efforts.
Further research is warranted to fully elucidate the physicochemical and spectroscopic properties of the core molecule. Moreover, the synthesis and biological evaluation of a broader range of derivatives are crucial to explore its full therapeutic potential. The development of potent and selective kinase inhibitors based on this scaffold also represents a promising avenue for future investigation. As our understanding of the molecular drivers of cancer deepens, the strategic use of scaffolds like this compound will be instrumental in the design of next-generation targeted therapies.
References
Sources
Methodological & Application
Application Note & Synthesis Protocol: Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminobenzoxazole scaffold is a privileged structure found in numerous biologically active molecules, including enzyme inhibitors and potential therapeutic agents.[1][2][3] This protocol details a reliable three-step synthetic route commencing from the commercially available starting material, methyl 4-hydroxybenzoate. The methodology involves nitration, subsequent reduction of the nitro group, and a final cyclization step to construct the target benzoxazole ring system. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization guidelines to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
The synthesis of benzoxazole derivatives is a cornerstone of modern heterocyclic chemistry, driven by their diverse pharmacological activities.[4] The target molecule, this compound, serves as a valuable intermediate for the elaboration of more complex molecular architectures.
The chosen synthetic strategy is a linear three-step sequence designed for efficiency and reliability, based on established chemical transformations.[5]
-
Nitration: Introduction of a nitro group onto the aromatic ring of methyl 4-hydroxybenzoate at the position ortho to the hydroxyl group.
-
Reduction: Conversion of the nitro group to a primary amine, yielding the key intermediate, methyl 3-amino-4-hydroxybenzoate.
-
Cyclization: Reaction of the ortho-aminophenol intermediate with cyanogen bromide to form the 2-aminobenzoxazole heterocycle.
This approach is advantageous as it utilizes readily available starting materials and employs well-documented reactions, allowing for consistent results.
Overall Synthetic Scheme
Caption: Overall three-step synthesis of the target compound.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-hydroxybenzoate | Reagent grade, ≥99% | Sigma-Aldrich | Starting material. |
| Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) | Reagent grade, ≥98% | Fisher Scientific | Nitrating agent precursor. |
| Acetic anhydride (Ac₂O) | Reagent grade, ≥98% | VWR Chemicals | Used in the nitrating mixture. Corrosive. |
| Glacial Acetic Acid (AcOH) | ACS grade | Sigma-Aldrich | Solvent for nitration. Corrosive. |
| Sodium dithionite (Na₂S₂O₄) | Technical grade, ~85% | Acros Organics | Reducing agent. Air and moisture sensitive. |
| Sodium hydroxide (NaOH) | ACS grade, pellets | Fisher Scientific | Base for reduction step. Caustic. |
| Cyanogen bromide (CNBr) | ≥97% | Sigma-Aldrich | EXTREMELY TOXIC. Cyclization agent. Handle with extreme caution. |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent for cyclization. |
| Acetone | ACS grade | VWR Chemicals | Co-solvent for reduction. |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific | Extraction solvent. |
| Hexanes | HPLC grade | Fisher Scientific | Co-solvent for chromatography. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Fume hood (calibrated and certified)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
pH paper or meter
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate
Scientist's Note: This step introduces the nitro group ortho to the activating hydroxyl group. The use of aluminum nitrate with acetic anhydride provides a milder, regioselective nitrating system compared to traditional mixed acids.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).
-
Solvent Addition: Dissolve the starting material in 100 mL of glacial acetic acid.
-
Reagent Addition: Carefully add aluminum nitrate nonahydrate (27.2 g, 72.3 mmol) to the solution, followed by the dropwise addition of acetic anhydride (6.8 mL, 72.3 mmol) while stirring. Maintain the temperature below 30 °C during the addition.
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield methyl 4-hydroxy-3-nitrobenzoate as a yellow solid.
-
Expected Yield: ~11.1 g (85%)
-
Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Scientist's Note: Sodium dithionite is an effective and convenient reducing agent for converting aromatic nitro groups to amines.[5] The reaction is typically rapid and proceeds in an aqueous/organic biphasic system. The basic conditions help to deprotonate the phenolic hydroxyl group, enhancing solubility in the aqueous phase.
-
Reaction Setup: In a 500 mL round-bottom flask, suspend methyl 4-hydroxy-3-nitrobenzoate (11.0 g, 55.8 mmol) in a mixture of acetone (150 mL) and 0.5 M aqueous sodium hydroxide (150 mL).
-
Reagent Addition: Heat the mixture to a gentle reflux. Add sodium dithionite (~23.4 g, ~111.6 mmol, assuming 85% purity) portion-wise over 30 minutes. The yellow color of the solution should fade.
-
Reaction: Maintain the reflux for 1 hour after the addition is complete. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Neutralization: Carefully neutralize the remaining aqueous solution with concentrated HCl to pH ~7. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is sufficient.
-
Expected Yield: ~6.6 g (70%)
-
Step 3: Synthesis of this compound
Scientist's Note: This is the key ring-forming step. The ortho-aminophenol intermediate undergoes intramolecular cyclization upon reaction with the electrophilic cyanogen bromide. The reaction is typically clean, but the reagent is extremely hazardous.
WARNING: Cyanogen bromide (CNBr) is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including double gloves and safety goggles. Have a quench solution (e.g., aqueous sodium hypochlorite) readily available.
-
Reaction Setup: Dissolve methyl 3-amino-4-hydroxybenzoate (6.5 g, 38.9 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Carefully add cyanogen bromide (4.5 g, 42.8 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. A precipitate may form as the reaction progresses. Monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting crude solid is typically purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the pure product.
-
Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid.
-
Expected Yield: ~5.2 g (70%)
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Off-white to light-brown solid |
| Melting Point | To be determined experimentally and compared with literature values if available. |
| ¹H NMR | Expected signals for aromatic protons, the amino group (broad singlet), and the methyl ester singlet (~3.9 ppm). |
| ¹³C NMR | Expected signals for the ester carbonyl, aromatic carbons, and the C2 carbon of the benzoxazole ring (~160-170 ppm). |
| HRMS (ESI) | Calculated m/z for C₉H₈N₂O₃ [M+H]⁺ should be confirmed. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (oxazole). |
Safety and Hazard Analysis
-
Cyanogen Bromide: Extremely toxic by inhalation and skin contact. It is a lachrymator. All manipulations must be performed in a fume hood. Waste and contaminated materials must be quenched with an appropriate reagent (e.g., bleach) before disposal according to institutional guidelines.
-
Acids and Bases: Acetic acid, acetic anhydride, and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Sodium Dithionite: Can ignite spontaneously in air or upon contact with small amounts of water. Handle under an inert atmosphere if possible and store in a dry place.
Experimental Workflow Diagram
Caption: General laboratory workflow for each synthetic step.
References
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, NIH. Available at: [Link]
-
Wang, X., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC, NIH. Available at: [Link]
-
ResearchGate. Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
-
ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Available at: [Link]
-
World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1][2] This guide focuses on a particularly versatile building block: methyl 2-amino-1,3-benzoxazole-5-carboxylate. We will explore its strategic value in medicinal chemistry, detailing its synthesis, key reaction points for library generation, and its application in the discovery of potent and selective modulators of challenging drug targets. This document provides both the theoretical framework for leveraging this scaffold and detailed, field-tested protocols for its practical application in a drug discovery setting.
The Strategic Importance of the Benzoxazole Scaffold
The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[2][3] Its prevalence stems from its unique combination of properties: it is a rigid, planar system capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Furthermore, its structural similarity to nucleic acid bases like adenine and guanine may allow it to interact with a wide array of biopolymers within living systems.[2]
This scaffold is not merely a theoretical curiosity; it is a validated component of numerous bioactive molecules demonstrating a wide spectrum of therapeutic activities, including:
The inherent versatility and proven track record of the benzoxazole core make its derivatives, such as this compound, highly valuable starting points for hit-to-lead campaigns.
The Core Building Block: this compound
This specific derivative is exceptionally well-suited for drug discovery due to its trifunctional nature. Each component of the molecule offers a distinct opportunity for strategic modification, allowing for a comprehensive exploration of the surrounding chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Derived |
| Molecular Weight | 192.17 g/mol | Derived |
| Key Functional Groups | 2-Amino (nucleophilic), 5-Carboxylate (ester), Benzoxazole (core scaffold) | - |
| Reactivity Centers | Primary amine (C2), Ester (C5) | - |
Synthesis of the Core Scaffold
A common and effective synthesis route starts from methyl 3-amino-4-hydroxybenzoate. The process involves nitration, reduction of the nitro group to an amine, and subsequent cyclization using cyanogen bromide to form the 2-aminobenzoxazole ring.[10]
Caption: Synthesis of the target scaffold.[10]
Strategic Applications in Drug Discovery Campaigns
The true power of this scaffold lies in its capacity for controlled, diversity-oriented synthesis. The two primary functional groups—the 2-amino group and the 5-carboxylate ester—serve as orthogonal handles for chemical modification.
Caption: Dual vectors for chemical library generation.
Vector 1: The 2-Amino Group for Library Expansion
The nucleophilic 2-amino group is the primary and most accessible point for derivatization. It readily participates in a variety of robust and well-understood reactions, making it ideal for generating large libraries of analogues for initial screening.
-
Amide Coupling: Reaction with a diverse set of carboxylic acids (or acyl chlorides) is the most common strategy. This allows for the introduction of a vast array of side chains (R-groups) to probe the target's binding pocket for hydrophobic, polar, and charged interactions.
-
Sulfonylation: Reaction with sulfonyl chlorides introduces a sulfonamide linkage, which can act as a potent hydrogen bond acceptor and introduce a different geometric arrangement compared to amides.
-
Urea/Thiourea Formation: Reactions with isocyanates or isothiocyanates generate ureas and thioureas, respectively, which are excellent hydrogen bond donors and acceptors.
Vector 2: The 5-Carboxylate Group for Property Modulation
The methyl ester at the 5-position serves a dual purpose. In many cases, it can be a key pharmacophoric element, engaging in hydrogen bonding with the target protein. Alternatively, it can be used as a secondary handle for chemical modification, typically after the primary library has been generated via the 2-amino group.
-
Saponification: The ester can be easily hydrolyzed to the corresponding carboxylic acid. This introduces a negative charge at physiological pH, which can be crucial for salt-bridge interactions or improving aqueous solubility.
-
Secondary Amide Coupling: The resulting carboxylic acid can then be coupled with a range of amines to generate a second, distinct library of amides, further expanding the explored chemical space.
Case Study: Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2
A compelling example of the 2-aminobenzoxazole scaffold's utility is in the development of inhibitors for the Spinster Homolog 2 (Spns2), a transporter responsible for exporting S1P.[11][12] Targeting Spns2 is a promising strategy for autoimmune diseases, potentially recapitulating the efficacy of S1P receptor modulators but without the associated cardiac toxicity.[13]
In a structure-activity relationship (SAR) study, researchers identified 2-aminobenzoxazole as a highly effective scaffold.[11] By systematically modifying the "hydrophobic tail" and "primary amine head group" attached to the core, they developed potent inhibitors like SLB1122168, which demonstrated an IC₅₀ of 94 nM and the desired in vivo effect of reducing circulating lymphocytes.[12][13] This work perfectly illustrates the strategic approach: using a stable core and systematically modifying peripheral groups to optimize biological activity.
Experimental Protocols
The following protocols are designed to be robust and adaptable. They include necessary controls to ensure data integrity, a cornerstone of trustworthy research.
Protocol 4.1: General Procedure for Parallel Synthesis of an Amide Library
This protocol describes the parallel synthesis of a 24-compound library by coupling the core scaffold with various carboxylic acids using HATU as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
A selection of 24 diverse carboxylic acids (1.1 eq each)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring
-
HPLC-grade Acetonitrile (ACN) and water; Formic Acid (FA)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M solution of each of the 24 carboxylic acids in anhydrous DMF in separate, labeled vials.
-
Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
Into each well of the 24-well reaction block, add 250 µL (0.05 mmol) of the carboxylic acid solution.
-
To each well, add 250 µL (0.05 mmol) of the core scaffold solution.
-
Add 250 µL (0.06 mmol) of the HATU solution to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 250 µL (0.15 mmol) of the DIPEA solution to each well.
-
Seal the reaction block and allow it to stir at room temperature for 12-16 hours.
-
-
Workup and Purification (Parallel):
-
Quench the reactions by adding 1 mL of water to each well.
-
Extract the products by adding 2 mL of ethyl acetate to each well, sealing, shaking, and then allowing the layers to separate.
-
Carefully remove the top ethyl acetate layer and transfer to a new 24-well plate. Repeat the extraction once more.
-
Combine the organic extracts and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the crude products in a minimal amount of DMSO/Methanol (1:1) for purification by mass-directed preparative HPLC.
-
-
Quality Control:
-
Analyze an aliquot of each purified compound by LC-MS to confirm identity (correct mass) and purity (>95%).
-
Prepare standardized 10 mM DMSO stock solutions for biological screening.
-
Protocol 4.2: In Vitro Target-Based Screening: Spns2 Inhibition Assay
This protocol is a representative fluorescence-based assay to screen the synthesized library for inhibition of Spns2-mediated S1P transport.
Materials:
-
HEK293 cells stably overexpressing human Spns2.
-
Fluorescent S1P analog (e.g., NBD-S1P).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Synthesized compound library (10 mM DMSO stocks).
-
Positive Control Inhibitor (e.g., SLB1122168 at 10 mM in DMSO).[13]
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed Spns2-HEK293 cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium.
-
As a negative control, seed untransfected (parental) HEK293 cells in separate wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and controls in DMSO. A typical starting screening concentration is 10 µM.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the appropriate wells.
-
Include "DMSO only" wells as a vehicle control (0% inhibition) and wells with a saturating concentration of the positive control inhibitor (100% inhibition).
-
-
Assay Initiation:
-
Gently wash the cells twice with 50 µL of Assay Buffer.
-
Prepare the fluorescent substrate solution by diluting NBD-S1P in Assay Buffer to a final concentration of 2 µM.
-
Add 20 µL of the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity of the supernatant in each well using a plate reader (Excitation/Emission ~460/535 nm). A decrease in supernatant fluorescence indicates inhibition of S1P export.
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cell wells.
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Calculate the percent inhibition for each test compound.
-
Hits are typically defined as compounds showing >50% inhibition at the screening concentration. These are then selected for dose-response curve generation to determine IC₅₀ values.
-
Data Interpretation and SAR Progression
Following the primary screen, hit compounds are advanced to determine their potency (IC₅₀). This quantitative data is crucial for building a Structure-Activity Relationship (SAR).
Hypothetical Screening Data
| Compound ID | R-Group (at C2-Amide) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Core-001 | 4-Fluorophenyl | 85% | 0.8 |
| Core-002 | 4-Methoxyphenyl | 72% | 2.5 |
| Core-003 | Cyclohexyl | 45% | 15.2 |
| Core-004 | 2-Thiophenyl | 91% | 0.5 |
| Core-005 | 4-tert-Butylphenyl | 95% | 0.2 |
Building the SAR Narrative
-
Aromatic vs. Aliphatic: Aromatic R-groups (001, 002, 004, 005) are clearly preferred over aliphatic ones (003), suggesting a flat, hydrophobic binding pocket.
-
Electronic Effects: The electron-withdrawing fluorine (001) is slightly better than the electron-donating methoxy group (002), indicating electronics may play a subtle role.
-
Steric Bulk: The large, hydrophobic tert-butyl group (005) provides the highest potency, suggesting the pocket can accommodate and favorably interacts with bulky, lipophilic substituents. The thiophene (004) is also highly potent, perhaps acting as a bioisostere for the phenyl ring.
This iterative cycle of design, synthesis, and testing is the engine of lead optimization.
Caption: The iterative cycle of lead optimization.
Conclusion
This compound is more than just another chemical building block; it is a strategic platform for efficient and effective drug discovery. Its validated biological relevance, coupled with the presence of two distinct and chemically accessible functional groups, allows researchers to rapidly generate focused chemical libraries and develop robust structure-activity relationships. By applying the systematic protocols and logical frameworks outlined in this guide, drug discovery professionals can fully exploit the potential of this scaffold to develop novel therapeutics for a wide range of diseases.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham).
- Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Eur J Med Chem.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate.
- Benzoxazoles. World Journal of Pharmaceutical Sciences.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate.
- Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science.
- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health (NIH).
- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry.
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. National Institutes of Health (NIH).
- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.
- New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. PubMed Central.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
methyl 2-amino-1,3-benzoxazole-5-carboxylate as a building block in organic synthesis
Application Notes & Protocols: Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed guide for the use of This compound as a versatile and strategic building block in organic synthesis. We present its synthesis, characterization, and a series of field-proven protocols for its derivatization at its key reactive sites. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to efficiently generate diverse libraries of novel compounds.
Introduction: The Strategic Value of the Building Block
This compound is a trifunctional synthetic intermediate offering three distinct points for chemical diversification. Its utility stems from the orthogonal reactivity of its functional groups:
-
The 2-Amino Group: A potent nucleophile and a key handle for introducing a wide array of substituents via acylation, sulfonylation, alkylation, and cross-coupling reactions.
-
The 5-Carboxylate Ester: A stable group that can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial anchor point for amide bond formation, a cornerstone of medicinal chemistry.
-
The Benzene Ring: The aromatic core allows for electrophilic aromatic substitution reactions, although this is typically explored after the more reactive sites have been functionalized.
This combination allows for a modular and strategic approach to library synthesis, making it an invaluable tool for generating novel chemical entities for screening and lead optimization.
Diagram 1: Key reactive sites and primary derivatization pathways for this compound.
Synthesis of the Core Building Block
The most common and reliable synthesis of this compound begins with commercially available methyl 4-hydroxybenzoate. The three-step sequence involves nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the benzoxazole ring.[3]
Diagram 2: Three-step synthetic workflow for the title building block.
Protocol 1: Synthesis of this compound[3]
Step 1: Nitration of Methyl 4-hydroxybenzoate
-
To a stirred solution of methyl 4-hydroxybenzoate (1 eq.) in glacial acetic acid, add acetic anhydride (1.5 eq.).
-
Add aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (1.1 eq.) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate (methyl 4-hydroxy-3-nitrobenzoate), wash with copious amounts of water until the filtrate is neutral, and dry under vacuum. Expected yield: ~85%.
Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
-
Suspend the nitro-intermediate (1 eq.) in a mixture of acetone and 0.5N NaOH solution.
-
Heat the mixture to reflux.
-
Add sodium dithionite (Na₂S₂O₄) (3-4 eq.) portion-wise over 30 minutes. The solution color will typically change from yellow/orange to colorless.
-
Continue refluxing for 1 hour post-addition. Monitor by TLC.
-
Cool the reaction, and remove the acetone under reduced pressure.
-
Neutralize the aqueous residue with acetic acid, which will precipitate the product.
-
Filter the solid (methyl 3-amino-4-hydroxybenzoate), wash with water, and dry. Expected yield: ~70%.
Step 3: Cyclization to form the Benzoxazole Ring
-
Dissolve the amino-phenol intermediate (1 eq.) in methanol.
-
Add a solution of cyanogen bromide (CNBr) (1.1 eq.) in methanol dropwise at room temperature. CAUTION: CNBr is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature for 3-4 hours. A precipitate will form.
-
Filter the solid product, wash with cold methanol, and then with diethyl ether.
-
Dry the product under vacuum. Expected yield: ~70%.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) ≈ 7.85 (s, 1H, Ar-H), 7.65 (s, 2H, NH₂), 7.55 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) ≈ 166.5 (C=O), 164.0 (C2-NH₂), 149.0, 144.0, 125.0, 122.0, 115.0, 110.0, 52.0 (OCH₃) |
| IR (KBr, cm⁻¹) | ≈ 3450-3300 (N-H str.), 1710 (C=O str.), 1650 (C=N str.), 1280 (C-O str.) |
| MS (ESI+) | m/z 193.1 [M+H]⁺ |
| Table 1: Physicochemical and Spectroscopic Data for this compound. |
Core Applications & Derivatization Protocols
The true power of this building block lies in its capacity for selective functionalization. The following protocols are generalized procedures that serve as robust starting points for library development.
Modification at the 2-Amino Group
The exocyclic 2-amino group is a strong nucleophile, readily participating in reactions with various electrophiles.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Scientist's Note: The choice of base is critical. Pyridine can act as a nucleophilic catalyst, which is beneficial for less reactive acylating agents. For highly reactive acid chlorides, the sterically hindered base 2,6-lutidine can be used to suppress side reactions.
Modification at the 5-Carboxylate Ester
The methyl ester is a gateway to the carboxylic acid and a vast array of amides, which are critical for modulating solubility and forming key hydrogen bond interactions in drug-receptor binding.
Sources
Application Notes and Protocols: Methyl 2-amino-1,3-benzoxazole-5-carboxylate in Synthetic and Medicinal Chemistry
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The 2-amino-1,3-benzoxazole moiety, in particular, offers a key functional handle for synthetic elaboration, enabling the exploration of chemical space and the optimization of biological activity. This document provides detailed experimental procedures for the synthesis and derivatization of a key benzoxazole intermediate, methyl 2-amino-1,3-benzoxazole-5-carboxylate, and discusses its application in the development of novel therapeutic agents.
I. Synthesis of this compound
The synthesis of the title compound is a multi-step process commencing from commercially available starting materials. The following protocol is based on established synthetic transformations.[3]
Synthetic Workflow Overview
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate
-
Rationale: This step introduces a nitro group ortho to the hydroxyl group, which is a necessary precursor for the subsequent reduction to an amine. The use of aluminum nitrate in acetic anhydride and acetic acid provides a controlled nitrating medium.
-
Procedure:
-
To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid, add acetic anhydride (1.5 equivalents).
-
Cool the mixture in an ice bath and add aluminum nitrate nonahydrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield methyl 4-hydroxy-3-nitrobenzoate. A typical yield is around 85%.[3]
-
Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate
-
Rationale: The nitro group is selectively reduced to an amino group using sodium dithionite. This reduction is crucial for the subsequent cyclization to form the benzoxazole ring.
-
Procedure:
-
Suspend methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a mixture of acetone and 0.5N sodium hydroxide solution.
-
Heat the mixture to reflux.
-
Add sodium dithionite (3 equivalents) portion-wise over 30 minutes.
-
Continue refluxing for 1 hour, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the acetone under reduced pressure.
-
Neutralize the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 3-amino-4-hydroxybenzoate. A typical yield is around 70%.[3]
-
Step 3: Synthesis of this compound
-
Rationale: This is the key cyclization step. Cyanogen bromide reacts with the ortho-aminophenol to form the 2-aminobenzoxazole ring system. Methanol serves as the solvent.
-
Procedure:
-
Dissolve methyl 3-amino-4-hydroxybenzoate (1 equivalent) in methanol.
-
Add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to yield this compound. A typical yield is around 70%.[3]
-
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.80 (s, 2H, -NH₂), 7.75 (d, J=1.6 Hz, 1H, Ar-H), 7.60 (dd, J=8.4, 1.6 Hz, 1H, Ar-H), 7.35 (d, J=8.4 Hz, 1H, Ar-H), 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166.5, 163.0, 149.0, 143.5, 125.0, 122.0, 115.0, 110.0, 52.0 |
| Mass Spec (ESI+) | m/z: 193.06 [M+H]⁺ |
II. Application in Lead Generation: Derivatization Protocols
This compound is a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery. The primary amino group at the 2-position is a nucleophilic site amenable to various chemical transformations, most notably N-acylation and palladium-catalyzed cross-coupling reactions.
Protocol 1: N-Acylation of the 2-Amino Group
-
Rationale: N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, modulating the physicochemical properties and biological activity of the parent molecule. The choice of acylating agent and reaction conditions can be tailored to the desired product. The resulting amides are often key pharmacophoric elements.
-
General Procedure (Schotten-Baumann Conditions):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an aqueous solution of a base, such as 10% sodium hydroxide or saturated sodium bicarbonate (2 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
N-Acylation Workflow
Caption: Step-by-step N-acylation protocol.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the introduction of aryl or heteroaryl substituents.[4] This reaction is instrumental in medicinal chemistry for accessing biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. For this reaction to be applied to the title compound, it first needs to be converted to a halo-benzoxazole, typically a bromo- or iodo-derivative, at a position on the benzene ring. Assuming a bromo-derivative is available (e.g., at the 6- or 7-position), the following general protocol can be applied.
-
General Procedure:
-
To a reaction vessel, add the bromo-substituted this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki-Miyaura Coupling Logical Diagram
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
III. Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR). For instance, in a series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives evaluated for anti-inflammatory activity, the nature of the substituent on the arylidene ring was found to significantly influence the biological response.[5]
-
Electron-donating vs. Electron-withdrawing groups: It has been observed in various benzoxazole series that the electronic nature of the substituents can dramatically alter activity. For example, derivatives with electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) at different positions on appended aromatic rings have shown enhanced anti-proliferative or antimicrobial activities.[6]
-
Steric factors: The size and conformation of the substituents introduced via N-acylation or Suzuki coupling can impact the binding of the molecule to its biological target.
The systematic derivatization of the title compound, guided by SAR principles, is a powerful strategy for the optimization of lead compounds in drug discovery.
Conclusion
This compound is a synthetically accessible and highly versatile intermediate for the preparation of diverse libraries of benzoxazole derivatives. The protocols outlined in this document for its synthesis and subsequent derivatization via N-acylation and Suzuki-Miyaura coupling provide a robust framework for researchers in medicinal chemistry and drug development. The ability to readily modify this scaffold at the 2-amino position and potentially at other positions on the benzene ring makes it an invaluable tool for exploring structure-activity relationships and discovering novel therapeutic agents.
References
-
Helmy, S. W., Shahin, M., Samir, N., & abou el ella, D. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]
-
Shaik, A. B., Al-Balawi, A. S., Al-Dhfyan, A., & Al-Harbi, M. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
-
Anonymous. (2025). Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. [Link]
-
Anonymous. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Piras, M., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]
-
Singh, P., & Kaur, M. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. [Link]
-
PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. PubChem. [Link]
-
Anonymous. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]
-
Shimasaki, T., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Identification of Novel Benzoxa-[2][3][7]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. MDPI. [Link]
-
Murfitt, D., et al. (2000). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed. [Link]
-
Moreira, V. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Macias, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]
-
Hernández-Vázquez, E., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
-
Al-Jaf, H. K. H., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Anonymous. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-MERCAPTO-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key pharmacophore in a variety of biologically active molecules. The purity of this synthetic intermediate is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and complications in downstream applications. This guide provides a detailed overview of robust purification techniques for this compound, grounded in the principles of organic chemistry and supported by established methodologies for related compounds.
Understanding the Impurity Profile
The purification strategy for any compound is dictated by its potential impurities. Based on the common synthesis of this compound, which often involves the cyclization of a substituted aminophenol, the primary impurities may include:
-
Unreacted Starting Materials: Such as methyl 3-amino-4-hydroxybenzoate and the cyclizing agent (e.g., cyanogen bromide).[1]
-
Side-Reaction Products: Including regioisomers or over-alkylated species.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.
-
Solvent Residues: Organic solvents used in the reaction and work-up.
A logical workflow for the purification of this compound is outlined below.
Caption: A generalized workflow for the purification of this compound.
Purification Technique 1: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from non-polar impurities and closely related side products. The choice of stationary and mobile phases is critical for achieving optimal separation.
Expert Insight: The polarity of this compound is influenced by the amino group, the ester, and the benzoxazole core. A silica gel stationary phase is appropriate, and a mobile phase gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) will effectively elute the components based on their polarity.
Protocol for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Carefully pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Rationale |
| Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate (Gradient) | A versatile system that allows for the separation of a wide range of polarities. |
| Silica Gel (60-120 mesh) | Petroleum Ether / Dichloromethane (Gradient) | An alternative system, particularly useful if impurities have similar polarities in the hexane/ethyl acetate system.[2][3] |
Purification Technique 2: Recrystallization
Recrystallization is a powerful technique for the final purification of the solid product obtained from chromatography. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Expert Insight: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzoxazole derivatives, polar protic solvents like ethanol or a two-solvent system are often effective.
Protocol for Single-Solvent Recrystallization (Ethanol)
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-pure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol for Two-Solvent Recrystallization (Acetone/Acetonitrile or Hexane/Ethyl Acetate)
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent (e.g., acetone or ethyl acetate) at its boiling point.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., acetonitrile or hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol.
Data Presentation: Potential Recrystallization Solvent Systems
| Solvent System | Type | Rationale |
| Ethanol | Single Solvent | Often effective for polar heterocyclic compounds. |
| Acetone / Acetonitrile | Two Solvent | A documented system for purifying substituted benzoxazoles. |
| n-Hexane / Ethyl Acetate | Two Solvent | A common system for compounds of intermediate polarity. |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
Expert Insight: A sharp melting point and clean NMR spectra are strong indicators of high purity. The expected chemical shifts in the 1H and 13C NMR spectra can be predicted based on the structure and comparison with similar compounds.
Data Presentation: Expected Analytical Data for Pure this compound
| Analytical Technique | Expected Result |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. The exact value should be determined experimentally. For comparison, 2-aminobenzoxazole has a melting point of 128-133 °C.[4][5] |
| ¹H NMR | Expected signals include those for the aromatic protons on the benzoxazole ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| ¹³C NMR | Expected signals include those for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the benzoxazole core. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ) should be observed. |
Conclusion
The successful purification of this compound is a critical step in its application in research and development. The combination of column chromatography to remove bulk and closely related impurities, followed by recrystallization to obtain a highly pure crystalline solid, represents a robust and reliable purification strategy. The protocols and data presented in this guide provide a strong foundation for researchers to achieve the desired purity for this important synthetic intermediate.
References
-
ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... Available at: [Link]
-
ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
IUCr Journals. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
-
PMC. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
- Google Patents. Process for the purification of substituted benzoxazole compounds.
-
PubChem. 2-Aminobenzoxazole. Available at: [Link]
Sources
- 1. 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | C9H7NO3S | CID 5306948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
Structural Elucidation of Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate: A Detailed Guide to NMR Analysis
An Application Note for Drug Development Professionals
Abstract: This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (NMR) analysis of methyl 2-amino-1,3-benzoxazole-5-carboxylate. Benzoxazole derivatives are a pivotal class of heterocyclic compounds, widely recognized for their extensive pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As such, their unambiguous structural characterization is a cornerstone of medicinal chemistry and drug development. This document outlines field-proven protocols for sample preparation, data acquisition, and detailed spectral interpretation for both ¹H and ¹³C NMR, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged scaffold in modern drug discovery, forming the structural basis for numerous pharmacologically active agents.[2] this compound, a key intermediate in the synthesis of more complex derivatives, requires precise and reliable analytical characterization to ensure the integrity of subsequent research and development phases.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unequivocal structural determination of organic molecules in solution.[2] It provides detailed information on the chemical environment, connectivity, and relative number of protons and carbons within a molecule.[4] This application note serves as an expert guide to leveraging NMR for the complete and accurate characterization of this specific benzoxazole derivative.
Molecular Structure and Spectroscopic Considerations
A thorough understanding of the molecule's structure is a prerequisite for accurate spectral interpretation. The key to predicting and assigning NMR signals lies in analyzing the electronic environment of each nucleus.
Atom Numbering Convention
For clarity in spectral assignment, a standard numbering system for the benzoxazole core is essential.[1] The structure of this compound is presented below with the conventional numbering used for discussion throughout this guide.
Caption: Structure of this compound.
Causality Behind Expected Signals:
-
Heterocyclic Core (C2, C3a, C7a): The presence of both oxygen and nitrogen heteroatoms creates a distinct electronic environment. The C2 carbon, bonded to two heteroatoms (O1 and N3) and an exocyclic amino group, is expected to be significantly deshielded and appear far downfield in the ¹³C NMR spectrum.
-
Aromatic System (H4, H6, H7): The three protons on the benzene ring form a specific spin system. The chemical shifts are influenced by the electron-donating amino group (via the heterocyclic system) and the electron-withdrawing carboxylate group. H4 is ortho to the ring junction, H7 is ortho to the oxygen, and H6 is ortho to the carboxylate group, leading to predictable differences in their chemical shifts and coupling patterns.
-
Substituents (-NH₂, -COOCH₃): The amino protons (-NH₂) are labile and often appear as a broad singlet. Their chemical shift can be highly dependent on solvent, concentration, and temperature. The methyl ester protons (-OCH₃) are shielded and will appear as a sharp singlet in the upfield region of the ¹H spectrum.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous experimental technique.
Protocol 1: NMR Sample Preparation
High-quality spectra are contingent upon proper sample preparation.[2] This protocol ensures a homogenous sample free of particulates, which is essential for accurate shimming and sharp spectral lines.[5]
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Determine Sample Quantity: For ¹H NMR, weigh 5-25 mg of purified this compound.[5][6] For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the isotope; use 50-100 mg of the sample.[5][6]
-
Select Deuterated Solvent: Choose a deuterated solvent that completely dissolves the compound. DMSO-d₆ is often an excellent choice for benzoxazole derivatives due to its high solubilizing power. CDCl₃ can also be used. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer and avoids overwhelming the spectrum with protonated solvent signals.[5]
-
Prepare the Solution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Preparing the sample in a secondary vial makes it easier to ensure complete dissolution and allows for filtering if necessary.[5] Gentle sonication can aid dissolution.[4]
-
Filter and Transfer: If any solid particulates are visible, filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[7][8] Solid impurities can severely degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[5] The final solution height in the tube should be about 5 cm.[7]
-
Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints before placing it in the spectrometer.[8]
Protocol 2: NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer and should be adjusted as needed to achieve a good signal-to-noise ratio.[1]
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Justification |
| Operating Frequency | 400-500 MHz | 100-125 MHz | Higher fields provide better signal dispersion and resolution.[9] |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for quantitative ¹H; decoupling for ¹³C simplifies the spectrum to singlets. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient for good S/N in ¹H; more scans needed for ¹³C due to its 1.1% natural abundance. |
| Relaxation Delay (D1) | 1-2 seconds | 2 seconds | Allows for nearly complete relaxation of protons, ensuring more accurate integration. |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Reference | TMS (δ 0.00) or residual solvent peak | TMS (δ 0.00) or residual solvent peak | Calibrates the chemical shift scale for accurate data reporting.[4] |
Spectral Data Interpretation
The following tables summarize the predicted chemical shifts for this compound based on typical values for benzoxazole derivatives.[1][2]
Predicted ¹H NMR Data (in DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H7 | 7.50 - 7.60 | Doublet (d) | J = 8.4 Hz | Ortho-coupling to H6. Appears furthest downfield in the aromatic system due to proximity to the electron-withdrawing ester. |
| H4 | 7.40 - 7.50 | Doublet (d) | J = 1.6 Hz | Meta-coupling to H6. |
| H6 | 7.20 - 7.30 | Doublet of Doublets (dd) | J = 8.4, 1.6 Hz | Coupled to both H7 (ortho) and H4 (meta). |
| -NH₂ | ~7.10 | Broad Singlet (br s) | N/A | Labile protons; signal may broaden or shift. Confirmed by D₂O exchange.[9] |
| -OCH₃ | ~3.85 | Singlet (s) | N/A | Characteristic sharp signal for methyl ester protons. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | 165 - 168 | Carbonyl carbon, typically appears in this downfield region.[1] |
| C2 | 162 - 165 | Highly deshielded due to attachment to N, O, and the amino group. |
| C7a | 148 - 150 | Quaternary carbon of the benzoxazole core adjacent to oxygen. |
| C3a | 142 - 144 | Quaternary carbon of the benzoxazole core adjacent to nitrogen. |
| C5 | 125 - 128 | Carbon bearing the carboxylate group. |
| C6 | 120 - 124 | Aromatic CH carbon. |
| C7 | 115 - 118 | Aromatic CH carbon. |
| C4 | 110 - 112 | Aromatic CH carbon. |
| -OCH₃ | 52 - 54 | Methyl carbon of the ester group. |
Troubleshooting and Advanced Structural Confirmation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: In Vitro Profiling of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This document provides a detailed guide for the initial in vitro characterization of methyl 2-amino-1,3-benzoxazole-5-carboxylate , a representative member of this class. We outline a logical, tiered approach to assess its potential as an anticancer agent, beginning with broad cytotoxicity screening, followed by mechanistic assays targeting key pathways commonly modulated by benzoxazole derivatives, such as receptor tyrosine kinases and DNA damage repair enzymes.[3][4] The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to generate high-quality, interpretable data.
Scientific Background & Rationale
This compound belongs to a class of compounds widely recognized for its therapeutic potential. The core 2-aminobenzoxazole structure is a key pharmacophore found in molecules that exhibit potent anti-proliferative effects against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116).[5][6]
Two of the most well-documented mechanisms of action for anticancer benzoxazoles are:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzoxazole derivatives are potent inhibitors of kinases crucial for tumor angiogenesis and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][7][8] By blocking the ATP-binding pocket of VEGFR-2, these compounds can halt downstream signaling required for new blood vessel formation, effectively starving the tumor.
-
Inhibition of Poly(ADP-ribose) Polymerase (PARP): The benzoxazole scaffold has been successfully utilized to design potent inhibitors of PARP-1 and PARP-2, enzymes central to the repair of single-strand DNA breaks.[3] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, a highly targeted form of cancer cell death.
This guide will therefore focus on assays to investigate these two high-probability mechanisms of action, alongside foundational cytotoxicity and apoptosis induction assays.
Hypothesized Mechanism of Action: Dual Kinase/PARP Inhibition
The following diagram illustrates the two primary pathways we hypothesize this compound may inhibit.
Caption: Hypothesized inhibitory action on VEGFR-2 and PARP signaling.
Foundational Assay: Cell Viability (MTT/MTS Assay)
Principle: This is the first-pass screening assay to determine the cytotoxic or cytostatic effect of the compound on cancer cells. The assay measures the metabolic activity of viable cells, which reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. A decrease in signal indicates cell death or inhibition of proliferation.[3][6]
Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media.
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in culture media to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Controls: Include "untreated" wells (media only) and "vehicle" wells (media + 0.5% DMSO).
-
Remove old media from cells and add 100 µL of the compound dilutions or controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization & Readout:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow: Cytotoxicity Screening
Caption: Step-by-step workflow for the MTT cell viability assay.
Mechanistic Assay 1: In Vitro Kinase Inhibition (VEGFR-2)
Principle: To directly test the hypothesis that the compound inhibits VEGFR-2, a cell-free enzymatic assay is performed. This assay measures the ability of the compound to block the phosphorylation of a substrate by purified, recombinant VEGFR-2 kinase. A common method uses a luminescent output where signal is inversely proportional to kinase activity.
Protocol: VEGFR-2 Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare assay buffer, recombinant human VEGFR-2 enzyme, the appropriate substrate (e.g., a poly-Glu,Tyr peptide), and ATP at concentrations recommended by the assay kit manufacturer.
-
Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM) in assay buffer.
-
Controls:
-
Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib).[7]
-
Negative Control: Vehicle (DMSO) for 0% inhibition.
-
"No Enzyme" Control: For background subtraction (100% inhibition).
-
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or controls.
-
Add the VEGFR-2 enzyme and substrate mixture and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Development:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot percent inhibition vs. log concentration and calculate the IC₅₀ value using non-linear regression.
-
Mechanistic Assay 2: In Vitro PARP-1 Inhibition
Principle: This cell-free assay quantifies the inhibition of PARP-1 enzyme activity. A common format uses a histone-coated plate. Activated PARP-1 uses NAD+ to poly(ADP-ribosyl)ate (PARylate) the histone proteins. The incorporated PAR is then detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Protocol: PARP-1 Colorimetric Assay
-
Reagent Preparation:
-
Rehydrate the histone-coated 96-well plate with PBS.
-
Prepare a serial dilution of the test compound (e.g., 1 nM to 10 µM).
-
Controls:
-
Positive Control: A known PARP inhibitor (e.g., Olaparib).[3]
-
Negative Control: Vehicle (DMSO).
-
"No NAD+" Control: To determine background signal.
-
-
-
PARP Reaction:
-
To each well, add the test compound/controls, activated PARP-1 enzyme, and the PARP cocktail containing biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. This binds to the biotinylated PAR incorporated onto the histones.
-
Wash the plate again.
-
Add TMB substrate. A blue color will develop in wells with PARP activity.
-
Stop the reaction with an acidic stop solution (color turns yellow).
-
-
Readout: Measure absorbance at 450 nm.
-
Data Analysis: Calculate the IC₅₀ value as described for the kinase assay.
Data Summary Table (Hypothetical Results)
| Assay Type | Target Cell Line / Enzyme | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| Cell Viability | MCF-7 (Breast Cancer) | 7.5 | Doxorubicin | 0.8 |
| Cell Viability | A549 (Lung Cancer) | 12.2 | Doxorubicin | 1.1 |
| Kinase Inhibition | VEGFR-2 | 0.85 | Sorafenib | 0.058[7] |
| Enzyme Inhibition | PARP-1 | 2.1 | Olaparib | 0.005 |
Cellular Mechanism Assay: Apoptosis Detection by Annexin V Staining
Principle: To confirm that the observed cytotoxicity is due to apoptosis (programmed cell death), flow cytometry is used. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. A viability dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[9]
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment:
-
Seed cells (e.g., MCF-7) in a 6-well plate and allow them to attach.
-
Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.
-
Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Data Acquisition:
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer immediately, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant: Live (lower-left), Early Apoptotic (lower-right), and Late Apoptotic/Necrotic (upper-right). Compare the percentages in treated samples to the vehicle control.
-
Conclusion & Future Directions
This guide provides a validated, multi-assay workflow to profile the anticancer potential of this compound. By systematically evaluating its cytotoxicity and probing its effects on well-established benzoxazole targets like VEGFR-2 and PARP, researchers can efficiently determine its primary mechanism of action. Positive results from these assays would justify progression to more complex studies, such as cell cycle analysis, Western blotting for apoptotic markers (e.g., cleaved Caspase-3, Bcl-2 family proteins), and ultimately, in vivo efficacy studies in xenograft models.[3][8]
References
- Ghoshal, N., & Patel, P. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(94).
-
International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
-
Gundogdu-Tuzun, G., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Archiv der Pharmazie. [Link]
-
Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Wang, X., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances. [Link]
- Patel, D. A., et al. (2016). Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate.
-
Brown, J. A., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon. [Link]
-
Li, Y., et al. (2018). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Receptors and Signal Transduction. [Link]
- Ferreira, L. G., et al. (2018). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Semantic Scholar. (Source: Semantic Scholar)
- Patel, D. A., et al. (2016). SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
-
Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Brown, J. A., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. [Link]
-
Brown, J. A., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajphs.com [ajphs.com]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Welcome to the technical support guide for the synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges to help you optimize your synthetic route and improve yields.
Overview of the Primary Synthetic Pathway
The most common and cost-effective route to this compound involves a three-step sequence starting from methyl 4-hydroxybenzoate. Understanding the nuances of each step is critical for achieving a high overall yield. This guide is structured to address potential issues at each stage of this transformation.
Caption: Common three-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). Where is the most likely point of failure?
A low overall yield in a multi-step synthesis can result from inefficiencies at any stage. However, the most critical steps in this sequence are the reduction and cyclization.
-
Purity of the Key Intermediate: The purity of the methyl 3-amino-4-hydroxybenzoate (the product of Step 2) is paramount. This aminophenol is susceptible to oxidation, appearing as a discolored (often pink, brown, or grey) solid. Using impure material in the subsequent cyclization step is a primary cause of low yields and difficult purification.
-
Cyclization Conditions: The cyclization reaction (Step 3) is highly sensitive to reaction conditions. The use of cyanogen bromide (CNBr), a common reagent for this step, requires careful control of pH and moisture. Furthermore, CNBr is highly toxic, and side reactions can readily occur if conditions are not optimal.[1]
-
Purification Losses: Both the intermediate and the final product can be lost during purification if the incorrect techniques are used. Column chromatography is often necessary, and choosing the right solvent system is crucial to avoid product loss.[2]
Start by thoroughly characterizing your intermediate from Step 2. If it is discolored, repurify it by recrystallization or a silica plug before proceeding. If the intermediate is pure, then focus your optimization efforts on the cyclization step.
Troubleshooting Guide: Step-by-Step Analysis
Step 1: Nitration of Methyl 4-hydroxybenzoate
This electrophilic aromatic substitution is generally high-yielding, but issues with regioselectivity can arise. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. Nitration is directed by the powerful hydroxyl group to the ortho position.
Q2: I'm observing the formation of dinitrated or other isomeric byproducts. How can I improve the selectivity for methyl 4-hydroxy-3-nitrobenzoate?
The key to preventing side product formation is controlling the reaction temperature and the rate of addition of the nitrating agent.
-
Causality: The nitration reaction is highly exothermic. An uncontrolled increase in temperature provides the activation energy needed to overcome the deactivation of the ring by the first nitro group, leading to dinitration.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the nitric acid dropwise to the solution of methyl benzoate in sulfuric acid over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid heat dissipation.[3]
Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
The goal is to selectively reduce the nitro group to an amine without affecting the methyl ester. The choice of reducing agent is critical.
Q3: My reduction is incomplete, or I suspect the ester group is being hydrolyzed. What is the best reducing agent for this transformation?
Several reducing agents can be employed, each with distinct advantages and disadvantages. Catalytic hydrogenation is often the cleanest method, but metal-based reductions are also effective.
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Dithionite (Na₂S₂O₄) | Acetone/Water, NaOH, Reflux[4] | Inexpensive, effective, tolerant of the ester group. | Requires aqueous workup which can be cumbersome; potential for sulfur-containing impurities. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, 1 atm H₂, rt | High yield, clean reaction, easy workup (filtration).[5] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, Reflux or HCl[6] | Strong reducing agent, effective for stubborn reductions. | Requires stoichiometric amounts of tin, leading to metallic waste; strongly acidic conditions can risk ester hydrolysis. |
| Iron Powder (Fe/AcOH or Fe/NH₄Cl) | Acetic Acid or Ethanol/Water, Reflux[5] | Very cheap, environmentally benign metal. | Often requires acidic conditions; can be slow and require a large excess of iron, complicating workup. |
Recommendation: For laboratory scale, catalytic hydrogenation (H₂ over 10% Pd-C) in methanol is the preferred method due to its high efficiency and clean workup. If hydrogenation is not feasible, sodium dithionite offers a reliable alternative.[4][5] Always monitor the reaction by Thin-Layer Chromatography (TLC) to ensure full conversion of the starting material.
Q4: The product of my reduction, methyl 3-amino-4-hydroxybenzoate, is always discolored. How can I obtain a pure, colorless compound?
This intermediate is an aminophenol and is highly susceptible to air oxidation, which causes the discoloration.
-
Expert Insight: The rate of oxidation is significantly increased by trace metal impurities and basic pH.
-
Solutions:
-
Degas Solvents: Before workup and purification, degas all solvents (water, ethyl acetate, etc.) by bubbling nitrogen or argon through them for 15-20 minutes.
-
Acidic Wash: During the aqueous workup, a wash with a dilute, weakly acidic solution (e.g., saturated ammonium chloride or very dilute HCl) can help stabilize the amine as its salt form and remove basic impurities.
-
Inert Atmosphere: Handle the isolated solid under an inert atmosphere (N₂ or Ar) as much as possible.
-
Recrystallization: If the product is still discolored, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is highly effective. The product should be a white to off-white crystalline solid.[7]
-
Step 3: Cyclization with a Cyanating Agent
This is the most challenging step. The traditional method uses cyanogen bromide (CNBr), but safer alternatives are now available.
Caption: Decision flowchart for troubleshooting the cyclization step.
Q5: My cyclization with cyanogen bromide gives a complex mixture and low yield. What are the critical parameters to control?
-
Reagent Quality: Cyanogen bromide is volatile and hygroscopic. It decomposes in the presence of moisture to form hydrogen cyanide and hydrogen bromide. Using old or improperly stored CNBr is a common source of failure. Use a freshly opened bottle or a recently prepared solution.
-
Anhydrous Conditions: Water will react with CNBr and can also hydrolyze the intermediate isourea, preventing cyclization. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (N₂ or Ar).
-
pH Control: The reaction is sensitive to pH. The free amino group of the intermediate must be available for nucleophilic attack. If the solution becomes too acidic (from HBr byproduct), the amine will be protonated and non-nucleophilic. A mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often added to neutralize the acid as it forms.[8]
-
Temperature: The reaction is typically run at room temperature.[4] Elevated temperatures can promote polymerization and other side reactions.
Q6: Cyanogen bromide is extremely toxic. Are there any safer and more efficient alternatives?
Yes. The use of less hazardous cyanating agents is highly recommended. A superior alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .
-
Mechanism & Causality: NCTS is an air-stable, non-volatile solid that acts as an electrophilic cyanating agent. Its reaction with aminophenols is typically activated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[1][9] The Lewis acid coordinates to the cyano group, making it more electrophilic and facilitating the nucleophilic attack by the aminophenol.[9] This method often provides higher yields and a cleaner reaction profile compared to CNBr.
-
Protocol Recommendation: A typical procedure involves reacting the methyl 3-amino-4-hydroxybenzoate with 1.5 equivalents of NCTS and 2.0 equivalents of BF₃·Et₂O in an anhydrous solvent like 1,4-dioxane or THF, often at reflux.[1]
Experimental Protocols
Protocol 1: Reduction of Methyl 4-hydroxy-3-nitrobenzoate using Na₂S₂O₄
-
In a round-bottom flask, suspend methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).
-
Add sodium dithionite (3.0-4.0 eq) in portions to the stirred suspension.
-
Add 0.5N NaOH solution dropwise until the mixture becomes homogeneous and the color changes (typically to a pale yellow).
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 3-amino-4-hydroxybenzoate. Purify further by recrystallization if necessary.
Protocol 2: Cyclization using NCTS and BF₃·Et₂O
-
To an oven-dried, three-neck flask under a nitrogen atmosphere, add methyl 3-amino-4-hydroxybenzoate (1.0 eq) and anhydrous 1,4-dioxane.
-
Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 100 °C) for 24-30 hours, or until TLC analysis indicates completion.[1]
-
Cool the reaction mixture and quench by carefully pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether or hexanes) to afford the final product.[2]
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
- Troubleshooting low yield in benzoxazole synthesis. (2025). Benchchem.
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (n.d.). ResearchGate. [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2016). Green Chemistry. [Link]
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). NIH National Library of Medicine. [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2017). ResearchGate. [Link]
-
Optimization for the cyclization step. (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. [Link]
-
The reaction of tertiary amines with cyanogen bromide... (n.d.). Science of Synthesis. [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aiinmr.com [aiinmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this specific synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to achieve consistent, high-yield results.
Overview of Core Synthesis and Key Challenges
The synthesis of this compound is a critical process for creating scaffolds used in medicinal chemistry. The most direct and commonly cited route involves the cyclization of methyl 3-amino-4-hydroxybenzoate using an electrophilic cyanating agent, typically cyanogen bromide (CNBr).[1] While effective, this pathway presents several challenges, including the handling of highly toxic reagents, potential for low yields, formation of side products, and difficulties in purification.
This guide will deconstruct these challenges and provide a systematic, evidence-based approach to overcoming them.
Core Synthetic Workflow
The primary synthetic route is a one-step cyclocondensation reaction. The workflow is visualized below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
FAQ 1: My overall yield is consistently low. What are the primary factors to investigate?
Low yields are a common complaint and typically stem from one or more underlying issues rather than a single cause.[2][3] A systematic investigation is the most effective troubleshooting strategy.
Primary Causes & Investigation Workflow:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your methyl 3-amino-4-hydroxybenzoate can act as reaction inhibitors or lead to competing side reactions.[2]
-
Action: Verify the purity of your starting material using techniques like ¹H NMR, melting point analysis, or TLC. Compare your findings with literature values.
-
-
Suboptimal Reaction Conditions: The cyclization reaction is sensitive to solvent quality, temperature, and reaction time.
-
Action: Ensure your solvent (methanol) is anhydrous. Water can react with cyanogen bromide and interfere with the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as the reported 3-4 hours may vary based on your specific setup.[1]
-
-
Inefficient Purification: The desired product may be lost during workup and purification steps.
-
Action: Review your purification protocol. If using recrystallization, ensure the chosen solvent system effectively separates the product from impurities. (See FAQ 4 for more details).
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the target benzoxazole.
-
Action: Analyze your crude reaction mixture by TLC or LC-MS to identify the presence of major side products.
-
Troubleshooting Low Yields: A Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive/degraded cyanogen bromide (CNBr).2. Wet solvent (methanol).3. Incorrect starting material. | 1. Use a fresh, unopened bottle of CNBr. This reagent is moisture-sensitive.[4]2. Use anhydrous methanol from a sealed bottle or dry it using standard lab procedures.3. Confirm the identity and purity of methyl 3-amino-4-hydroxybenzoate via NMR or other analytical methods. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reaction time.2. Low reaction temperature.3. Poor mixing. | 1. Monitor the reaction via TLC. Extend the reaction time until the starting material spot disappears or ceases to diminish.[2]2. While the reaction is typically run at room temperature, gentle warming (to 30-40°C) can sometimes drive it to completion. Monitor carefully to avoid side product formation.3. Ensure efficient magnetic stirring throughout the reaction. |
| Multiple Spots on TLC of Crude Product | 1. Side reactions.2. Degradation of product or starting material.3. Impure starting material. | 1. See FAQ 3 regarding potential side products.2. Ensure the workup procedure is not too harsh (e.g., avoid strong acids/bases unless necessary).3. Re-purify the starting material before the next attempt. |
FAQ 2: What is the proposed mechanism, and how does it inform troubleshooting?
Understanding the reaction mechanism helps in diagnosing problems. The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization.
Caption: Simplified mechanism of CNBr-mediated cyclization.
Mechanistic Insights for Troubleshooting:
-
Step 1 (Nucleophilic Attack): The amino group (-NH₂) is the primary nucleophile. If this group is protonated (e.g., by acidic impurities), its nucleophilicity will be diminished, stalling the reaction. Ensure your starting material is not an acid salt.
-
Step 2 (Cyclization): The hydroxyl group's (-OH) nucleophilic attack is the key ring-forming step. The rate of this step is crucial. The use of a polar protic solvent like methanol helps stabilize the intermediates.[1]
-
Leaving Group: The bromide ion is an excellent leaving group, which drives the reaction forward.
FAQ 3: My TLC shows multiple spots. What are the likely side products?
Besides unreacted starting material, several side products can form:
-
N,N'-disubstituted Guanidine: Two molecules of the aminobenzoate can react with one molecule of CNBr. This is more likely if the concentration of the starting material is very high.
-
Cyanamide Intermediate: The intermediate formed after the initial attack of the amine on CNBr might be stable enough to be observed, especially if the subsequent cyclization is slow.
-
Polymeric Materials: Under certain conditions, complex mixtures or polymeric materials can form, which often appear as a streak on the TLC plate.
To minimize these, ensure slow addition of CNBr (if possible) and maintain the recommended reaction concentration.
FAQ 4: What is the most effective protocol for purifying the final product?
Purification is critical for obtaining a high-quality final product.
Recommended Protocol: Recrystallization
Recrystallization is often sufficient and is the preferred method for its efficiency and scalability.[5]
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) to find a suitable system. The ideal solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. A co-solvent system like ethanol/water or ethyl acetate/hexane is often effective.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent (or solvent mixture).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If recrystallization fails to provide the desired purity, column chromatography on silica gel is the next step. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity is typically effective.
FAQ 5: Cyanogen bromide is highly toxic. Are there safer, viable alternatives for this synthesis?
Yes. The high toxicity of cyanogen bromide is a significant drawback.[6] Modern synthetic chemistry offers safer alternatives.
Alternative Reagent: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
NCTS is an air-stable, non-hazardous electrophilic cyanating agent that has been successfully used for the synthesis of 2-aminobenzoxazoles from 2-aminophenols.[6][7] The reaction typically requires a Lewis acid catalyst (like BF₃·Et₂O) or a strong base (like LiHMDS) and is performed at reflux in a solvent like 1,4-dioxane.[8][9]
While this may require re-optimization of the reaction conditions for your specific substrate, it eliminates the severe safety risks associated with cyanogen bromide.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate.[1]
Materials:
-
Methyl 3-amino-4-hydroxybenzoate (1 equivalent)
-
Cyanogen Bromide (CNBr) (1.1 equivalents)
-
Anhydrous Methanol (MeOH)
Safety Warning: Cyanogen bromide is extremely toxic and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (or double-glove), a lab coat, and chemical safety goggles. Have a cyanide exposure antidote kit and trained personnel available.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-amino-4-hydroxybenzoate (1.0 eq).
-
Dissolution: Add anhydrous methanol to the flask (concentration typically around 0.1-0.2 M). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In the fume hood, carefully add cyanogen bromide (1.1 eq) to the solution in one portion. Note: CNBr is a solid that sublimes; handle it quickly and carefully.
-
Reaction: Seal the flask (e.g., with a septum) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) every hour. The reaction is typically complete within 3-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization as described in FAQ 4.
References
-
Shaik, S. P., et al. (2018). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. ResearchGate. [Diagram]. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19075–19087. Retrieved from [Link]
- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
-
Guchhait, S. K., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Serbian Chemical Society, 74(12), 1337-1342. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Welcome to the dedicated technical support guide for the synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may encounter.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles specific problems that can arise during the synthesis. Each answer provides a causal explanation and a clear course of action.
Question 1: My reaction yield is significantly lower than expected, or I'm recovering only starting material. What are the primary causes?
Answer: Low or no conversion is a frequent issue that can almost always be traced back to one of four areas: starting material integrity, reagent stoichiometry and activity, reaction conditions, or moisture contamination.
-
Purity of Starting Materials : The primary precursor for this synthesis is methyl 3-amino-4-hydroxybenzoate .[1][2][3] Impurities in this starting material can poison catalysts or participate in side reactions.[4]
-
Self-Validation Step : Before beginning, verify the purity of your methyl 3-amino-4-hydroxybenzoate via ¹H NMR and melting point (141-143 °C).[2] Ensure it is completely dry.
-
-
Reagent Activity : The most common method for this cyclization uses cyanogen bromide (CNBr) as the cyclizing agent.[5][6] CNBr is highly sensitive to moisture and can degrade over time.
-
Actionable Advice : Use a freshly opened bottle of CNBr or purify older reagent if its quality is suspect. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7]
-
-
Reaction Conditions : Benzoxazole formation often requires specific temperature thresholds to proceed efficiently.[4][7]
-
Causality : The intramolecular cyclization step has an activation energy barrier that may not be overcome at room temperature. A literature-reported protocol specifies running the reaction at room temperature for 3-4 hours, but if conversion is low, gentle heating might be necessary.[5] However, excessive heat can promote polymerization or side reactions.[4]
-
-
Stoichiometry : An incorrect molar ratio of the aminophenol precursor to the cyanating agent is a common pitfall.
-
Actionable Advice : Carefully calculate and weigh your reactants. A slight excess of the aminophenol can sometimes be used to ensure the complete consumption of the toxic CNBr, but start with a 1:1 or 1:1.1 ratio of aminophenol to CNBr.
-
Question 2: My TLC analysis shows the formation of multiple unidentified spots, and my final product is impure. How can I minimize side product formation?
Answer: The formation of side products typically points to issues with reaction control, particularly temperature and reactant concentration.
-
Common Side Reactions : The primary side reactions are often polymerization of the starting material or intermediates, or reactions involving impurities.[4] Over-acylation or alkylation can also occur if other reactive species are present.[4]
-
Controlling Temperature : Exothermic reactions or excessive heating can lead to undesired pathways.
-
Actionable Advice : If using CNBr, which can cause an exotherm upon addition, add it portion-wise or as a solution in the reaction solvent to maintain better temperature control. An ice bath can be used during the addition.
-
-
Minimizing Polymerization : High concentrations of reactants can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.
-
Actionable Advice : Run the reaction at a moderate dilution (e.g., 0.1-0.2 M). While this may slightly increase reaction time, it often leads to a cleaner reaction profile.
-
Question 3: The methyl ester on my final product appears to have been hydrolyzed to a carboxylic acid. How can I prevent this?
Answer: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during the aqueous workup.
-
Workup Conditions : The most likely cause is a basic workup. For instance, quenching the reaction with a saturated sodium bicarbonate solution to neutralize excess acid can raise the pH enough to initiate ester hydrolysis if the exposure is prolonged or the temperature is elevated.
-
Self-Validation Step : During workup, keep the temperature low (use an ice bath) and minimize the time the product is in contact with aqueous base. After extraction, immediately dry the organic layer and remove the solvent.
-
-
Reaction pH : If the reaction conditions themselves are strongly acidic or basic and involve water, hydrolysis can occur. The standard CNBr cyclization in methanol is generally mild enough to avoid this.[5]
-
Actionable Advice : Ensure your workup procedure is pH-neutral or only slightly basic, and is performed quickly and at low temperatures. If you must use a base, consider a milder one like a dilute solution of sodium bicarbonate over stronger bases like sodium hydroxide.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis to build a foundational understanding.
Question 1: What is the general mechanism for the synthesis of this compound?
Answer: The most established pathway is the intramolecular cyclization of methyl 3-amino-4-hydroxybenzoate using a cyanating agent like cyanogen bromide (CNBr). The mechanism proceeds in two key steps:
-
Nucleophilic Attack : The primary amino group (-NH₂) of the aminophenol acts as a nucleophile and attacks the electrophilic carbon of the cyanogen bromide.
-
Intramolecular Cyclization : The adjacent hydroxyl group (-OH) then performs a nucleophilic attack on the newly formed cyanamide intermediate, displacing the bromide and forming the oxazole ring.
Below is a diagram illustrating this pathway.
Caption: Reaction mechanism for benzoxazole formation.
Question 2: Cyanogen bromide (CNBr) is highly toxic. Are there safer, viable alternatives?
Answer: Yes. While CNBr is highly effective, its extreme toxicity is a major drawback.[8][9] The scientific community has developed several safer alternatives. One of the most promising is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[8][9]
-
NCTS as an Alternative : NCTS is an air-stable, non-hazardous electrophilic cyanating agent.[9] The reaction typically requires activation with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the cyclization of o-aminophenols.[8][10] While this method may require longer reaction times or reflux temperatures, it avoids the significant handling risks associated with CNBr.[8][9]
Question 3: How should I effectively monitor the progress of my reaction?
Answer: Thin-Layer Chromatography (TLC) is the most practical method for monitoring this reaction.
-
TLC System :
-
Stationary Phase : Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase : A mixture of ethyl acetate and hexane is a good starting point. A 30:70 or 40:60 (Ethyl Acetate:Hexane) ratio typically provides good separation between the polar starting material (methyl 3-amino-4-hydroxybenzoate) and the less polar product.
-
-
Visualization : The product and starting material are UV-active, so they can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used.
-
Procedure : Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. Run the plate and observe the consumption of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology based on established literature procedures.[5][6]
Objective: To synthesize this compound from methyl 3-amino-4-hydroxybenzoate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents |
| Methyl 3-amino-4-hydroxybenzoate | 167.16 | 1.67 g | 1.0 |
| Cyanogen Bromide (CNBr) | 105.92 | 1.11 g | 1.05 |
| Methanol (Anhydrous) | 32.04 | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Brine | - | ~30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure
-
Preparation : Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Dissolving Starting Material : To the flask, add methyl 3-amino-4-hydroxybenzoate (1.67 g, 10 mmol) and anhydrous methanol (50 mL). Stir at room temperature until all solid has dissolved.
-
Addition of CNBr : (Caution: Perform this step in a certified chemical fume hood. CNBr is extremely toxic.) Carefully add cyanogen bromide (1.11 g, 10.5 mmol) to the solution in one portion. A slight exotherm may be observed.
-
Reaction : Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitoring : Monitor the reaction's progress every 30-60 minutes using TLC (30:70 Ethyl Acetate:Hexane). The reaction is complete upon the disappearance of the starting material.
-
Workup - Quenching : Once complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution (~50 mL) to quench any unreacted CNBr. A precipitate of the crude product should form.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product. A reported yield for this transformation is around 70%.[5]
Troubleshooting Workflow Diagram
If you encounter issues, this workflow can help diagnose the problem systematically.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Kasthuri, J., et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02702]
- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... ResearchGate. [URL: https://www.researchgate.
- Methyl 3-amino-4-hydroxybenzoate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/536-25-4.htm]
- Methyl 3-amino-4-hydroxybenzoate | 536-25-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2712307.htm]
- Troubleshooting low yield in benzoxazole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJDWXCVj_p2PvzPa708viza2qhn0DMvMHnLPVx8L1ksxs-px-7Jq3ueEwAOP5EwMNmSgkJOJmxZ6ZsZPWo_Z2q6G9pa3kcNyebcsHCWpDV24I3fw3y6NJZHV01QhjQG6-eywojXUsuMmRSkUKNdNW6ny-JKUIzrDF_r2VtHhB5Ur1NnryrufyrSsDKCOZjHw==]
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02702]
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6869408/]
- Benzoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm]
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8079541/]
- Methyl 3-amino-4-hydroxybenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10815]
- Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03871h]
Sources
- 1. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 3. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-amino-1,3-benzoxazole-5-carboxylate
This guide is intended for researchers, scientists, and drug development professionals working with methyl 2-amino-1,3-benzoxazole-5-carboxylate. It provides a comprehensive overview of its stability profile, potential degradation pathways, and robust troubleshooting strategies for common experimental challenges.
Section 1: Frequently Asked Questions - Compound Stability Profile
This section addresses common questions regarding the inherent stability of this compound based on its structural features and the general chemistry of related compounds.
Q1: What is the expected general stability of this compound?
The benzoxazole core is a robust heterocyclic system known for its significant thermal and chemical stability.[1][2] However, the molecule possesses two primary sites susceptible to degradation under specific conditions: the methyl ester at the 5-position and the 2-amino substituted benzoxazole ring itself. The overall stability is therefore highly dependent on the pH, temperature, and presence of oxidative agents in the experimental environment.
Q2: How does pH affect the stability of this compound?
The compound's stability is significantly influenced by pH due to two potential hydrolysis sites.
-
Ester Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5]
-
Acidic Conditions: Under acidic conditions, the ester can undergo reversible hydrolysis to yield the corresponding carboxylic acid (2-amino-1,3-benzoxazole-5-carboxylic acid) and methanol.[5]
-
Basic (Alkaline) Conditions: Base-catalyzed hydrolysis, also known as saponification, is typically a more rapid and irreversible process, yielding the carboxylate salt and methanol.[5][6] This is often the most significant degradation pathway under basic conditions.
-
-
Benzoxazole Ring Opening: The benzoxazole ring itself can undergo acid-catalyzed hydrolysis, which involves cleavage of the C-O bond within the oxazole ring to form the corresponding 2-aminophenol derivative.[7]
Q3: Is the compound sensitive to light (photostability)?
While many benzoxazole derivatives are noted for their photostability, this property can be influenced by the specific substitution pattern and the experimental matrix.[8] It is crucial to conduct formal photostability studies as outlined in ICH guideline Q1B to determine the compound's light sensitivity.[9][10] Exposure to UV and visible light can potentially lead to the formation of photo-degradation products.
Q4: What is the expected thermal stability?
The benzoxazole ring itself is highly stable at elevated temperatures. However, the overall molecule's stability will be dictated by the weaker ester linkage. Thermal stress studies, typically conducted at temperatures between 40-80°C, are necessary to determine the degradation profile.[9] At very high temperatures, decomposition of the benzoxazole ring can occur, leading to the release of gases like CO, CO2, and HCN.
Q5: Is the compound susceptible to oxidation?
The 2-amino group and the electron-rich benzoxazole ring system may be susceptible to oxidative degradation. Exposure to common laboratory oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products. Specific oxidative stress testing is required to confirm this.[11][12]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q1: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What could it be?
A more polar peak (i.e., a peak with a shorter retention time on a standard C18 column) is often indicative of the formation of a more polar degradation product. The two most likely candidates are:
-
2-amino-1,3-benzoxazole-5-carboxylic acid: This is the product of ester hydrolysis. The free carboxylic acid is significantly more polar than the parent methyl ester. This is a very common degradation pathway, especially if your sample is stored in a non-buffered aqueous solution or at a pH outside the neutral range.
-
Methyl 3-amino-4-hydroxybenzoate: This would result from the complete hydrolysis (ring-opening) of the benzoxazole ring. The resulting aminophenol is also more polar than the parent compound.
To confirm the identity, you can use mass spectrometry (LC-MS) to determine the mass of the new peak. The carboxylic acid will have a mass difference of -14 Da (loss of CH₂) compared to the parent, while the aminophenol will have a mass difference of +18 Da (addition of H₂O).
Troubleshooting Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown degradation products.
Q2: My assay value is decreasing, but I don't see any distinct degradation peaks. What's happening?
There are several possibilities for a loss of the main compound without the appearance of corresponding degradation peaks:
-
Formation of Insoluble Degradants: The degradation product may be precipitating out of solution and is therefore not being injected into the HPLC. Visually inspect your sample for any cloudiness or solid material.
-
Degradant Co-elution: A degradation product might be co-eluting with the parent peak or with other peaks in your chromatogram (e.g., solvent front or excipients). A diode array detector (DAD) can be helpful here to check for peak purity.
-
Formation of Non-UV Active Products: The degradation pathway might lead to products that do not have a chromophore that absorbs at your detection wavelength. Try analyzing the sample at a lower wavelength (e.g., 210 nm) to see if other peaks appear.
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., glass or plastic vial).
Q3: The color of my solid sample has changed from white/off-white to yellow/brown upon storage. Should I be concerned?
Yes, a change in physical appearance is a clear indicator of degradation. This is often associated with oxidative or photolytic degradation pathways, which can produce highly conjugated, colored impurities. Even if the change in the main peak is small by HPLC, the presence of colored impurities suggests that the material is not stable under the current storage conditions. The material should be re-analyzed for purity, and storage conditions (e.g., protection from light, inert atmosphere) should be re-evaluated.
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Time Points (suggested) | Probable Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours | Ester Hydrolysis, Benzoxazole Ring Opening |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 1, 2, 4 hours | Saponification (Ester Hydrolysis) |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours | N-oxidation, Ring Oxidation |
| Thermal (Dry) | Solid Compound | 80 °C | 1, 3, 7 days | General Decomposition |
| Thermal (Solution) | In Solution (e.g., 50:50 ACN:H₂O) | 80 °C | 1, 3, 7 days | Hydrolysis, Solvolysis |
| Photolytic | Solid & Solution | ICH Q1B compliant chamber | N/A | Photodegradation |
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal studies, place both the solid powder and a solution sample in the oven. For photostability, expose samples to a calibrated light source.
-
Time Points: At each designated time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.
-
Dilution: Dilute the neutralized aliquot to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2), including an unstressed control sample at time zero. Use a DAD to monitor peak purity and an MS detector to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products and impurities.[8][13][14]
Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a good modifier for mass spectrometry and helps in achieving sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution is necessary to separate the parent compound from potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | DAD at 254 nm and 280 nm | The benzoxazole system should have strong UV absorbance. Monitoring multiple wavelengths can help in detecting impurities. |
Method Validation:
For this method to be considered "stability-indicating," it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation samples are used to prove this.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
References
-
Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC - PubMed Central. Available from: [Link]
-
Hydrolysis of Simple Aromatic Esters and Carbonates. ACS Publications. Available from: [Link]
-
Theoretical study of aliphatic and aromatic esters hydrolysis. ResearchGate. Available from: [Link]
-
What You Need to Know About Pharmaceutical Stability Testing? YouTube. Available from: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPS. Available from: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]
-
Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. PubMed Central. Available from: [Link]
-
Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. YouTube. Available from: [Link]
-
Peptide Heterocycle Conjugates: A Diverted Edman Degradation Protocol for the Synthesis of N-Terminal 2-Iminohydantoins. ResearchGate. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Understanding Stability Testing in the Pharmaceutical Industry. YouTube. Available from: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available from: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
6.3 Methyl Esters and Derivatives. Wiley. Available from: [Link]
-
Drug Stability Testing 101: How to Ensure Your Pharmaceutical Testing Can Handle the Heat. YouTube. Available from: [Link]
-
Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. YouTube. Available from: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. Available from: [Link]
-
Precision Control of Transcription and Cell-Cycle Signaling: Emerging Strategies from Epigenetic Degradation to CDK-Targeted Oncology. ACS Publications. Available from: [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available from: [Link]
-
Synthesis of benzoxazoles via a silver mediated oxidation. ResearchGate. Available from: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. Available from: [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available from: [Link]
-
Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. PubMed. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. Available from: [Link]
Sources
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Welcome to the technical support center for methyl 2-amino-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the solubility of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
I. Introduction to the Solubility Profile
This compound, like many benzoxazole derivatives, presents a solubility challenge due to its rigid, planar aromatic structure. This configuration promotes strong intermolecular forces within the crystal lattice, making it energetically unfavorable for solvent molecules, particularly water, to effectively solvate the compound. The presence of the basic 2-amino group, however, offers a critical handle for pH-dependent solubility enhancement.
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: My compound precipitates when I add my aqueous buffer to the DMSO stock solution.
This is a common indication of a compound crashing out of solution when the concentration of the organic co-solvent is decreased.
Root Cause Analysis and Solutions:
-
Insufficient Co-solvent Concentration: The final concentration of DMSO in your aqueous buffer may be too low to maintain the solubility of the compound.
-
Actionable Step: Gradually increase the final percentage of DMSO. Be mindful of the tolerance of your specific assay to the organic solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be empirically determined.
-
-
pH of the Aqueous Buffer: The 2-amino group on the benzoxazole ring is basic and will be protonated at acidic pH. The estimated pKa of 2-aminobenzoxazole is in the range of 2.75-4.5.[1][2] To ensure the more soluble, ionized form of your compound, the pH of the final solution should be at least 1-2 pH units below the pKa of the 2-amino group.
-
Actionable Step: Measure the pH of your final solution. If it is neutral or basic, consider using a buffer with a lower pH (e.g., citrate or acetate buffer) to protonate the amino group and enhance solubility.
-
Issue 2: I am observing low and inconsistent results in my biological assays.
Poor aqueous solubility can lead to the compound not being fully available to its biological target, resulting in underestimation of its potency and high variability in your data.
Root Cause Analysis and Solutions:
-
Incomplete Dissolution in Stock Solution: The compound may not be fully dissolved in your initial DMSO stock, leading to inaccurate concentrations in subsequent dilutions.
-
Actionable Step: Visually inspect your stock solution for any solid particles. Gentle warming (to 37°C) or sonication can aid in complete dissolution. Always prepare your stock solution at a concentration well below its solubility limit in the organic solvent.
-
-
Precipitation in Assay Medium: The compound may be precipitating in the final assay medium over the course of the experiment.
-
Actionable Step: Prepare a sample of your compound in the final assay medium at the highest concentration you are testing. After a period equivalent to your experiment's duration, centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will determine its kinetic solubility.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are suitable for preparing a stock solution?
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of poorly soluble compounds. For less polar options, dichloromethane and ethyl acetate could be considered, though their miscibility with aqueous solutions is limited.
Q3: How can I systematically improve the solubility of this compound for in vitro and in vivo studies?
A tiered approach is recommended, starting with simpler methods before moving to more complex formulations.
Solubility Enhancement Workflow
Caption: A tiered workflow for solubility enhancement.
Q4: Can I form a salt of this compound to improve its solubility?
Yes, salt formation is a highly effective strategy for ionizable compounds.[3] Since this compound has a basic amino group, you can form a salt by reacting it with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid). This will significantly increase its aqueous solubility.
IV. Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol will help you understand how pH affects the solubility of your compound, which is crucial for selecting appropriate buffers.
Materials:
-
This compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of each buffer.
-
Cap the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Plot the solubility (in mg/mL or µg/mL) against the pH of the buffer.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a solution of HP-β-CD in purified water at the desired concentration (e.g., 10-40% w/v).
-
Slowly add the compound to the cyclodextrin solution while stirring. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Freeze the resulting solution rapidly (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the inclusion complex.
-
Characterize the complex to confirm its formation (e.g., using DSC, PXRD, or NMR).
V. Data Summary
Table 1: Common Solvents and Formulation Excipients
| Class | Examples | Application Notes |
| Organic Solvents | DMSO, DMF, Ethanol | For preparing high-concentration stock solutions. |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Glycerol | Used in combination with water to increase the solubility for in vitro and in vivo dosing solutions. |
| Buffers | Citrate, Acetate (pH 3-6) | Recommended for aqueous solutions to ensure protonation of the 2-amino group. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes to significantly enhance aqueous solubility.[4] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Can be used to create micellar solutions or as part of lipid-based formulations to improve wetting and solubilization. |
| Polymers for Solid Dispersions | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Used to create amorphous solid dispersions, which can improve dissolution rates.[5] |
VI. Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, related benzoxazole compounds are known to be irritants to the eyes, skin, and respiratory system, and may be harmful if swallowed.[6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.
VII. References
-
2-Aminobenzoxazole - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Patel, J., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
PubChem. 2-Aminobenzoxazole. National Library of Medicine. Available at: [Link]
-
Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3521-3525.
-
PubChem. 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. National Library of Medicine. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification challenges associated with methyl 2-amino-1,3-benzoxazole-5-carboxylate. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compound. The solutions provided explain the causality behind the experimental choices, empowering you to adapt and overcome challenges.
Q1: My crude product is a mixture of spots on TLC, including what I suspect is unreacted starting material. How do I effectively separate my product?
A1: This is a common issue, especially if the cyclization reaction with cyanogen bromide from the precursor (methyl 4-amino-3-hydroxybenzoate) did not go to completion.[1] The polarity difference between your aromatic amine starting material and the benzoxazole product is significant enough for efficient separation using silica gel column chromatography.
The key is selecting an appropriate mobile phase (eluent). The benzoxazole product is more nonpolar than the polar 4-amino-3-hydroxybenzoate starting material. Therefore, the starting material will have a lower Rf value on a silica TLC plate.
Recommended Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load your crude material onto a small amount of silica gel for the best resolution. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or acetone), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a nonpolar solvent system (e.g., 100% Hexane or a 95:5 Hexane:Ethyl Acetate mixture). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Start eluting with a low-polarity solvent system and gradually increase the polarity. A gradient elution is highly recommended for separating compounds with different polarities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good separation for moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient: Hexane / Ethyl Acetate | Start with a low concentration of Ethyl Acetate (e.g., 5-10%) and gradually increase to 30-40%. This ensures that nonpolar impurities elute first, followed by your product, leaving the highly polar starting materials adsorbed to the silica. A similar system of petroleum ether/dichloromethane has been effective for related benzoxazoles.[2] |
| Monitoring | TLC (UV visualization at 254 nm) | Collect fractions and spot them on a TLC plate to track the separation and identify fractions containing the pure product. |
Q2: My yield is very low after column chromatography. Where could I be losing my product?
A2: Low recovery can be attributed to several factors during the purification process:
-
Irreversible Adsorption: Your compound might be strongly adsorbing to the silica gel, especially if you use a highly polar eluent system too early or if the compound has acidic protons that interact with the slightly acidic silica. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a 1% triethylamine solution in your eluent system.
-
Product Streaking/Tailing: If the product streaks on the column, it elutes over many fractions, making it difficult to isolate in a pure form and leading to the loss of product in mixed fractions. This can be caused by overloading the column or poor solubility in the mobile phase. Ensure you are not exceeding the recommended 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Decomposition on Silica: Some sensitive compounds can degrade on silica gel. While 2-aminobenzoxazoles are generally stable, this is a possibility. If you suspect degradation, consider using a less acidic stationary phase like alumina or switching to a different purification method like recrystallization.
Q3: My purified product is a persistent oil and refuses to crystallize. What steps can I take to induce crystallization?
A3: Obtaining a crystalline solid is crucial for ensuring high purity and for characterization techniques like X-ray crystallography. If your product remains an oil, it may be due to residual solvent or minor impurities inhibiting lattice formation.
Troubleshooting Steps for Crystallization:
-
High Purity is Key: First, ensure your product is >98% pure by HPLC or 1H NMR. Oils often contain impurities that act as "antifreeze." If necessary, re-purify a small sample by chromatography.
-
Solvent Selection: The goal is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. Based on related structures, consider solvents like ethanol, isopropanol, or mixed solvent systems like dichloromethane/hexane or ethyl acetate/hexane.[3]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystal growth.
-
Slow Cooling & Evaporation: Allow the saturated solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Alternatively, allow the solvent to evaporate slowly from a loosely covered vial over several days.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect from the synthesis of this compound?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the reaction of methyl 4-amino-3-hydroxybenzoate with cyanogen bromide (CNBr).[1]
Potential Impurities:
-
Unreacted Starting Material: Methyl 4-amino-3-hydroxybenzoate.
-
Side-Products: Cyanogen bromide can react with any residual water to form hydrocyanic acid and hypobromous acid, which can lead to various minor byproducts.
-
Over-alkylation/Dimerization: Depending on reaction conditions, small amounts of dimeric or other related structures could form.
Q2: Which purification strategy should I choose?
A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide your choice.
Caption: Purification method selection workflow.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
Table of Predicted Analytical Data:
| Technique | Expected Results |
| 1H NMR (CDCl3, 400 MHz) | δ ~7.5-8.0 (m, 3H, Ar-H), δ ~5.0-6.0 (br s, 2H, -NH2), δ 3.9 (s, 3H, -OCH3) |
| 13C NMR (CDCl3, 100 MHz) | δ ~166 (C=O, ester), δ ~160 (C2-amine), δ ~150-140 (Ar-C), δ ~125-110 (Ar-CH), δ ~52 (-OCH3) |
| Mass Spec (ESI+) | Predicted [M+H]+: 193.06 |
Note: These are predicted values and should be confirmed experimentally.
Q4: What are the known physical and safety properties of this compound?
A4: Specific data for this compound is not widely published. However, we can infer properties from similar benzoxazole structures.
| Property | Value / Information |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| Appearance | Expected to be an off-white to light yellow solid. |
| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Methanol; insoluble in water.[3] |
| Safety | As with any novel chemical, it should be handled with care. Assume it is an irritant. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. |
References
-
Prasanthi, G., et al. (2018). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available at: [Link]
-
Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9), x230623. Available at: [Link]
-
ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of methyl 2-amino-1,3-benzoxazole-5-carboxylate. We address common challenges, from bench-scale optimization to pilot-plant implementation, by combining established chemical principles with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely reported and robust method involves a one-step cyclization of methyl 3-amino-4-hydroxybenzoate using a cyanating agent.[1] The reagent of choice for this transformation is typically cyanogen bromide (CNBr) due to its high reactivity and efficiency in forming the 2-amino-substituted benzoxazole ring system.[2][3]
Q2: What is the mechanism of the ring formation with cyanogen bromide?
The reaction proceeds via an initial attack of the nucleophilic hydroxyl group of methyl 3-amino-4-hydroxybenzoate onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the adjacent amino group attacks the intermediate, leading to the formation of the benzoxazole ring and elimination of hydrogen bromide. This classic method provides a direct and efficient route to the desired product.[3][4]
Q3: Why is the purity of the starting material, methyl 3-amino-4-hydroxybenzoate, so critical?
The purity of the starting aminophenol is paramount for a successful and high-yielding synthesis.[5] Impurities can interfere with the reaction in several ways:
-
Side Reactions: Impurities with nucleophilic groups can compete with the desired reaction, leading to a complex product mixture and reduced yield.
-
Catalyst Poisoning (if applicable): In alternative syntheses using metal catalysts, impurities can deactivate the catalyst.
-
Purification Challenges: The presence of closely related impurities can make the isolation of the final product exceedingly difficult. We strongly recommend verifying the purity of methyl 3-amino-4-hydroxybenzoate by NMR, LC-MS, and melting point analysis before commencing the synthesis.[5]
Q4: What are the primary safety concerns associated with this synthesis, particularly on a larger scale?
The primary hazard is the use of cyanogen bromide (CNBr) . It is highly toxic, corrosive, and can release hydrogen cyanide gas upon contact with acids or moisture.[6][7] When scaling up:
-
Handling: Always handle CNBr in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full face protection.
-
Quenching: Any residual CNBr must be carefully quenched at the end of the reaction. A common method is the addition of a basic solution (e.g., sodium hydroxide), which hydrolyzes CNBr to less toxic cyanate and bromide salts.
-
Atmosphere: While the reaction itself may not require an inert atmosphere, ensuring the reaction setup is dry is crucial to prevent the premature decomposition of CNBr.[7]
Process Workflow & Methodology
The synthesis is a straightforward but delicate process that requires careful control over stoichiometry and reaction conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and serves as a baseline for scale-up operations.
Table 1: Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | 167.16 | 1.0 | Must be high purity (>98%).[8] |
| Cyanogen Bromide (CNBr) | 506-68-3 | 105.92 | 1.1 - 1.2 | Highly toxic. Handle with extreme caution.[7] |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction and chromatography. |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | - | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying the organic layer. |
| Silica Gel | 7631-86-9 | 60.08 | - | For column chromatography (230-400 mesh). |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Separately, dissolve cyanogen bromide (1.1 eq) in a minimal amount of methanol and add it to the dropping funnel. Add the CNBr solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Cool the mixture again to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted CNBr and neutralize the HBr byproduct.
-
Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[9][10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product as a solid.[9][10]
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is the most common issue, often stemming from reagent quality or suboptimal conditions.[11]
Caption: Troubleshooting flowchart for addressing low product yield.
Q: My reaction yields are consistently below 50%. What should I investigate first?
A: Start with your starting materials.[12]
-
Verify Starting Material Purity: As mentioned in the FAQ, impurities in methyl 3-amino-4-hydroxybenzoate are a primary culprit. Run a ¹H NMR and an LC-MS. The presence of other isomers or residual solvents can inhibit the reaction.
-
Assess Cyanogen Bromide Quality: CNBr is sensitive to moisture and can decompose over time.[7] Using an old bottle is a frequent cause of failure. It should be a colorless crystalline solid. If it appears discolored or has been opened for a long time, it is best to use a fresh supply.
Q: My TLC shows the starting material is consumed, but the yield is still low after purification. Where is my product going?
A: This suggests product loss during the work-up or purification stages.[5]
-
Work-up pH: During the basic quench, ensure the pH does not become too high for an extended period, as this could potentially hydrolyze the ester group of your product. A saturated solution of sodium bicarbonate is generally sufficient and safer than strong bases like NaOH.
-
Emulsion during Extraction: The work-up can sometimes lead to emulsions, trapping the product in the interface. To break emulsions, you can add brine (saturated NaCl solution) or filter the entire mixture through a pad of celite.
-
Column Chromatography: Your product has both a free amino group and an ester, making it moderately polar. It can stick to acidic silica gel. Consider pre-treating your silica with a small amount of triethylamine in the eluent (e.g., 0.5%) to neutralize active sites and improve recovery.
Problem: Product is Impure (Multiple Spots on TLC)
Q: My crude product shows multiple spots on TLC, including one that is very close to my product spot. What could this be?
A: This indicates the formation of side products.
-
Dimerization/Oligomerization: If the concentration is too high or the CNBr is added too quickly, intermolecular reactions can compete with the desired intramolecular cyclization. On a larger scale, ensure efficient stirring and slow, controlled addition of the cyanogen bromide, possibly at a slightly more dilute concentration.
-
Incomplete Quench: If the quenching of HBr is incomplete, the acidic conditions could promote side reactions or degradation. Ensure the pH is neutral or slightly basic before extraction.
-
Alternative Cyclization Pathways: While less common for this specific substrate, alternative reaction pathways can sometimes be triggered by impurities or incorrect stoichiometry, leading to isomeric byproducts.[13]
Problem: Scale-Up Challenges
Q: We are scaling the reaction from 10g to 500g and are concerned about thermal control during the CNBr addition. What is the best approach?
A: Thermal management is critical during scale-up.
-
Controlled Addition: The reaction is exothermic. Do not add the CNBr all at once. Use a syringe pump or a pressure-equalizing dropping funnel for a slow, steady addition. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature range (0-10 °C).
-
Efficient Cooling: Ensure your reactor has an efficient cooling jacket. For a 500g scale, a simple ice bath may not be sufficient. A circulating chiller is highly recommended.
-
Reverse Addition: Consider adding the solution of methyl 3-amino-4-hydroxybenzoate to the cyanogen bromide solution (reverse addition). This keeps the cyanating agent in excess initially, which can sometimes improve selectivity, but requires careful evaluation on a small scale first.
Q: Purification by column chromatography is not feasible for our multi-kilogram target. What are the alternatives?
A: Recrystallization and trituration are the preferred methods for large-scale purification.
-
Recrystallization: Experiment with various solvent systems on a small scale to find one that provides good recovery and high purity. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/heptane. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at all temperatures.
-
Trituration/Slurry Wash: If the main impurities are highly soluble in a particular solvent in which your product is not, you can perform a slurry wash. This involves stirring the crude solid in the solvent for a period and then filtering. This is an effective way to remove minor, more soluble impurities without the material loss associated with a full recrystallization.
References
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... Retrieved January 14, 2026, from [Link]
-
Walawalkar, K. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved January 14, 2026, from [Link]
-
Janeckova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (n.d.). Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization. Retrieved January 14, 2026, from [Link]
-
Sancus. (n.d.). Methyl 3-amino-4-hydroxybenzoate: High-Purity Chemical Intermediate for Synthesis. Retrieved January 14, 2026, from [Link]
-
Janeckova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Gram scale synthesis of 2‐aminophenyl benzoxazole and reusability test.... Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 14, 2026, from [Link]
-
Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved January 14, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved January 14, 2026, from [Link]
-
IOPScience. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved January 14, 2026, from [Link]
-
Science of Synthesis. (n.d.). The reaction of tertiary amines with cyanogen bromide.... Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with methyl 2-amino-1,3-benzoxazole-5-carboxylate. This valuable heterocyclic compound is a key building block in the synthesis of a wide range of biologically active molecules. Ensuring its purity is critical for the reliability and reproducibility of experimental results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis and handling of this compound.
Core Synthesis Pathway and Origin of Impurities
The most common laboratory synthesis of this compound involves the cyclization of methyl 3-amino-4-hydroxybenzoate with a cyanating agent, typically cyanogen bromide (CNBr)[1]. Understanding this pathway is fundamental to anticipating potential impurities.
Caption: Synthesis and impurity sources for this compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of starting material in my crude product. What could be the cause?
A1: The presence of unreacted methyl 3-amino-4-hydroxybenzoate is a common issue and typically points to an incomplete reaction. Here are several factors to investigate:
-
Insufficient Cyanogen Bromide: Ensure you are using a sufficient molar excess of cyanogen bromide. Due to its volatility and reactivity, some loss of the reagent can occur.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Purity of Starting Materials: Impurities in your methyl 3-amino-4-hydroxybenzoate can inhibit the reaction. Verify the purity of your starting material using techniques like melting point analysis or NMR.
-
Solvent Quality: Ensure you are using a dry, appropriate solvent. The presence of water can lead to the hydrolysis of cyanogen bromide, reducing its effectiveness.
Q2: My final product has a brownish tint, even after purification. What could be causing this?
A2: A persistent color in your product often indicates the presence of colored impurities, which can arise from a few sources:
-
Oxidation of Starting Material: 2-Aminophenol derivatives, like methyl 3-amino-4-hydroxybenzoate, are susceptible to air oxidation, which can produce colored byproducts. It is advisable to use fresh starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Under certain conditions, such as high temperatures or the presence of certain catalysts, starting materials or intermediates can polymerize, leading to colored, often insoluble, impurities.
-
Degradation of the Product: 2-Aminobenzoxazoles can be sensitive to light and air over time. Store the final product in a cool, dark place and under an inert atmosphere if possible.
Q3: I'm observing an unexpected peak in my HPLC analysis. What could it be?
A3: An unexpected peak could be a reaction byproduct or a degradation product. While it is difficult to identify without further analysis, here are some possibilities based on the reaction chemistry:
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric structures.
-
Hydrolysis Product: If water is present during the reaction or workup, the ester group of the product or starting material could be hydrolyzed to the corresponding carboxylic acid.
-
Byproducts from Cyanogen Bromide: Cyanogen bromide can react with itself or the solvent, leading to minor byproducts.
Troubleshooting Guide: Impurity Detection and Remediation
This section provides a systematic approach to identifying and removing common impurities.
| Impurity Type | Potential Source | Detection Method | Remediation Strategy |
| Unreacted Starting Material (Methyl 3-amino-4-hydroxybenzoate) | Incomplete reaction | HPLC, TLC, ¹H NMR | Optimize reaction conditions (time, temperature, stoichiometry). Purify via column chromatography or recrystallization. |
| Reaction Byproducts | Side reactions of cyanogen bromide, polymerization | HPLC, LC-MS, ¹H NMR | Optimize reaction conditions to favor the desired product. Purify via column chromatography. |
| Degradation Products | Exposure to light, air, or harsh pH during workup | HPLC, TLC | Minimize exposure to light and air. Perform workup under neutral or slightly acidic conditions. Store the final product appropriately. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and detecting the presence of impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Gradient Example:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Gradient to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
20-22 min: Return to 30% Acetonitrile
-
22-25 min: Re-equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of your sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of your final product and the identification of impurities.
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ) for this compound:
-
Aromatic protons will appear in the range of δ 7.0-8.0 ppm.
-
The amino protons (-NH₂) will appear as a broad singlet, typically in the range of δ 6.0-7.0 ppm.
-
The methyl ester protons (-OCH₃) will appear as a singlet around δ 3.8 ppm.
-
-
Impurity Signals:
-
Methyl 3-amino-4-hydroxybenzoate: Look for a distinct set of aromatic signals and the absence of the characteristic 2-amino-benzoxazole structure.
-
Other Impurities: Unexplained peaks in the aromatic or aliphatic regions should be investigated.
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ) for this compound:
-
The carbonyl carbon of the ester will appear around δ 165 ppm.
-
Carbons of the benzoxazole ring will appear in the range of δ 110-160 ppm.
-
The methyl ester carbon will be around δ 52 ppm.
-
Protocol 3: Purification by Column Chromatography
Column chromatography is an effective method for removing both starting materials and byproducts.
Procedure:
-
Slurry Preparation: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the slurry of your compound onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis and purification issues.
References
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Accessed January 14, 2026. [Link].
-
Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal. Accessed January 14, 2026. [Link].
-
ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. Accessed January 14, 2026. [Link].
-
ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Accessed January 14, 2026. [Link].
-
ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. Accessed January 14, 2026. [Link].
-
Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Accessed January 14, 2026. [Link].
-
JETIR. AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR. Accessed January 14, 2026. [Link].
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Accessed January 14, 2026. [Link].
-
Semantic Scholar. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Accessed January 14, 2026. [Link].
-
The Royal Society of Chemistry. Analytical Methods. The Royal Society of Chemistry. Accessed January 14, 2026. [Link].
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Accessed January 14, 2026. [Link].
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Accessed January 14, 2026. [Link].
-
ResearchGate. (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. Accessed January 14, 2026. [Link].
-
Nature. Flash preparation of carbenoids: A different performance of cyanogen bromide. Nature. Accessed January 14, 2026. [Link].
-
PubChem. Methyl 3-amino-4-hydroxybenzoate. PubChem. Accessed January 14, 2026. [Link].
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
PubMed. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. Accessed January 14, 2026. [Link].
-
Thieme. M. Braun The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Thieme. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
National Center for Biotechnology Information. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. Accessed January 14, 2026. [Link].
-
ResearchGate. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Accessed January 14, 2026. [Link].
-
PubMed. Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate. PubMed. Accessed January 14, 2026. [Link].
- Google Patents. EP0134070A2 - Improved cyanogen bromide cleavage of peptides.
Sources
troubleshooting failed reactions of methyl 2-amino-1,3-benzoxazole-5-carboxylate
Welcome to the dedicated support resource for navigating the synthetic challenges associated with methyl 2-amino-1,3-benzoxazole-5-carboxylate. This guide is curated for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our objective is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot failed reactions with confidence and scientific rigor.
Troubleshooting Guide: A Mechanistic Approach to Common Failures
This section addresses specific, frequently encountered experimental issues in a direct question-and-answer format. We will dissect the root causes of these problems and provide logical, actionable solutions.
Question 1: My starting material, this compound, has poor solubility in my reaction solvent, leading to a heterogeneous mixture and incomplete reaction. What should I do?
Answer:
This is a common initial obstacle. The planar, heterocyclic structure of this compound, combined with its potential for intermolecular hydrogen bonding via the amino group, contributes to its limited solubility in many standard organic solvents. A slurry or heterogeneous reaction mixture prevents efficient interaction between reactants, leading to low yields and reproducibility issues.
Causality and Strategic Solutions:
-
Inadequate Solvent Polarity: Non-polar or moderately polar solvents like hexanes, toluene, or even dichloromethane (DCM) on its own may be insufficient to dissolve the substrate.
-
Recommended Action: Employ more polar aprotic solvents. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are excellent choices that can disrupt the intermolecular forces and effectively solvate the molecule. For reactions where these solvents are too high-boiling or reactive, a solvent mixture can be effective. For instance, a small amount of DMF or DMSO can be added as a co-solvent to a primary solvent like tetrahydrofuran (THF) to achieve dissolution.
-
-
"Salting Out" Effect: The presence of certain salts or reagents at the start of the reaction can decrease the solubility of the organic substrate.
-
Recommended Action: Ensure the starting material is fully dissolved before adding all reagents, particularly inorganic bases or salts. A stepwise addition protocol can be beneficial.
-
-
Temperature: Many dissolution processes are endothermic.
-
Recommended Action: Gentle warming (e.g., to 40-60 °C) can significantly improve solubility. However, this must be done cautiously, ensuring the temperature is compatible with the stability of all reactants and reagents. Always confirm the thermal stability of your specific system before applying heat.
-
Logical Workflow for Solubility Optimization:
Caption: Decision workflow for resolving solubility issues.
Question 2: My N-acylation reaction is sluggish and gives low yields, with significant starting material recovery. How can I drive it to completion?
Answer:
Low conversion during N-acylation is a classic problem rooted in the electronics of the 2-aminobenzoxazole system. The nucleophilicity of the 2-amino group is attenuated by the electron-withdrawing character of the heterocyclic ring, making it less reactive than a simple aniline.
Causality and Strategic Solutions:
-
Insufficient Electrophilicity of the Acylating Agent: Using a carboxylic acid with a standard coupling agent (e.g., DCC, EDC) may not be potent enough to overcome the reduced nucleophilicity of the amine.
-
Recommended Action: Switch to a more reactive acylating agent. Acid chlorides or acid anhydrides are significantly more electrophilic and will react more readily. If you must use a carboxylic acid, ensure your coupling protocol is robust.
-
-
Inadequate Base or Catalysis: The choice of base and the use of a catalyst are critical.
-
Recommended Action:
-
Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl from an acid chloride).
-
Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a potent nucleophilic catalyst, intercepting the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the less nucleophilic 2-amino group.[1]
-
-
Table 1: Comparative Strategies for N-Acylation
| Parameter | Standard Conditions | High-Efficiency Conditions | Mechanistic Rationale |
| Acylating Agent | Carboxylic Acid + EDC | Acid Chloride or Anhydride | Increased electrophilicity of the carbonyl carbon. |
| Base | Triethylamine (TEA) | DIPEA (less nucleophilic) | Prevents unwanted side reactions with the acylating agent. |
| Catalyst | None | 1-10 mol% DMAP | Forms a highly reactive N-acylpyridinium intermediate. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial cooling for acid chloride addition controls exotherm. |
| Solvent | DCM or THF | Anhydrous DCM, THF, or DMF | Ensures reagents are not quenched by moisture. |
Question 3: I am attempting a Sandmeyer reaction to convert the 2-amino group to a halide, but the reaction yields a complex mixture of byproducts with significant tar formation. What is causing this decomposition?
Answer:
The Sandmeyer reaction, while powerful, is notoriously sensitive, and its failure is almost always due to the instability of the intermediate aryl diazonium salt.[2] This instability is exacerbated in electron-deficient systems like 2-aminobenzoxazoles.
Causality and Strategic Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and decompose readily, especially in the presence of water, to form undesired phenols and other byproducts.[3] The reaction is initiated by a one-electron transfer from the copper(I) catalyst.[2]
-
Recommended Action: Strict temperature control is non-negotiable. The diazotization step (reaction with nitrous acid) must be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range. The subsequent addition of the diazonium salt to the copper(I) halide solution should also be done at low temperature.
-
-
Premature Loss of N₂: The diazonium group can be lost as nitrogen gas before it has a chance to react with the copper catalyst, leading to radical side reactions and polymerization (tar formation).
-
Recommended Action:
-
Use the Diazonium Salt Immediately: Prepare the diazonium salt and use it in the subsequent step without delay or storage.
-
Slow, Controlled Addition: Add the sodium nitrite solution slowly and dropwise during diazotization to prevent localized warming and excess nitrous acid. Similarly, add the prepared diazonium salt solution slowly to the copper(I) solution.
-
-
Experimental Protocol: A Robust Sandmeyer Bromination
-
Solution A (Amine): Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 48% HBr/H₂O). Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Solution B (Nitrite): Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Diazotization: Add Solution B dropwise to Solution A, ensuring the internal temperature never exceeds 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (should turn blue). Stir for an additional 20-30 minutes at 0-5 °C.
-
Solution C (Catalyst): In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0-5 °C.
-
Coupling: Add the cold diazonium salt solution (from step 3) portion-wise to the stirred catalyst solution (Solution C), again maintaining a temperature below 10 °C. Vigorous bubbling (N₂ evolution) should be observed.
-
Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours or until N₂ evolution ceases. Proceed with workup.
Troubleshooting Logic for a Failed Sandmeyer Reaction:
Caption: Troubleshooting sequence for Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] To ensure long-term stability and prevent slow degradation, storage under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) is ideal. Keep it away from strong oxidizing agents, acids, and bases.[5]
Q2: Is the methyl ester group susceptible to hydrolysis during reactions? A2: Yes. The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or strong acidic conditions.[6] If your reaction is run in the presence of aqueous base or acid, especially with heating, you should monitor for this potential side reaction by TLC or LC-MS. For reactions requiring a base, using non-nucleophilic organic bases (e.g., DIPEA, DBU) can mitigate this risk.
Q3: Can I perform reactions on the benzoxazole ring itself? A3: While the 2-amino group is the most common site of reaction, electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene portion of the scaffold is possible. The directing effects of the fused oxazole ring and the existing substituents (amino and carboxylate) will determine the regioselectivity, which can be complex. Such reactions often require careful optimization to avoid side reactions.
References
-
Kasthuri, J. et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019). International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Krasnovskaya, O. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Sharma, R. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Krasnovskaya, O. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]
-
ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
-
Bepary, S. et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available at: [Link]
-
University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Angeli, A. et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. Available at: [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Available at: [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. Available at: [Link]
-
Petrikaite, V. et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Krasnovskaya, O. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
-
Bakhtina, A. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
-
Fery-Forgues, S. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Available at: [Link]
-
Al-Harthy, T. et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PubMed Central. Available at: [Link]
-
Katritzky, A. R. et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Available at: [Link]
Sources
Validation & Comparative
Introduction: The Imperative of Structural Certainty in Modern Chemistry
An In-Depth Technical Guide to the Structural Confirmation of Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate
In the fields of medicinal chemistry and materials science, benzoxazole derivatives are a cornerstone scaffold, recognized for a wide spectrum of pharmacological activities.[1] this compound is a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[2] The precise arrangement of atoms—its constitutional isomerism—is not an academic detail; it is the primary determinant of a molecule's function, dictating its biological activity, photophysical properties, and safety profile.
Ambiguity in structure can lead to the costly pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and potential safety liabilities. Therefore, the unequivocal confirmation of a synthesized molecule's structure is the foundational step upon which all subsequent research is built. This guide provides a comprehensive, multi-technique strategy for the definitive structural elucidation of this compound, contrasting it with a plausible synthetic isomer to illustrate the power of a cohesive analytical approach.
The Analytical Gauntlet: A Strategy for Unambiguous Confirmation
Relying on a single analytical technique is insufficient, as different methods provide complementary pieces of the structural puzzle. Our strategy employs a synergistic workflow that creates a self-validating system for structural confirmation.
Mass Spectrometry: Establishing the Elemental Formula
High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
Expertise & Causality: For C₉H₈N₂O₃, the expected monoisotopic mass is 192.0535 g/mol . Observing a mass within a narrow tolerance (typically < 5 ppm) of this value provides high confidence in the molecular formula. This technique, however, cannot distinguish between isomers.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule apart and analyzing the fragments. The fragmentation pattern is a molecular fingerprint. For the target 5-carboxylate isomer, fragmentation in positive ion mode is predicted to initiate at the ester and amino groups.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). [3]3. Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). [3] * Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire both full scan MS data for the parent ion and MS/MS data for fragmentation analysis.
-
Data Comparison
| Analysis | Expected Result for C₉H₈N₂O₃ | Purpose |
| HRMS ([M+H]⁺) | m/z 193.0608 | Confirms elemental formula. |
| HRMS ([M-H]⁻) | m/z 191.0465 | Confirms elemental formula. |
| MS/MS Fragments | Key fragments at m/z 161, 133, 176 | Provides structural fingerprint. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure. [1] Expertise & Causality: The C=O stretch of the ester is particularly informative. Its position can be influenced by conjugation with the aromatic ring. The N-H stretches of the primary amine should appear as a distinct doublet. The presence of these specific bands provides strong, direct evidence for the major functional groups.
Experimental Protocol: FTIR (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify major absorption peaks and correlate them to specific functional groups. [4]
Data Comparison
| Functional Group | **Expected Wavenumber (cm⁻¹)[4] | Vibration Mode |
| Amine (N-H) | 3450 - 3300 (doublet) | Symmetric & Asymmetric Stretch |
| Aromatic (C-H) | 3100 - 3000 | Stretch |
| Ester (C=O) | 1725 - 1705 | Stretch |
| Benzoxazole (C=N) | 1650 - 1590 | Stretch |
| Ester (C-O) | 1300 - 1150 | Stretch |
The presence of all these key bands provides a high degree of confidence that the core structure and its functionalization are correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom. [5]It is the ultimate tool for distinguishing between the 5-carboxylate and 6-carboxylate isomers.
Expertise & Causality: The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates the number of adjacent protons, which in turn determines the splitting pattern (multiplicity) and coupling constants (J-values) of the signals.
¹H NMR Spectral Analysis
-
Target (5-Carboxylate Isomer):
-
H4: This proton is adjacent to the ester-substituted C5 and the ring-junction C3a (no proton). It has no ortho or meta proton neighbors to couple with, so it will appear as a singlet (or a narrow doublet due to long-range coupling).
-
H6: This proton is ortho to H7 and meta to H4. It will appear as a doublet of doublets (dd) .
-
H7: This proton is ortho to H6. It will appear as a doublet (d) .
-
-
Alternative (6-Carboxylate Isomer):
-
H5: This proton is ortho to H4 and meta to H7. It will appear as a doublet of doublets (dd) .
-
H7: This proton is meta to H5. It will appear as a doublet (d) (or singlet-like).
-
H4: This proton is ortho to H5. It will appear as a doublet (d) .
-
The clear difference—a singlet for H4 in the target versus no singlet in the alternative—is the "smoking gun" for structural confirmation.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will confirm the number of unique carbon environments. Key signals include the ester carbonyl (~166 ppm), the C2 of the oxazole ring (~163 ppm), and the methyl ester carbon (~52 ppm). [5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [3]2. Instrumentation: Use an NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. [5]3. Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a broadband proton-decoupled 1D ¹³C spectrum.
-
(Optional but Recommended) Acquire 2D spectra like COSY (to confirm H-H correlations, e.g., between H6 and H7) and HMBC (to see long-range C-H correlations, confirming the position of the ester group relative to the aromatic protons).
-
-
Data Processing: Process the data using appropriate software (e.g., Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or TMS).
Data Summary and Comparison
| Signal Assignment (Target) | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| -NH₂ | ~7.8 (broad s) | Broad Singlet | - |
| H4 | ~7.9 | Singlet (s) | ~110 |
| H6 | ~7.7 | Doublet of Doublets (dd) | ~122 |
| H7 | ~7.3 | Doublet (d) | ~115 |
| -OCH₃ | ~3.8 (s) | Singlet | ~52 |
| -C=O | - | - | ~166 |
| C2 | - | - | ~163 |
| C3a | - | - | ~142 |
| C5 | - | - | ~125 |
| C7a | - | - | ~148 |
Note: Expected chemical shifts are based on data for similar benzoxazole derivatives and may vary slightly based on solvent and concentration. [5][6][7]
Conclusion: A Triad of Evidence for Structural Certainty
The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming consensus of complementary analytical techniques.
-
Mass Spectrometry establishes the correct elemental formula, C₉H₈N₂O₃.
-
Infrared Spectroscopy confirms the presence of the required amine, ester, and benzoxazole functional groups.
-
NMR Spectroscopy , specifically the distinct singlet in the aromatic region of the ¹H spectrum, definitively identifies the substitution pattern and unequivocally distinguishes the target 5-carboxylate isomer from other potential regioisomers.
This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing the solid structural foundation necessary for advancing drug discovery and chemical research.
References
- ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
- BenchChem. (2025).
- The Royal Society of Chemistry. (2019). Supporting Information for NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
-
PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.
- BenchChem. (2025).
- ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Published by the American Chemical Society.
- National Institutes of Health. (2019).
- RSC Publishing. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrdst.org [ijrdst.org]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of Methyl 2-amino-1,3-benzoxazole-5-carboxylate and Its Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the biological activities of methyl 2-amino-1,3-benzoxazole-5-carboxylate and its structurally diverse analogs. We will explore the nuances of how subtle molecular modifications can profoundly impact antimicrobial, anti-inflammatory, and anticancer activities, grounded in experimental data and established protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this promising class of compounds.
The Core Moiety: this compound
The parent compound, this compound, serves as a foundational building block for the synthesis of a wide array of derivatives.[3] Its inherent biological activity, though often moderate, provides a critical baseline for evaluating the efficacy of its analogs. The presence of the 2-amino group and the 5-carboxylate ester are key functional handles for synthetic modification, allowing for systematic exploration of the chemical space and its influence on biological outcomes.
General Synthetic Strategy
The synthesis of this compound and its analogs typically involves the cyclization of an appropriately substituted 2-aminophenol derivative.[4][5] A common synthetic route to the parent compound is illustrated below.[3] Modifications to the starting materials, such as using different substituted 2-aminophenols or reacting the 2-amino group of the benzoxazole core with various electrophiles, lead to the generation of a diverse library of analogs.
Caption: General synthetic workflow for this compound.
Comparative Biological Activities
The true potential of the benzoxazole scaffold is unlocked through the strategic modification of the core structure. This section compares the antimicrobial, anti-inflammatory, and anticancer activities of various analogs, supported by quantitative data from the literature.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][6] The introduction of various substituents can significantly enhance their potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Key Insights from Experimental Data:
-
Substitution at the 2-position: Modifications at the 2-amino group, such as the formation of Schiff bases with aromatic aldehydes, have been shown to modulate antimicrobial activity.[7]
-
Hydrophobic and Aromatic Groups: The introduction of hydrophobic aromatic moieties can lead to potent antibacterial agents. For instance, a derivative bearing a hydrophobic aromatic tie demonstrated significantly lower Minimum Inhibitory Concentration (MIC) values against various bacteria compared to standard antibiotics.[8][9]
-
Structure-Activity Relationship: Studies have shown that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring tend to be more active than those with the bridge.[10] The antibacterial activity of some derivatives is attributed to the inhibition of DNA gyrase.[10]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzoxazole Analogs
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Parent Compound (Hypothetical Baseline) | >100 | >100 | >100 | >100 | >100 | N/A |
| Analog A (2b with hydrophobic aromatic tie) | 0.098 - 0.78 | 0.098 - 0.78 | 0.098 - 0.78 | 0.098 - 0.78 | Poor activity | [8][9] |
| Analog B (Compound 10) | - | 1.14 x 10⁻³ µM | - | - | - | [11] |
| Analog C (Compound 24) | - | - | 1.40 x 10⁻³ µM | - | - | [11] |
| Analog D (Compound 13) | - | - | - | 2.57 x 10⁻³ µM | - | [11] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoxazole derivatives have emerged as promising candidates, with some exhibiting potent anti-inflammatory effects through mechanisms such as COX-2 and MD2 inhibition.[12][13]
Mechanism of Action: Inhibition of the TLR4/MD2/LPS Pathway
A key inflammatory pathway involves the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD2), which recognize bacterial lipopolysaccharide (LPS). Certain benzoxazolone derivatives have been shown to act as MD2 inhibitors, competitively binding to the protein and preventing the LPS-induced inflammatory cascade.[12]
Caption: Inhibition of the LPS-induced inflammatory pathway by MD2-targeting benzoxazole analogs.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Selected Benzoxazole Analogs
| Compound/Analog | Target | IC50 (µM) | Reference |
| Analog E (3c) | IL-6 Inhibition | 10.14 ± 0.08 | [12] |
| Analog F (3d) | IL-6 Inhibition | 5.43 ± 0.51 | [12] |
| Analog G (3g) | IL-6 Inhibition | 5.09 ± 0.88 | [12] |
| Schiff Base Analogs (SH1-SH3, SH6-SH8) | Carrageenan-induced paw edema | Significant reduction | [7] |
Anticancer Activity
The development of novel anticancer agents remains a paramount challenge in medicine. Benzoxazole derivatives have demonstrated significant potential, exhibiting cytotoxic effects against various cancer cell lines.[11][14] Their mechanisms of action are diverse and can include the inhibition of crucial cellular pathways involved in tumor growth and proliferation.[15][16]
Table 3: Comparative Anticancer Activity (GI50/IC50, µM) of Selected Benzoxazole Analogs
| Compound/Analog | Cell Line | GI50/IC50 (µM) | Reference |
| Coumarin-Benzoxazole Hybrid (8e) | A549 (Lung) | 2.6 - 5.1 | [17][18] |
| Coumarin-Benzoxazole Hybrid (8e) | Multidrug-resistant lines | 2.6 - 5.1 | [17][18] |
| Analog H (Compound 4) | HCT116 (Colorectal) | Potent Activity | [11] |
| Analog I (Compound 6) | HCT116 (Colorectal) | Potent Activity | [11] |
| Analog J (Compound 25) | HCT116 (Colorectal) | Potent Activity | [11] |
| Analog K (Compound 26) | HCT116 (Colorectal) | Potent Activity | [11] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL | [19] |
Experimental Protocols: A Guide to In Vitro Validation
To ensure the trustworthiness and reproducibility of the findings, it is imperative to adhere to standardized and well-validated experimental protocols. This section details the methodologies for key assays used to evaluate the biological activities of benzoxazole derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the synthesized compounds is primarily determined by their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC).[20][21]
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
Principle: A standardized microbial suspension is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[20]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[20]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).[21]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[21]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (broth with inoculum), negative (broth with solvent), and growth (broth with inoculum only) controls.[21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[22]
-
Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[22]
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[21]
Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are created in the agar and filled with the test compound. The compound diffuses into the agar, and if it is effective, a clear zone of inhibition will form around the well.[21]
Step-by-Step Protocol:
-
Agar Plate Preparation: Pour molten and cooled nutrient agar (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.[21]
-
Inoculation: Uniformly spread a standardized microbial inoculum over the agar surface using a sterile cotton swab.[21]
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.[21]
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the benzoxazole compound solution at a specific concentration into a well. Include positive (standard antibiotic) and solvent controls in separate wells.[21]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.[21]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.[21]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23] The amount of formazan produced is proportional to the number of viable cells.
Caption: A typical workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[22]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]
-
Treatment: Treat the cells with various concentrations of the benzoxazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[19][22]
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[22]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[19][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[22]
Conclusion
This guide has provided a comparative overview of the biological activities of this compound and its analogs. The presented data underscores the significant potential of the benzoxazole scaffold in developing novel therapeutic agents. The structure-activity relationships highlighted herein demonstrate that strategic chemical modifications can lead to potent and selective antimicrobial, anti-inflammatory, and anticancer compounds. The detailed experimental protocols offer a framework for the reliable and reproducible in vitro evaluation of these promising molecules. Future research should continue to explore the vast chemical space around the benzoxazole core to optimize potency, selectivity, and pharmacokinetic profiles, ultimately translating these findings into clinically effective therapeutics.
References
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzoxazole Derivatives - Benchchem.
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. Available at: [Link]
- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024-07-26).
- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents - Benchchem.
- Application Notes and Protocols for Testing the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol - Benchchem.
- Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives.
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. Available at: [Link]
-
Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. - ResearchGate. Available at: [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28).
-
Benzoxazole derivatives with anti-inflammatory potential - ResearchGate. Available at: [Link]
-
Full article: 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - Taylor & Francis Online. Available at: [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. Available at: [Link]
-
2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - PMC - NIH. Available at: [Link]
-
Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. Available at: [Link]
-
Benzoxazole as Anticancer Agent: A Review - IJPPR. Available at: [Link]
- MTT Cell Assay Protocol.
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. (2023-01-20). Available at: [Link]
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022-07-06).
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019-11-05). Available at: [Link]
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021-12-29). Available at: [Link]
-
Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. Available at: [Link]
-
1253-1261 Research Article Synthesis of some benzoxazole derivatives - JOCPR. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024-04-02). Available at: [Link]
- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010-11-15).
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives | Bentham Science. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023-08-11). Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]
Sources
- 1. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchhub.com [researchhub.com]
A Comparative Guide to the Synthesis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
An expert guide for researchers, scientists, and drug development professionals.
Introduction
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including potential as enzyme inhibitors and therapeutic agents for neurological disorders.[2][3][4] Methyl 2-amino-1,3-benzoxazole-5-carboxylate, the subject of this guide, is a particularly valuable building block, incorporating a reactive amino group and a carboxylate ester suitable for further functionalization in drug discovery programs.
The synthesis of this target molecule, while seemingly straightforward, presents a critical choice of methodology, particularly concerning the cyclization step to form the oxazole ring. This decision carries significant implications for reaction efficiency, scalability, and, most importantly, laboratory safety. This guide provides an in-depth, objective comparison of the primary synthetic routes, moving from the classical, high-yielding approach to a modern, safety-conscious alternative. We will dissect the causality behind experimental choices, provide detailed, reproducible protocols, and present quantitative data to support a comprehensive evaluation.
Chapter 1: The Foundational Precursor: Methyl 3-amino-4-hydroxybenzoate
All viable synthetic routes to the target compound converge on a common precursor: methyl 3-amino-4-hydroxybenzoate . The strategic placement of the hydroxyl and amino groups ortho to each other on the benzene ring is the key structural feature that enables the crucial, final cyclization step.
This precursor can be synthesized in a straightforward two-step process starting from the commercially available methyl 4-hydroxybenzoate. The process involves regioselective nitration of the aromatic ring, followed by reduction of the nitro group to the primary amine.[5] A typical procedure is outlined below:
-
Nitration: Methyl 4-hydroxybenzoate is treated with a nitrating agent, such as aluminum nitrate in acetic anhydride and glacial acetic acid, to introduce a nitro group at the 3-position, yielding methyl 4-hydroxy-3-nitrobenzoate.
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine, methyl 3-amino-4-hydroxybenzoate, commonly using a reducing agent like sodium dithionite.[5]
While the synthesis is well-established, methyl 3-amino-4-hydroxybenzoate is also commercially available from various chemical suppliers, which can expedite research timelines.[6][7][8][9]
Chapter 2: The Classical Method: Cyclization with Cyanogen Bromide
The most frequently cited and highest-yielding method for constructing the 2-aminobenzoxazole ring system from an o-aminophenol is cyclization using cyanogen bromide (CNBr).[5][10] This reagent serves as an electrophilic one-carbon source that is readily attacked by the nucleophilic amino group.
Mechanism and Rationale
The reaction proceeds via a two-step sequence. First, the primary amino group of the precursor performs a nucleophilic attack on the electrophilic carbon of cyanogen bromide. This forms a cyanamide intermediate. Second, the adjacent hydroxyl group, acting as an intramolecular nucleophile, attacks the cyanamide carbon, leading to ring closure. A subsequent tautomerization and loss of HBr yields the aromatic 2-aminobenzoxazole ring. The reaction is typically rapid and proceeds efficiently at room temperature without the need for a catalyst.
Caption: Reaction mechanism for CNBr-mediated cyclization.
Experimental Protocol
This protocol is adapted from a reported synthesis of the target molecule.[5]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous methanol (e.g., 10-15 mL per gram of starting material).
-
Reagent Addition: To this solution, add cyanogen bromide (1.1 eq) portion-wise at room temperature while stirring. Caution: Cyanogen bromide is extremely toxic, volatile, and moisture-sensitive. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel to afford the pure this compound.
Performance and Critical Assessment
-
Yield: This method is highly efficient, with reported yields around 70%.[5]
-
Conditions: The reaction proceeds under mild conditions (room temperature) and has a relatively short duration (3-4 hours).
-
Simplicity: The protocol is straightforward and does not require specialized equipment or catalysts.
-
Trustworthiness & Safety: The primary and most significant drawback of this method is the use of cyanogen bromide. CNBr is a highly toxic and volatile lachrymator that poses a severe inhalation hazard.[2][3] Its use is strictly controlled and requires extensive safety precautions. The high toxicity limits its applicability, especially for large-scale synthesis, and makes it an undesirable choice from a green chemistry perspective.
Chapter 3: A Safer Alternative: NCTS-Mediated Cyclization
Given the extreme hazards associated with cyanogen bromide, the development of safer cyanating agents has been a priority in modern organic synthesis. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as an excellent alternative. It is an air-stable, non-hazardous, and easy-to-handle solid electrophilic cyanating agent.[2][3][12]
Mechanism and Rationale
Unlike the direct reaction with CNBr, the cyclization with NCTS requires a Lewis acid catalyst, typically boron trifluoride etherate (BF₃·Et₂O).[3] The Lewis acid coordinates to the nitrogen atom of the cyano group in NCTS. This coordination activates the cyano carbon, making it significantly more electrophilic. The amino group of the o-aminophenol precursor can then attack this activated carbon. The subsequent steps of intramolecular cyclization by the hydroxyl group and elimination lead to the formation of the desired 2-aminobenzoxazole product. The requirement for a catalyst and typically higher temperatures reflects the lower intrinsic reactivity of NCTS compared to CNBr, a trade-off for its superior safety profile.
Caption: Lewis acid-catalyzed mechanism for NCTS cyclization.
Experimental Protocol
This is a generalized protocol adapted from literature procedures for the synthesis of 2-aminobenzoxazoles using NCTS.[2][3][13]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) and NCTS (1.5 eq) in anhydrous 1,4-dioxane (e.g., 5 mL per 100 mg of starting material).
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O, 2.0 eq) dropwise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Performance and Critical Assessment
-
Yield: Yields for this method are generally moderate to good, typically ranging from 45-60% for various o-aminophenol substrates.[13]
-
Conditions: The reaction requires more forcing conditions than the CNBr method, including an inert atmosphere, an anhydrous solvent, a Lewis acid catalyst, and prolonged heating at reflux.
-
Safety: The primary advantage is the replacement of the highly toxic CNBr with the non-hazardous NCTS, drastically improving the safety of the procedure.[2]
-
Causality: The use of a Lewis acid is essential; without it, the cyano group of NCTS is not sufficiently electrophilic to react with the aniline derivative. The longer reaction time and higher temperature are necessary to overcome the higher activation energy of this pathway compared to the CNBr route.
Chapter 4: Comparative Analysis and Data Summary
The choice between the classical and modern approaches hinges on a balance between efficiency and safety. The following workflow and table summarize the key performance indicators for each method.
Caption: Comparative workflow for the synthesis of the target molecule.
Quantitative Data Summary
| Feature | Method 1: Cyanogen Bromide | Method 2: NCTS-Mediated |
| Cyanating Agent | Cyanogen Bromide (CNBr) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Reported Yield | ~70%[5] | 45-60% (on related substrates)[13] |
| Reaction Time | 3-4 hours[5] | 24-30 hours[2][3] |
| Temperature | Room Temperature | Reflux |
| Catalyst | None required | Boron Trifluoride Etherate (BF₃·Et₂O)[2][3] |
| Safety Profile | Extremely Toxic & Volatile [2][3] | Stable, Non-hazardous Solid [2][12] |
| Key Advantage | High yield, speed, simplicity | Superior safety profile |
| Key Disadvantage | Severe toxicity hazard | Lower yield, longer time, requires catalyst |
Conclusion and Recommendations
For the synthesis of this compound, researchers are presented with a clear choice that pits efficiency against safety.
The classical cyanogen bromide method offers a rapid, high-yielding, and operationally simple route to the target compound.[5] However, its reliance on an exceptionally hazardous reagent makes it unsuitable for educational settings, labs without specialized handling capabilities, and large-scale industrial applications. Its use should be reserved for situations where the high yield is absolutely critical and can be executed under the strictest safety protocols.
The NCTS-mediated synthesis represents a significant advancement in chemical safety.[2][3][13] By replacing CNBr with a stable, solid reagent, it eliminates the most severe risk associated with the synthesis. This safety comes at the cost of reaction efficiency, requiring a catalyst, higher temperatures, and significantly longer reaction times, while delivering a more moderate yield.
Recommendation: For most laboratory-scale research and development, the NCTS method is the highly recommended approach. The trade-off in yield and time is a justifiable price for the substantial increase in operational safety. The CNBr method should be considered a legacy procedure to be avoided unless no other alternative is feasible. As the field of organic synthesis continues to evolve, further research into catalytic and green methodologies may soon provide routes that offer both high efficiency and intrinsic safety.[4][14][15]
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Šlachtová, V., Vrobel, M., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045–19056. [Link]
- Pawar, S. D., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
-
Yadav, J., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27655-27680. [Link]
-
Šlachtová, V., Vrobel, M., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045–19056. Available from: [Link]
-
Šlachtová, V., Vrobel, M., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]
- Singh, R., et al. (n.d.). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences, 124(3), 645-653.
-
Li, P., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(10), 2465. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3) [Image]. Retrieved from [Link]
-
CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. Retrieved from [Link]
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(8), 1864. [Link]
- Springer. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
-
JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
-
ResearchGate. (2018). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 4-hydroxy-3-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
-
Yadav, J., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27655-27680. Available from: [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
-
CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]
- International Journal of ChemTech Research. (2015). Flash preparation of carbenoids: A different performance of cyanogen bromide. 8(4), 1805-1809.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate
In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For novel compounds like methyl 2-amino-1,3-benzoxazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, establishing a robust analytical method is a critical first step.[1][2][3][4] This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of this compound, grounded in the principles of scientific integrity and regulatory compliance.
Our focus is to dissect the causality behind experimental choices, presenting each protocol as a self-validating system. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) on the validation of analytical procedures.[5][6][7][8]
The Primary Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the routine analysis of aromatic, UV-active compounds like this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the quintessential choice. Its ubiquity, robustness, and cost-effectiveness make it the primary workhorse in most quality control laboratories.
Causality of Method Development Choices:
-
Stationary Phase (Column): A C18 column is selected due to the non-polar nature of the benzoxazole ring system. The alkyl chains of the C18 stationary phase will interact with the hydrophobic regions of the analyte, providing good retention and resolution.
-
Mobile Phase: A gradient elution of acetonitrile and water (with a formic acid modifier) is chosen. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. Formic acid is added to control the pH and suppress the ionization of the amino group, leading to sharper, more symmetrical peaks. A gradient is employed to ensure the timely elution of any potential impurities with different polarities.
-
Detection Wavelength: The UV detection wavelength is set at the compound's lambda max (λmax), the wavelength at which it exhibits maximum absorbance. This ensures the highest sensitivity for the analyte. The λmax would be determined experimentally using a UV-Vis spectrophotometer.
Experimental Protocol: HPLC-UV Method Validation
This protocol is designed to be a self-validating system, where the results of each test build upon the last to provide a comprehensive picture of the method's performance.
1. System Suitability:
- Objective: To verify that the chromatographic system is performing adequately on the day of analysis.
- Procedure:
- Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).
- Inject the standard solution six replicate times.
- Calculate the relative standard deviation (RSD) for the peak area and retention time.
- Acceptance Criteria: RSD for peak area ≤ 2.0%; RSD for retention time ≤ 1.0%.
2. Specificity:
- Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9]
- Procedure:
- Analyze a blank sample (mobile phase).
- Analyze a placebo sample (if in a formulation).
- Analyze the analyte spiked with known impurities or degradation products.
- Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions.
- Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the presence of impurities, degradation products, or excipients. Peak purity analysis (using a photodiode array detector) should be employed.
3. Linearity and Range:
- Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[5]
- Procedure:
- Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
- Inject each standard in triplicate.
- Plot the mean peak area against the concentration and perform a linear regression analysis.
- Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy:
- Objective: To determine the closeness of the test results obtained by the method to the true value.[5][9]
- Procedure:
- Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
- Prepare three samples at each concentration level and analyze them.
- Calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
5. Precision:
- Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
- Procedure:
- Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: RSD for the results should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Procedure:
- Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
- Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
- Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
7. Robustness:
- Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]
- Procedure:
- Vary parameters such as the flow rate (± 0.2 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).
- Analyze the system suitability standard under each condition.
- Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.
Alternative and Complementary Methods
While HPLC-UV is a robust primary method, other techniques can offer advantages in specific scenarios, such as in early-stage development where sample amounts are limited, or when dealing with complex matrices.
A. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed. The coupling with a mass spectrometer provides mass information, which is invaluable for peak identification and structural elucidation.[1]
Advantages over HPLC-UV:
-
Higher Sensitivity and Specificity: Mass spectrometry is inherently more specific and often more sensitive than UV detection.
-
Faster Analysis Times: The use of smaller particles in UPLC columns allows for faster flow rates and shorter run times.
-
Structural Information: MS provides mass-to-charge ratio data, which can confirm the identity of the analyte and help in the characterization of unknown impurities.
Disadvantages:
-
Higher Cost and Complexity: The instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Matrix Effects: Ion suppression or enhancement from matrix components can affect quantitation.
The validation parameters for UPLC-MS are similar to those for HPLC-UV, with some additional considerations for the mass spectrometer.
-
Tuning and Calibration: The mass spectrometer must be tuned and calibrated regularly to ensure mass accuracy.
-
Ionization Source Optimization: Parameters for the electrospray ionization (ESI) source (e.g., capillary voltage, cone voltage, desolvation gas flow) must be optimized for the analyte.
-
Specificity: In addition to chromatographic separation, specificity is demonstrated by monitoring a specific mass transition for the analyte (in the case of tandem MS).
B. Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires very small sample volumes.[10][11][12][13][14]
Advantages over HPLC-UV:
-
High Separation Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample and Reagent Consumption: The technique uses nanoliter injection volumes and minimal amounts of buffer.
-
Orthogonal Separation Mechanism: As the separation is based on a different principle (charge-to-size ratio) than reversed-phase HPLC (hydrophobicity), it can be a powerful complementary technique for purity analysis.
Disadvantages:
-
Lower Sensitivity with UV Detection: The short path length of the capillary can lead to lower sensitivity compared to HPLC-UV. This can be mitigated by using more sensitive detectors like mass spectrometry.[10]
-
Reproducibility Challenges: Migration times can be more variable than retention times in HPLC if parameters like buffer composition and temperature are not strictly controlled.
-
Buffer Optimization: The pH, ionic strength, and any additives (e.g., organic modifiers) of the background electrolyte must be optimized to achieve the desired separation.
-
Capillary Conditioning: A rigorous capillary conditioning procedure is crucial for ensuring reproducible migration times.
-
Validation Parameters: The same validation parameters as for HPLC are applicable, with a focus on migration time reproducibility instead of retention time.
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for a compound like this compound. The data presented are illustrative and would need to be confirmed by experimental validation.
| Parameter | HPLC-UV | UPLC-MS | Capillary Electrophoresis (UV) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Range | 50-150% of target | 1-200% of target | 25-150% of target |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 3.0% |
| LOD | ~10 ng/mL | ~0.1 ng/mL | ~50 ng/mL |
| LOQ | ~30 ng/mL | ~0.3 ng/mL | ~150 ng/mL |
| Analysis Time | 15-30 min | 2-10 min | 5-20 min |
| Specificity | Good (with PDA) | Excellent | Good (Orthogonal) |
| Cost | Moderate | High | Low to Moderate |
| Robustness | High | Moderate | Moderate |
Visualizing the Workflow and Logic
Diagrams can aid in understanding the interconnectedness of the validation process and the workflow.
Caption: Workflow for analytical method validation.
Caption: Interrelationship of validation parameters.
Conclusion
The validation of an analytical method for a novel compound such as this compound is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. While a well-developed HPLC-UV method serves as a robust and reliable foundation for routine quality control, alternative techniques like UPLC-MS and Capillary Electrophoresis offer distinct advantages in terms of sensitivity, speed, and orthogonality.
The choice of method should be guided by the specific requirements of the analysis at each stage of the drug development lifecycle. A comprehensive validation package, built on the principles outlined in this guide and in accordance with regulatory expectations, is essential for ensuring the quality and integrity of the data generated and, ultimately, the safety and efficacy of the final pharmaceutical product. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[8][15]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Barros, G., & de Oliveira, A. R. (n.d.). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. PubMed.
- Cirrus. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- de Faria, A. F., de Souza, M. V. N., & de Oliveira, M. F. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 343, 128479.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Lintelmann, J., Kettrup, A., & Pabel, B. (n.d.). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. PubMed.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Sun, Y., Liang, L., Zhao, X., Yu, L., Zhang, J., Shi, G., & Zhou, T. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Water research, 43(1), 41–46.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Sun, Y., Liang, L., Zhao, X., Yu, L., Zhang, J., Shi, G., & Zhou, T. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. ResearchGate.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- BenchChem. (2025, December). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 84.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
- Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European journal of medicinal chemistry, 209, 112979.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 12. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of Methyl 2-amino-1,3-benzoxazole-5-carboxylate and its Bioisosteric Heterocyclic Analogues in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a drug candidate's ultimate success. Among the privileged structures frequently employed in drug discovery, benzofused heterocycles such as benzoxazoles, benzimidazoles, and benzothiazoles have demonstrated significant therapeutic potential across a wide array of diseases. This guide provides an in-depth, objective comparison of methyl 2-amino-1,3-benzoxazole-5-carboxylate and its isosteric analogues, methyl 2-aminobenzimidazole-5-carboxylate and methyl 2-aminobenzothiazole-5-carboxylate. By examining their synthesis, physicochemical properties, and reported biological activities with supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in scaffold selection for targeted therapeutic applications.
Introduction: The Significance of the Benzofused Heterocyclic Scaffolds
Benzoxazoles, benzimidazoles, and benzothiazoles are bicyclic aromatic compounds that share a common benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and another heteroatom (oxygen, nitrogen, or sulfur, respectively). This structural motif confers a unique combination of rigidity, planarity, and lipophilicity, making these scaffolds ideal for interacting with biological targets such as enzymes and receptors. The 2-amino and 5-carboxylate substitutions provide key points for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.
The central hypothesis of this guide is that the seemingly subtle change of a single heteroatom within this shared scaffold can profoundly impact the molecule's biological activity, metabolic stability, and overall drug-like properties. Understanding these differences is paramount for the rational design of novel therapeutics.
Synthesis of the Core Scaffolds
The synthetic accessibility of a core scaffold is a crucial consideration in any drug discovery program. The general pathways to this compound and its benzimidazole and benzothiazole analogues are well-established, typically involving the cyclization of appropriately substituted benzene precursors.
Synthesis of this compound
A common route to this compound involves the reaction of methyl 3-amino-4-hydroxybenzoate with cyanogen bromide. This method provides a straightforward and efficient means of constructing the 2-aminobenzoxazole core.
Caption: General synthetic scheme for this compound.
Synthesis of Methyl 2-aminobenzimidazole-5-carboxylate
The synthesis of the benzimidazole analogue typically proceeds through the condensation of methyl 3,4-diaminobenzoate with cyanogen bromide or a similar cyclizing agent. The availability of the starting diamine is a key factor in this pathway.
Caption: General synthetic scheme for methyl 2-aminobenzimidazole-5-carboxylate.
Synthesis of Methyl 2-aminobenzothiazole-5-carboxylate
The construction of the benzothiazole core often involves the reaction of methyl 3-amino-4-mercaptobenzoate with cyanogen bromide or the oxidation of a thiourea derivative of methyl 3-aminobenzoate. The handling of sulfur-containing reagents requires specific considerations.
Caption: Workflow for the MTT assay.
In Vitro Antibacterial Activity (Broth Microdilution Assay)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and its benzimidazole and benzothiazole analogues reveals distinct profiles for each scaffold. While all three demonstrate significant potential in medicinal chemistry, particularly in the development of anticancer and antibacterial agents, the choice of the core heterocycle can have a profound impact on the resulting biological activity and pharmacokinetic properties.
-
This compound derivatives may offer advantages in terms of aqueous solubility, which is a desirable property for drug candidates.
-
Methyl 2-aminobenzimidazole-5-carboxylate derivatives have shown potent anticancer activity and can act as antibiotic adjuvants, highlighting their versatility.
-
Methyl 2-aminobenzothiazole-5-carboxylate derivatives often exhibit enhanced lipophilicity, which can be beneficial for certain applications, and have demonstrated strong antibacterial and anticancer potential.
It is crucial to emphasize that the available data is largely based on derivatives rather than a direct head-to-head comparison of the parent compounds. Future research should focus on the systematic evaluation of these three core scaffolds under standardized conditions to provide a more definitive comparative dataset. Such studies will be invaluable for guiding the rational design of next-generation therapeutics based on these privileged heterocyclic systems.
References
-
Abdel-Maksoud, M. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(15), 4983. [Link]
-
Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
-
Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]
-
Pandurangan, A. K., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
-
Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]
-
Karaburun, A., et al. (2023). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Sever, B., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery, 15(10), 1183-1206. [Link]
-
Singh, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135439. [Link]
-
Melander, R. J., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. ACS Infectious Diseases, 9(4), 853–862. [Link]
-
Sener, E. A., et al. (1995). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittel-Forschung, 45(11), 1242-1245. [Link]
-
Padalkar, V. S., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Journal of the Korean Chemical Society, 55(5), 834-840. [Link]
-
ChemBK. (n.d.). Methyl 2-Aminobenzothiazole-5-carboxylate. Retrieved from [Link]
-
Singh, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-20. [Link]
-
Racane, L., et al. (2021). Synthesis and antibacterial activity of 2,5-disubstituted furan benzimidazole and benzothiazole derivatives. Molecules, 26(16), 4935. [Link]
-
ResearchGate. (n.d.). Properties of Benzoxazole, Benzothiazole and Benzimidazole Compounds. Retrieved from [Link]
-
Kamal, A., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. ACS Omega, 3(10), 13615–13626. [Link]
-
Fijałek, Z., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1185–1195. [Link]
-
Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
-
El-Sayed, M. A. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(10), 1957-1981. [Link]
-
Mączyński, M., et al. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica, 80(1), 79-90. [Link]
-
ResearchGate. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). Retrieved from [Link]
-
Karaburun, A., et al. (2023). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]
-
Jasim, L. S., et al. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Pharmaceutical Negative Results, 13(3), 209-218. [Link]
-
Hranjec, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1599. [Link]
-
ResearchGate. (n.d.). MIC (mg/mL) results of synthesized compounds against various bacteria. Retrieved from [Link]
-
S. Nagarajan, et al. (2018). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(11), 4734-4738. [Link]
-
Sener, E. A., et al. (1995). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Arzneimittel-Forschung, 45(11), 1242-1245. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
Fijałek, Z., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1185–1195. [Link]
-
Karaburun, A., et al. (2023). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ACS Omega, 7(28), 24453–24467. [Link]
-
Kamal, A., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. ACS Omega, 3(10), 13615–13626. [Link]
-
Liu, Z., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(12), 828-835. [Link]
-
Koshelev, K. A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1185–1188. [Link]
structure-activity relationship of methyl 2-amino-1,3-benzoxazole-5-carboxylate derivatives
An In-Depth Guide to the Structure-Activity Relationship of Methyl 2-amino-1,3-benzoxazole-5-carboxylate Derivatives
As a cornerstone in medicinal chemistry, the benzoxazole scaffold represents a "privileged" structure, frequently appearing in compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, highly promising subclass: this compound and its derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
This document provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy of these derivatives. We will delve into the synthetic pathways, compare the performance of various analogs with supporting experimental data, and contextualize their potential against alternative therapeutic scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The Core Scaffold: Synthesis and Rationale
The this compound core is the foundational structure from which a multitude of derivatives can be synthesized. Understanding its assembly is critical for designing novel analogs. The primary synthetic route involves a multi-step process starting from substituted phenols.
General Synthesis Protocol
A common and effective pathway to the core scaffold begins with methyl 3-amino-4-hydroxybenzoate, which undergoes nitration, reduction, and subsequent cyclization.
Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate
-
Step 1: Nitration of Methyl 3-amino-4-hydroxybenzoate.
-
Dissolve methyl 3-amino-4-hydroxybenzoate in glacial acetic acid.
-
Add a solution of aluminum nitrate nonahydrate in acetic anhydride dropwise while maintaining the reaction at room temperature.
-
Stir the mixture for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, methyl 4-hydroxy-3-nitrobenzoate.
-
Filter the precipitate, wash with cold water, and dry. An expected yield is approximately 85%.
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the nitrated product in a mixture of acetone and 0.5N NaOH solution.
-
Heat the mixture to reflux.
-
Add sodium dithionite portion-wise to the refluxing suspension. The color of the reaction mixture will typically change, indicating the reduction of the nitro group.
-
Continue refluxing for 1 hour after the addition is complete.
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid) to precipitate the product, methyl 3-amino-4-hydroxybenzoate.
-
Filter, wash, and dry the product. This step typically yields around 70%.
-
-
Step 3: Cyclization to form the Benzoxazole Ring. [4]
-
Dissolve the resulting 2-aminophenol derivative (from Step 2) in methanol.
-
Add cyanogen bromide (CNBr) to the solution at room temperature. Caution: CNBr is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final product, methyl 2-aminobenzo[d]oxazole-5-carboxylate. The expected yield is approximately 70%.[4]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for the core scaffold.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of these derivatives can be finely tuned by introducing various substituents at different positions of the benzoxazole ring. The SAR provides a roadmap for rational drug design, indicating which modifications are likely to enhance potency and selectivity.
-
Position 2 (The Amino Group): This position is a critical handle for modification. Acylation or substitution of the 2-amino group often leads to significant changes in activity. For instance, converting the primary amine to secondary or tertiary amines, or to amides and sulfonamides, can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[3]
-
Position 5 (The Carboxylate Group): The methyl ester at position 5 is an important feature. Its hydrolysis to the corresponding carboxylic acid can increase polarity and introduce a potential hydrogen bond donor/acceptor, which may be crucial for binding to certain enzymes or receptors. Conversely, esterification with different alcohols can alter pharmacokinetic properties.
-
The Benzene Ring (Positions 4, 6, and 7): Substitution on the benzene portion of the scaffold is a key strategy for optimizing activity. The electronic properties of the substituents play a major role.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (Cl, F) or nitro (NO2) can enhance the potency of the compounds, potentially by increasing their affinity for the target or by altering their metabolic stability.[5]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (OCH3) or alkyl chains can also lead to highly active compounds, suggesting that a delicate electronic and steric balance is required for optimal activity.[6]
-
Visual Summary of Key SAR Findings
Caption: SAR summary for the benzoxazole scaffold.
Performance Comparison: Anticancer and Antifungal Activities
Derivatives of this compound have shown particular promise as both anticancer and antifungal agents.[3][7]
Anticancer Activity
Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those involving kinases like VEGFR-2, EGFR, and PI3K, or by inducing apoptosis.[2][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound ID | Substituent(s) | HeLa | IMR-32 | MCF-7 | Reference |
| 6c | 5-Br | 1.87 | 2.08 | 1.69 | [9] |
| 6d | 5-Cl | 1.72 | 1.96 | 1.54 | [9] |
| 6f | 5-NO2 | 1.56 | 1.88 | 1.32 | [9] |
| Doxorubicin | (Standard) | 1.44 | 1.76 | 1.25 | [9] |
Note: The compound IDs are taken from the cited literature for consistency. The core structure is a 2-amino-(substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide.
The data clearly indicates that derivatives with electron-withdrawing groups at the 5-position of the isatin moiety (part of the larger structure tested) exhibit potent anticancer activity, with IC50 values comparable to the standard chemotherapeutic agent, Doxorubicin.[9]
Antifungal Activity
The scaffold has also been successfully exploited to develop potent antifungal agents, particularly against phytopathogenic fungi.[3]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Compound Incorporation: Add the test compounds (dissolved in a solvent like DMSO) to the molten PDA at various final concentrations. Pour the mixture into Petri plates.
-
Inoculation: Place a mycelial disc (typically 5 mm diameter) from a fresh culture of the test fungus (e.g., Botrytis cinerea) onto the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (medium with DMSO only) has grown to a significant diameter.
-
Measurement: Measure the diameter of the fungal colony in both test and control plates.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth and determine the EC50 value (the concentration that inhibits 50% of growth).
Table 2: Comparative Antifungal Activity against Botrytis cinerea (EC50 in µg/mL)
| Compound ID | Substituent(s) | EC50 (µg/mL) | Reference |
| 3a | 5-methyl | 2.40 | [3] |
| 3b | 5-ethyl | 3.35 | [3] |
| 3c | 5-propyl | 1.81 | [3] |
| 3e | 5-butyl | 2.89 | [3] |
| Hymexazol | (Commercial Fungicide) | 20.34 | [3] |
Note: The compound IDs are from the cited literature. The core structure is a 2-aminobenzoxazole with alkyl substitutions at the 5-position.
The results demonstrate that simple alkyl substitutions at the 5-position of the 2-aminobenzoxazole ring can produce compounds with significantly greater antifungal potency than the commercial fungicide hymexazol.[3]
Comparison with Alternative Heterocyclic Scaffolds
While the 2-aminobenzoxazole scaffold is highly effective, it is important to consider its performance in the context of other well-known privileged structures in medicinal chemistry.
Table 3: Comparison of Benzoxazole with Other Bioactive Heterocycles
| Scaffold | Key Advantages | Common Biological Activities | Synthetic Accessibility |
| Benzoxazole | High versatility, potent activity, well-established SAR.[1][2] | Anticancer, Antimicrobial, Anti-inflammatory.[1][2] | Generally accessible via cyclization of 2-aminophenols.[4][10] |
| Benzothiazole | Strong antibacterial and anticancer potential, often targets different pathways.[11] | Antibacterial, Anticancer, Antiviral. | Similar accessibility to benzoxazoles, often starting from 2-aminothiophenols. |
| Benzimidazole | Excellent metabolic stability, broad spectrum of activity. | Anticancer, Antiviral, Antihistaminic. | Readily synthesized from o-phenylenediamines. |
| Oxazole | Simpler core structure, can be a building block for more complex molecules.[7][12] | Anticancer, Antimicrobial, Anti-inflammatory.[13] | Multiple synthetic routes available, including from amino acids.[14] |
The choice of scaffold ultimately depends on the specific therapeutic target, desired pharmacokinetic profile, and synthetic feasibility. However, the this compound framework offers a compelling balance of synthetic tractability and potent, tunable biological activity.
Conclusion and Future Directions
The this compound scaffold is a validated platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined, indicating that:
-
The 2-amino group is a crucial site for derivatization to modulate activity.
-
The electronic nature of substituents on the benzene ring is a key determinant of potency, with electron-withdrawing groups often enhancing performance.
-
Simple alkyl substitutions can lead to highly potent antifungal agents.
Future research should focus on exploring a wider range of substitutions at the 2-amino position and conducting more complex modifications on the benzene ring to develop dual-action inhibitors or agents with improved selectivity and reduced off-target effects. Furthermore, in vivo studies of the most potent compounds identified in vitro are essential to validate their therapeutic potential and advance them toward clinical development.
References
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]
-
Innovare Academic Sciences. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
ResearchGate. (2016). SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
A Comparative Guide to the Biological Effects of Benzoxazole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] This guide offers an in-depth comparative analysis of the biological effects of benzoxazole isomers, moving beyond a simple literature review to provide a practical, data-driven resource for researchers, scientists, and drug development professionals. We will dissect the nuanced yet critical impact of isomeric variations on the anticancer, antimicrobial, and enzyme-inhibiting properties of these versatile molecules, supported by experimental data and detailed protocols.
The Significance of Isomerism in Benzoxazole's Biological Profile
Benzoxazole, a bicyclic compound formed by the fusion of a benzene and an oxazole ring, presents multiple positions for substitution, giving rise to a vast chemical space of isomers. The precise placement of substituents on the benzoxazole core is not a trivial matter; it profoundly dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.[2] Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of potent and selective therapeutic agents. This guide will focus primarily on the comparative effects of positional isomers, particularly 2,5- and 2,6-disubstituted benzoxazoles, where a wealth of research allows for insightful analysis.
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Positional Potency
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial kinases like VEGFR-2 and enzymes such as DNA topoisomerase.[2][3][4] The cytotoxic potency of these compounds is significantly influenced by the substitution pattern on the benzoxazole ring.
While direct, comprehensive comparative studies of all possible positional isomers are limited, analysis of available data reveals distinct trends. For instance, the position of substituents on the benzene ring can dramatically alter the anticancer activity.
Table 1: Comparative in Vitro Anticancer Activity of Substituted Benzoxazole Isomers
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Disubstituted Derivatives | |||
| 5-Amino-2-(p-fluorophenyl)benzoxazole | - | - | |
| 5-Amino-2-(p-bromophenyl)benzoxazole | - | - | [4] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | - | - | [4] |
| 2,6-Disubstituted Derivatives | |||
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | - | - | [5] |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | - | - | [5] |
| Other Substituted Derivatives | |||
| Compound 11b (p-fluorophenyl derivative) | MCF-7 (Breast) | Potent | |
| Compound 3m | Multiple | Attractive anticancer effect | [6] |
| Compound 3n | Multiple | Attractive anticancer effect | [6] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [2] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [2] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | HT-29 (Colon) | 0.22 ± 0.017 | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, it is evident that both 2,5- and 2,6-disubstituted benzoxazoles exhibit significant anticancer activity. The nature of the substituent at the 2-position (e.g., substituted phenyl rings) and the 5- or 6-position (e.g., nitro, amino, or chloro groups) plays a crucial role in modulating this activity.
Antimicrobial Activity: Combating Microbial Resistance
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzoxazole derivatives have shown considerable promise in this arena.[7] The antimicrobial spectrum and potency of these compounds are, once again, heavily dependent on their isomeric structure.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzoxazole Isomers
| Compound/Substituent | S. aureus | E. coli | C. albicans | Reference |
| 2,5-Disubstituted Derivatives | ||||
| Compound 5c | 3.12 | - | Active | [8] |
| Compound 5e | - | Active | - | [8] |
| Compound 11 | - | - | Active | [9] |
| General Benzoxazole Derivatives | ||||
| Compound 1 | - | - | 0.34 x 10⁻³ µM | [10] |
| Compound 24 | - | 1.40 x 10⁻³ µM | - | [10] |
Note: MIC values are highly dependent on the specific strain and assay conditions.
Studies on 2,5-disubstituted benzoxazoles have revealed that these compounds can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The nature of the substituents at both positions is critical for optimizing the antimicrobial potency and spectrum.
Mechanisms of Action: A Deeper Dive
The biological effects of benzoxazole isomers are underpinned by their ability to interact with specific molecular targets. Understanding these mechanisms is crucial for drug development and for predicting potential off-target effects.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3][11][12] By blocking the ATP binding site of VEGFR-2, these compounds can effectively halt the signaling cascade that promotes angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole isomers.
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[4] Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[4][13][14] The inhibitory activity is dependent on the specific isomer and its substituents. For instance, some 2,5-disubstituted benzoxazoles are potent inhibitors of topoisomerase I, while others show significant activity against topoisomerase II.[4]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological effects of benzoxazole isomers.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole isomers (typically ranging from 0.1 to 100 µM) for 48-72 hours.[16] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][17]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the benzoxazole isomers in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.[7]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[7]
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide has provided a comparative overview of the biological effects of benzoxazole isomers, highlighting the profound impact of substitution patterns on their anticancer and antimicrobial activities. The data presented underscores the importance of a nuanced understanding of structure-activity relationships in the design of novel therapeutic agents. While significant progress has been made, further research is warranted to explore the full therapeutic potential of the vast chemical space of benzoxazole isomers. Direct, head-to-head comparative studies of a wider range of positional isomers under standardized conditions will be invaluable in elucidating more precise SARs and accelerating the development of next-generation benzoxazole-based drugs.
References
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzoxazole Deriv
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Medical Science Monitor.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central.
- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Benchchem.
- Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Semantic Scholar.
- Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Europe PMC.
- Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds. Benchchem.
- Application Notes and Protocols for Antimicrobial Screening of 1,2-Benzoxazol-7-ol. Benchchem.
- A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. Benchchem.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Application Notes and Protocols for Testing the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol. Benchchem.
- Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Bentham Science.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem.
- Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PubMed.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
- Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Biological activity of 3-(2-benzoxazol-5-yl)
- (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines.
- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed.
- ANTIMYCOBACTERIAL PROPERTIES OF SOME 2,5-DISUBSTITUTED-BENZOXAZOLE DERIV
- Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. SciProfiles.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines - article. Russian University of Peoples' Friendship.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed.
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
- Positional isomers and hFAAH inhibition.
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
- Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines.
- A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. Benchchem.
- Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. Sigma-Aldrich.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- MTT assay protocol. Abcam.
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Synthesis, antimicrobial and in silico studies of new 2.
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT (Assay protocol). Protocols.io.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate
Abstract
The synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate, a key intermediate in the development of novel therapeutics, demands a rigorous and multi-faceted approach to purity validation.[1][2] The presence of unreacted starting materials, by-products, or residual solvents can significantly impact the safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive comparison of essential analytical techniques for confirming the purity and identity of this target compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for integrating these methods into a robust, self-validating workflow. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries.
The Imperative of Purity in Drug Discovery
An Integrated Workflow for Purity Validation
A systematic workflow ensures that the synthesized compound is assessed at multiple levels, from a quick qualitative check to a definitive quantitative and structural analysis. This integrated approach saves time and resources by using simpler, faster techniques to inform the application of more complex, resource-intensive methods.
Caption: Integrated workflow for purity validation.
Preliminary Purity Assessment: Rapid & Cost-Effective Screening
These initial tests provide a rapid, qualitative assessment of purity and are invaluable for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography or recrystallization.[6]
Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and inexpensive chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture).[7][8]
-
Expertise & Causality: The choice of the mobile phase (eluent) is critical. For this compound, which has moderate polarity, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. The goal is to find a solvent system where the product has a Retardation Factor (Rf) value between 0.2 and 0.8, allowing for clear separation from both more polar and less polar impurities.[9][10] A single, well-defined spot is an indication of purity, while multiple spots suggest the presence of impurities.
-
Experimental Protocol:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]
-
Spotting: Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. If available, co-spot with the starting materials to aid in identification.[8]
-
Development: Place a small amount of the chosen eluent (e.g., 30% ethyl acetate in hexane) into a developing chamber. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] Circle the visible spots.
-
-
Data Interpretation:
-
Purity: A single spot strongly suggests a pure compound under those conditions.
-
Impurities: Multiple spots indicate the presence of impurities. By comparing their Rf values to the starting materials, one can often identify unreacted precursors.
-
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[9]
-
Melting Point Analysis
For crystalline solids, melting point is a fundamental physical property that serves as a reliable criterion for purity.
-
Expertise & Causality: Pure crystalline compounds melt over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.[11] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[11] Therefore, a sharp melting point that matches the literature value is a strong indicator of high purity.[12]
-
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount on a clean surface and crush it into a fine powder.[13]
-
Packing: Pack 2-3 mm of the powdered sample into a capillary tube sealed at one end.[11][13]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned to liquid (T2). The melting range is T1-T2.
-
-
Data Interpretation: Compare the observed melting range to the literature value for this compound. A broad or depressed range indicates the presence of impurities.
High-Resolution Purity Determination & Structural Confirmation
While preliminary tests are useful, they are not definitive. High-resolution techniques are required for quantitative purity assessment and unambiguous structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[5] It uses high pressure to pass a sample in a liquid mobile phase through a column packed with a solid stationary phase, separating components with high resolution.
-
Expertise & Causality: For a moderately polar compound like our target, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[14] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute first, while less polar compounds are retained longer. By using a UV detector set to a wavelength where the benzoxazole core absorbs strongly (e.g., around 254 nm or 280 nm), we can quantify the relative amounts of all UV-active components in the sample.
-
Experimental Protocol (Example Method):
-
System: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
-
Data Interpretation: The output is a chromatogram showing peaks over time. The purity is typically calculated using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100. A purity level of >95% is often required for research compounds, while >99% is typical for drug development candidates.
Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight of the compound, serving as a definitive confirmation of its identity.[15][16] It is most powerfully used when coupled with HPLC (LC-MS).[17]
-
Expertise & Causality: LC-MS first separates the components of the mixture via HPLC, and then each component is ionized and sent to a mass analyzer.[18] The analyzer measures the mass-to-charge ratio (m/z) of the ions. For our target compound (C9H8N2O3), the expected monoisotopic mass is approximately 192.05 g/mol . Observing a prominent peak at m/z = 193.06 [M+H]+ in positive ion mode would provide strong evidence for the successful synthesis of the target molecule.
-
Protocol: The protocol is largely the same as for HPLC, but the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) after the UV detector.
-
Data Interpretation: Examine the mass spectrum for the peak corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) can provide a mass accurate to several decimal places, allowing for the confirmation of the molecular formula.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[20][21] It provides a detailed map of the carbon-hydrogen framework.[22]
-
Expertise & Causality: Both ¹H NMR and ¹³C NMR are essential.
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. For this compound, we would expect to see distinct signals for the aromatic protons on the benzoxazole ring, a singlet for the methyl ester protons, and a broad singlet for the amino (-NH2) protons.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. This spectrum can confirm the presence of the carbonyl carbon of the ester, as well as the distinct aromatic and heterocyclic carbons. The absence of peaks corresponding to starting materials and the presence of all expected peaks for the product confirm both identity and high purity.[23]
-
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign all signals to the expected structure. Any significant unassigned peaks may indicate impurities.
Comparative Analysis of Validation Techniques
The choice of technique depends on the specific question being asked—be it a quick check of reaction progress or a final, definitive quality control assessment.
| Technique | Primary Information | Type | Sensitivity | Speed | Cost | Key Advantage |
| TLC | Presence of impurities | Qualitative | Low-Moderate | Very Fast (~20 min) | Very Low | Excellent for rapid reaction monitoring and purification guidance.[9] |
| Melting Point | Purity of crystalline solids | Qualitative | Low | Fast (~15 min) | Very Low | Simple, inexpensive, and reliable indicator of purity for solids.[24] |
| HPLC-UV | Purity, number of components | Quantitative | High | Moderate (~30 min/sample) | Moderate | The industry standard for accurate and precise purity quantification.[5][25] |
| Mass Spec (LC-MS) | Molecular Weight | Identity | Very High | Moderate (~30 min/sample) | High | Unambiguously confirms the molecular weight of the target compound.[15][26] |
| NMR Spectroscopy | Molecular Structure | Identity & Purity | Moderate | Slow (hours) | High | Provides definitive structural elucidation and can detect a wide range of impurities.[16][21] |
Conclusion: A Self-Validating System
Validating the purity of synthesized this compound is not a linear process but a self-validating system. A sharp melting point corroborates the single spot on a TLC plate. The high purity percentage from HPLC is given meaning by the correct molecular weight from mass spectrometry and the unambiguous structural data from NMR. By employing this integrated, multi-technique approach, researchers and drug development professionals can proceed with confidence, knowing their foundational intermediate is pure, correctly identified, and fit for purpose.
References
- EAG Laboratories. Thin-Layer Chromatography | TLC.
- Aryal, S. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- BUCHI.
- Impact Analytical.
- University of York.
- Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Chemistry LibreTexts.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Agilent Technologies.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.
- Chemistry LibreTexts. (2022).
- Mettler Toledo.
- Aragen Bioscience.
- Broad Institute. What is Mass Spectrometry?. Broad Institute.
- In-scientific. (2023).
- Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent.
- University of Calgary.
- BenchChem.
- ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- BenchChem. A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem.
- Journal of Chemical and Pharmaceutical Research. (2012).
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- Ayoub, R., et al. (2022).
- Journal of Chemical and Pharmaceutical Sciences.
- ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- McGill University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... McGill University.
- AMS Bio. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. AMSbio.
- NCERT.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- LCGC.
- PMC - NIH. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PMC - NIH.
- Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- AMS Bio. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 7. microbenotes.com [microbenotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. rroij.com [rroij.com]
- 17. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 18. lcms.cz [lcms.cz]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. benchchem.com [benchchem.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. jchps.com [jchps.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. moravek.com [moravek.com]
- 26. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
A Cross-Validated Guide to Methyl 2-amino-1,3-benzoxazole-5-carboxylate: Synthesis, Bioactivity, and Comparative Analysis
In the landscape of medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have led to a plethora of derivatives with a wide spectrum of biological activities. Among these, methyl 2-amino-1,3-benzoxazole-5-carboxylate has emerged as a compound of significant interest, demonstrating potential in anticancer and antimicrobial applications.
This guide provides a comprehensive cross-validation of the experimental results for this compound. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison with relevant alternatives and supported by detailed experimental data. Our focus is on not just presenting data, but on elucidating the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to an oxazole ring, is a "privileged scaffold" in drug discovery. This is attributed to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-amino and 5-carboxylate substitutions on the benzoxazole core of our topic compound are critical for its biological activity, providing sites for hydrogen bonding and other molecular interactions with target enzymes and receptors.
Synthesis of this compound: A Comparative Overview
The synthesis of 2-aminobenzoxazole derivatives is a well-established area of organic chemistry, with several synthetic routes available. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability.
Common Synthetic Pathway
A prevalent method for the synthesis of this compound involves the cyclization of an appropriate o-aminophenol precursor. A representative synthetic scheme is outlined below:
Caption: General workflow for in vitro anticancer activity assessment.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole and benzothiazole derivatives have shown promise in this area.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Substituted Benzoxazole Derivative | - | - | - | [1] |
| Substituted Benzothiazole Derivative | 3.125 | - | 6.25 | [2] |
Note: Specific MIC values for this compound were not available in the reviewed literature. The data for "Substituted Benzoxazole Derivative" indicates that this class of compounds exhibits a broad spectrum of antimicrobial activity.
Expert Insights: The benzothiazole derivative demonstrates potent activity against S. aureus and C. albicans. The structural similarities between benzoxazoles and benzothiazoles suggest that this compound could also exhibit significant antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Experimental Protocols: A Guide to Reproducibility
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.
Synthesis of this compound
Materials:
-
Methyl 3-amino-4-hydroxybenzoate
-
Cyanogen bromide (Caution: Highly Toxic)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve methyl 3-amino-4-hydroxybenzoate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add cyanogen bromide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [3]2. Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. [4]6. Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals. [4]7. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate. [5]2. Inoculate each well with the standardized microbial suspension (final concentration of approximately 5 x 10⁵ CFU/mL). [5]3. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi. [5]5. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [5]
Conclusion and Future Directions
This compound stands as a promising scaffold in the pursuit of novel therapeutic agents. This guide has provided a cross-validated overview of its synthesis and potential biological activities, benchmarked against relevant alternatives. The presented data underscores the potential of the benzoxazole core in anticancer and antimicrobial drug discovery.
Future research should focus on obtaining direct comparative data for this compound against a panel of standard and emerging drugs under standardized assay conditions. Further structural modifications of the lead compound could lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed protocols provided herein serve as a robust foundation for such future investigations, enabling researchers to build upon the existing knowledge and accelerate the journey from a promising molecule to a potential therapeutic.
References
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-1,3-benzoxazole-5-carboxylate
For researchers and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Methyl 2-amino-1,3-benzoxazole-5-carboxylate, a member of the benzoxazole class of heterocyclic compounds, requires meticulous handling and disposal due to its potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles for related chemical structures.
While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural similarity to other benzoxazole derivatives allows for a robust, precautionary approach to its management. The procedures outlined below are synthesized from safety data for analogous compounds and represent the best practices for ensuring personnel safety and environmental protection.
Hazard Assessment and Precautionary Profile
The first step in safe chemical handling is a thorough understanding of the potential risks. Based on data from structurally similar benzoxazole compounds, this compound should be handled as a hazardous substance.
Anticipated Hazard Profile
| Hazard Type | Anticipated Classification | Rationale & Supporting Evidence (from Analogs) |
| Acute Oral Toxicity | Harmful if swallowed | Benzoxazole derivatives are frequently classified as harmful if ingested.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | Direct contact with skin is likely to cause irritation.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye irritation | The chemical structure suggests it will be a significant eye irritant.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust or aerosols should be avoided as it may irritate the respiratory tract.[1][3][4] |
| Aquatic Toxicity | Potentially toxic to aquatic life | Similar heterocyclic compounds can have long-lasting harmful effects on aquatic environments.[5] |
Required Personal Protective Equipment (PPE)
Before beginning any work that involves handling or generating waste of this compound, the following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[6][7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, absorption, and potential irritation.[1][8] |
| Protective Clothing | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling chemical dust or aerosols, preventing respiratory tract irritation.[8][9] |
The Core Disposal Principle: Mandated Hazardous Waste Management
The central and non-negotiable principle for the disposal of this compound is that it must be treated as hazardous chemical waste .
Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in regular solid waste receptacles. [8][9]
-
Expert Insight (Causality): Disposing of complex organic molecules like benzoxazoles into the sewer system can disrupt wastewater treatment processes and introduce toxic substances into the aquatic ecosystem.[5] Co-mingling with general trash risks exposure to sanitation workers and environmental release from landfills. The only safe and compliant method is through a licensed hazardous waste disposal facility.[1][6]
Step-by-Step Disposal Protocol
Adherence to a structured disposal workflow is critical for safety and regulatory compliance.
Step 1: Waste Identification and Segregation Properly identifying and segregating waste at the point of generation is the most critical step.
-
Identify All Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions containing the compound.
-
Contaminated consumables: gloves, weigh boats, pipette tips, paper towels, and chromatography materials.
-
Empty stock bottles (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
-
-
Segregate Waste Types: Maintain separate, dedicated waste streams to ensure proper final disposal.[8][9]
-
Solid Waste: Collect contaminated gloves, paper towels, and solid chemical waste in a designated, leak-proof container lined with a heavy-duty plastic bag.[8]
-
Liquid Waste: Collect all solutions and solvent rinsates in a separate, chemically resistant, and leak-proof container with a secure screw-top cap.[8]
-
Avoid Co-mingling: Do not mix this waste stream with incompatible materials like strong oxidizing agents, acids, or bases unless specifically instructed by your institution's safety office.[1][6]
-
Step 2: Containerization and Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed. The original product container is often a suitable choice for solid waste.[8]
-
Labeling Protocol: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents.
-
An accurate estimation of the percentage of each component.
-
Relevant hazard information (e.g., "Irritant," "Harmful").
-
The date of initial waste accumulation.
-
Step 3: On-Site Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Storage Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers tightly closed at all times, except when adding waste.[8]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.
-
Location Integrity: Store the waste away from heat sources, direct sunlight, and areas of high traffic.[1][7]
Step 4: Arranging for Final Disposal The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS: Follow your organization's specific procedures to request a hazardous waste pickup.
-
Provide Information: Accurately describe the waste's composition and volume to the EHS department.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed and approved facility for proper treatment, which typically involves high-temperature incineration in a unit equipped with afterburners and scrubbers.[9]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Remove Ignition Sources: Extinguish any open flames and remove potential sources of ignition.[8][9]
-
Don PPE: Before attempting to clean the spill, don the full required PPE as described in Section 1.
-
Contain the Spill: For solid spills, carefully cover the material to prevent dust from becoming airborne.[7] For liquid spills, contain the area using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[8][9]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated, sealable container. Avoid actions that create dust.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Dispose and Report: Seal and label the container with the spill cleanup materials as hazardous waste and report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- BenchChem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
- Fisher Scientific. (2010). Safety Data Sheet: Methyl 2-methyl-1,3-benzoxazole-5-carboxylate.
- Fisher Scientific. (2010). Safety Data Sheet: 5-Amino-2-methyl-1,3-benzoxazole.
- Echemi. (n.d.). 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLICACID Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,5-Dichloro-1,3-benzoxazole.
- PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.
- PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate.
- ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate.
- PubChem. (n.d.). 2-Methylbenzoxazole.
- BenchChem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
- PubChem. (n.d.). Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
- Fisher Scientific. (2010). Safety Data Sheet: Benzoxazole.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | C6H8N2O2S | CID 713653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
